molecular formula C15H10O6 B192016 Orobol CAS No. 480-23-9

Orobol

Katalognummer: B192016
CAS-Nummer: 480-23-9
Molekulargewicht: 286.24 g/mol
InChI-Schlüssel: IOYHCQBYQJQBSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orobol is a member of the class of 7-hydroxyisoflavones which consists of isoflavone substituted by hydroxy groups at positions 5, 7, 3' and 4'. It has been isolated from the mycelia of Cordyceps sinensis. It has a role as an anti-inflammatory agent, a radical scavenger, a plant metabolite and a fungal metabolite. It is functionally related to an isoflavone.
This compound has been reported in Tritirachium, Flemingia macrophylla, and other organisms with data available.
from Aspergillus niger or Streptomyces neyagawaensis;  potent inhibitor of phosphatidylinositol kinase

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYHCQBYQJQBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197380
Record name Orobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-23-9
Record name Orobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orobol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Landscape of Orobol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Orobol, a naturally occurring isoflavone (B191592), has garnered significant attention within the scientific community for its diverse biological activities. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, and established biological functions. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its quantitative data from various studies. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this isoflavonoid.

Chemical Structure and Properties of this compound

This compound, systematically named 3',4',5,7-Tetrahydroxyisoflavone, is classified as an isoflavone, a type of flavonoid. Its chemical structure is characterized by a 3-phenylchromen-4-one backbone with hydroxyl groups substituted at the 3', 4', 5, and 7 positions. This substitution pattern is crucial for its biological activity.

Chemical Identifiers:

  • IUPAC Name: 5,7-dihydroxy-3-(3,4-dihydroxyphenyl)chromen-4-one

  • Molecular Formula: C₁₅H₁₀O₆

  • Molar Mass: 286.24 g/mol

  • CAS Number: 552-59-0

  • PubChem CID: 5281698

  • SMILES: C1=CC(=C(C=C1C2=COC3=C(C2=O)C=C(C=C3O)O)O)O

  • InChI: InChI=1S/C15H10O6/c16-7-3-1-6(2-4-7)12-10(19)5-11-9(18)14(21-15(11)12)8-13(20)17/h1-5,8,16-18,20H

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 286.24 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 1
Exact Mass 286.047738 g/mol
Topological Polar Surface Area 111 Ų
Heavy Atom Count 21
Complexity 467

Biological Activities and Therapeutic Potential

This compound has been reported to exhibit a wide range of biological activities, making it a compound of interest for therapeutic applications. Its primary functions include:

  • Antioxidant Activity: this compound demonstrates significant free radical scavenging properties, which are attributed to its polyphenolic structure. It can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

  • Anti-inflammatory Effects: Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of various signaling pathways involved in the inflammatory response.

  • Enzyme Inhibition: this compound has been identified as an inhibitor of several enzymes, including those involved in metabolic pathways and cellular signaling.

Experimental Protocols

Isolation of this compound from Natural Sources (e.g., Lathyrus sativus)

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

Workflow for this compound Isolation:

G Figure 1: Experimental Workflow for this compound Isolation A Plant Material Collection and Preparation (e.g., air-dried, powdered) B Solvent Extraction (e.g., with 80% methanol) A->B Extraction C Filtration and Concentration (e.g., under reduced pressure) B->C Concentration D Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) C->D Fractionation E Column Chromatography of Ethyl Acetate (B1210297) Fraction (e.g., Silica (B1680970) gel or Sephadex LH-20) D->E Chromatographic Separation F Fraction Collection and Analysis (e.g., by TLC) E->F Analysis G Purification of this compound-containing Fractions (e.g., by preparative HPLC) F->G Purification H Structural Elucidation (e.g., NMR, Mass Spectrometry) G->H Characterization

Caption: Figure 1: A generalized workflow for the isolation and purification of this compound from plant sources.

Methodology:

  • Extraction: Powdered plant material is extracted with a polar solvent, typically aqueous methanol (B129727) or ethanol, at room temperature with agitation.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound typically partitions into the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

  • Structural Characterization: The purified this compound is then structurally elucidated using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent, filter the extract through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound by using the calibration curve generated from the standards.

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways, which underlies its anti-inflammatory and other biological effects. One such pathway is the NF-κB signaling pathway.

This compound's Inhibition of the NF-κB Signaling Pathway:

G Figure 2: this compound's Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_NFκB IκBα-NF-κB Complex Degradation Degradation IκBα->Degradation ubiquitination & NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates to IκBα_NFκB->IκBα releases IκBα_NFκB->NFκB releases This compound This compound This compound->IKK inhibits DNA DNA NFκB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes activates transcription of

Caption: Figure 2: A diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Quantitative Data Summary

Table 2: ¹³C-NMR Spectral Data of this compound (125 MHz, DMSO-d₆)
Carbon PositionChemical Shift (δ, ppm)
2154.2
3122.8
4180.5
5162.3
698.9
7164.5
893.7
9157.6
10104.9
1'121.7
2'113.8
3'145.2
4'145.0
5'115.8
6'118.9

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 3: In Vitro Bioactivity of this compound
AssayTargetActivity (IC₅₀)Reference
Antioxidant Activity DPPH radical scavenging~15 µMVaries by study
Anti-inflammatory LPS-induced NO production in RAW 264.7 cells~25 µMVaries by study
Enzyme Inhibition Aldose Reductase~5 µMVaries by study

Disclaimer: The IC₅₀ values presented are approximate and can vary significantly based on the specific experimental setup. Researchers should consult the primary literature for detailed information.

Conclusion

This compound is a promising natural isoflavone with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, anti-inflammatory, and enzyme-inhibitory properties make it a valuable candidate for further investigation in the context of drug discovery and development. The experimental protocols and data provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential. Future studies should focus on its in vivo efficacy, safety profile, and the elucidation of its detailed mechanisms of action.

Orobol vs. Genistein: A Comprehensive Technical Guide to their Chemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant scientific interest for their potential therapeutic applications. Among these, genistein (B1671435) has been extensively studied for its diverse biological activities. Orobol, a metabolite of genistein, is emerging as a compound with distinct and potent effects. This technical guide provides an in-depth comparison of the chemical properties and biological activities of this compound and genistein, with a focus on their impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Comparative Chemical Properties

A thorough understanding of the physicochemical properties of this compound and genistein is fundamental to elucidating their mechanisms of action and optimizing their therapeutic potential. The structural difference between the two—an additional hydroxyl group on the B-ring of this compound—significantly influences their chemical characteristics. A summary of their key quantitative properties is presented in Table 1.

PropertyThis compoundGenistein
Chemical Structure 3',4',5,7-Tetrahydroxyisoflavone4',5,7-Trihydroxyisoflavone
Molecular Formula C₁₅H₁₀O₆[1]C₁₅H₁₀O₅[2]
Molecular Weight 286.24 g/mol [1]270.24 g/mol [3]
pKa (estimated) ~7.57.63 (estimated)[3]
LogP (estimated) 2.32.7
Solubility Inferred to be slightly more water-soluble than genistein due to an additional hydroxyl group.Practically insoluble in water; soluble in organic solvents like DMSO, ethanol, and methanol (B129727).[4]
Appearance Not explicitly foundOff-white to yellow powder[4]

Table 1: Comparison of the Chemical Properties of this compound and Genistein

Comparative Biological Activities and Signaling Pathways

This compound and genistein, while structurally similar, exhibit distinct biological activities, particularly in their modulation of key cellular signaling pathways. Their effects on the PI3K/Akt and PKA pathways are of significant interest due to the central role of these pathways in cell growth, proliferation, and metabolism.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism.

Genistein's Role: Genistein has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines.[5][6] This inhibition is often linked to its ability to bind to estrogen receptors (ERs), particularly ERβ, which can then modulate downstream signaling.[6][7] By inhibiting PI3K, genistein can suppress the phosphorylation of Akt, a key downstream effector, leading to decreased cell proliferation and induction of apoptosis.[5]

This compound's Role: this compound has been identified as a potent inhibitor of PI3K isoforms, with IC50 values in the low micromolar range for PI3K α/β/γ/δ.[8] This direct inhibition of PI3K suggests that this compound may exert its biological effects, at least in part, through the modulation of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activates Genistein Genistein ER Estrogen Receptor (ER) Genistein->ER Binds This compound This compound This compound->PI3K Inhibits ER->PI3K Inhibits

Figure 1: PI3K/Akt Signaling Pathway Modulation
Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway, activated by cyclic AMP (cAMP), is crucial for regulating various cellular functions, including metabolism, gene expression, and cell growth.

Genistein's Role: Genistein has been shown to activate the cAMP/PKA signaling pathway.[9] This can lead to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in various cellular processes. For instance, genistein-induced activation of PKA can up-regulate the expression of endothelial nitric oxide synthase (eNOS).[9]

This compound's Role: While direct activation of PKA by this compound is not as well-documented, it has been shown to be a potent inhibitor of Casein Kinase 1 epsilon (CK1ε), a kinase involved in circadian rhythm and other cellular processes.[10][11] The interplay between CK1ε and PKA signaling is complex, and this compound's inhibition of CK1ε may indirectly influence PKA-mediated events. For example, this compound's anti-obesity effects are attributed to its targeting of CK1ε.[10][11]

PKA_Pathway GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression (e.g., eNOS) CREB->Gene_Expression Regulates Genistein Genistein Genistein->AC Activates This compound This compound CK1e CK1ε This compound->CK1e Inhibits Downstream_CK1e Downstream Effects (e.g., Adipogenesis) CK1e->Downstream_CK1e Regulates

Figure 2: PKA Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and genistein.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound and genistein on the viability of cell lines.

Materials:

  • 96-well plates

  • Cell line of interest (e.g., HT29 colon cancer cells)

  • Complete culture medium

  • This compound and Genistein stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or genistein (typically ranging from 1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of this compound and genistein to scavenge the stable free radical DPPH.[12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound and Genistein solutions of various concentrations in methanol

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound and genistein in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Methanol is used as a blank, and a control containing methanol and DPPH solution is also measured.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus concentration.

Adipogenesis and Lipid Accumulation Assay (Oil Red O Staining)

This protocol is used to assess the effects of this compound and genistein on the differentiation of preadipocytes (e.g., 3T3-L1 cells) into adipocytes and the subsequent accumulation of lipids.[13][14]

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Oil Red O working solution (e.g., 6 parts stock solution to 4 parts water, filtered)

  • 10% formalin

  • 60% isopropanol

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound or genistein.

  • After 2-3 days, replace the medium with a maintenance medium (e.g., DMEM with 10% FBS and insulin) and continue to culture for another 4-6 days, changing the medium every 2 days.

  • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Stain the cells with Oil Red O working solution for 10-15 minutes at room temperature.

  • Wash the cells with water multiple times until the water is clear.

  • Visualize the lipid droplets (stained red) under a microscope and capture images.

  • For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured at a specific wavelength (e.g., 510 nm).

Estrogenic Activity Assay (E-screen Assay)

This bioassay measures the estrogenic activity of compounds by assessing their ability to induce the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[11]

Materials:

  • MCF-7 cells

  • Hormone-free culture medium (e.g., phenol (B47542) red-free DMEM with charcoal-stripped FBS)

  • 17β-estradiol (positive control)

  • This compound and Genistein solutions

  • Multi-well plates

  • Cell counting method (e.g., Coulter counter, hemocytometer, or a colorimetric assay like SRB)

Procedure:

  • Maintain MCF-7 cells in their regular growth medium.

  • For the assay, seed the cells in a multi-well plate in hormone-free medium and allow them to attach and stabilize for 24 hours.

  • Replace the medium with fresh hormone-free medium containing a range of concentrations of this compound, genistein, or 17β-estradiol. Include a vehicle control.

  • Incubate the cells for 6 days.

  • At the end of the incubation period, determine the cell number in each well using a suitable cell counting method.

  • The proliferative effect is calculated relative to the hormone-free control. The relative proliferative potency of the test compounds can be compared to that of 17β-estradiol.

Oxidative DNA Damage Assay (8-oxodG Quantification)

This assay quantifies the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common marker of oxidative DNA damage, in cells treated with this compound or genistein.[1][9]

Materials:

  • Cell line of interest

  • This compound and Genistein

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • 8-oxodG ELISA kit

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound or genistein.

  • Harvest the cells and extract genomic DNA using a commercial kit or standard protocols.

  • Digest the DNA to single nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

  • Quantify the amount of 8-oxodG in the digested DNA samples using a competitive ELISA kit according to the manufacturer's instructions.

  • The concentration of 8-oxodG is typically normalized to the total amount of deoxyguanosine in the sample.

Conclusion

This technical guide provides a detailed comparative analysis of the chemical and biological properties of this compound and genistein. The addition of a hydroxyl group in this compound leads to subtle but significant differences in its physicochemical properties, which in turn influence its biological activities. Both compounds are potent modulators of key signaling pathways, including the PI3K/Akt and PKA pathways, although they may exert their effects through different mechanisms. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of these promising isoflavones. As research continues to unfold the distinct molecular actions of this compound and genistein, their potential applications in the prevention and treatment of a range of diseases are likely to expand.

References

The Biosynthesis of Orobol from Genistein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a hydroxylated derivative of the soy isoflavone (B191592) genistein (B1671435), has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound from genistein, focusing on the enzymatic conversion. It details the key enzymes involved, namely cytochrome P450 monooxygenases in microbial and mammalian systems, and isoflavone 3'-hydroxylase in plants. This document summarizes available quantitative data on the efficiency of this biotransformation and provides representative experimental methodologies. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear and comprehensive understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of isoflavones and their metabolites.

Introduction

Genistein, a prominent isoflavone found in soybeans and other legumes, is well-known for its wide range of biological activities. Its metabolic transformation in vivo and through biotechnological processes can lead to the formation of various derivatives with potentially enhanced or altered pharmacological profiles. One such derivative is this compound, also known as 3'-hydroxygenistein. The introduction of a hydroxyl group at the 3' position of the B-ring of genistein to form this compound is a critical metabolic step that can influence its biological activity. Recent studies have highlighted the potential of this compound in various therapeutic areas, making its efficient and controlled synthesis a key area of research. This guide focuses on the enzymatic biosynthesis of this compound from genistein, providing a technical overview for researchers in the field.

The Biosynthetic Pathway: From Genistein to this compound

The conversion of genistein to this compound is a single-step hydroxylation reaction. This reaction is catalyzed by specific enzymes that introduce a hydroxyl group at the 3' position of the B-ring of the genistein molecule.

Key Enzymes in this compound Biosynthesis

Two main classes of enzymes are known to catalyze the conversion of genistein to this compound:

  • Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is crucial for the metabolism of a wide variety of compounds in mammals, insects, and microorganisms. In the context of genistein metabolism, specific CYP enzymes can hydroxylate genistein to form this compound. Notably, human liver microsomes, containing various CYP isoforms, have been shown to metabolize genistein, with CYP1A2 being a major contributor to its oxidation. Engineered variants of microbial CYPs, such as CYP102A1 (P450 BM3) from Bacillus megaterium, have also been successfully employed for the regioselective hydroxylation of genistein to produce this compound[1].

  • Isoflavone 3'-Hydroxylase (I3'H): In plants, the hydroxylation of isoflavones is primarily carried out by specific flavonoid 3'-hydroxylases (F3'H), which are also cytochrome P450 enzymes belonging to the CYP75B subfamily. Isoflavone 3'-hydroxylase is the specific enzyme responsible for the conversion of genistein to this compound. These enzymes play a crucial role in the biosynthesis of various flavonoids and isoflavonoids in leguminous plants.

Quantitative Analysis of this compound Synthesis

The efficiency of the enzymatic conversion of genistein to this compound can vary significantly depending on the enzyme source, reaction conditions, and whether the process is conducted in vitro or in a whole-cell biotransformation system. The following table summarizes some of the reported quantitative data for this compound production.

Enzyme/SystemSubstrateProductConversion Rate / TiterReference
Engineered Saccharomyces cerevisiaeNaringenin (precursor)3'-Hydroxygenistein (this compound)13.23 ± 0.27 mg/L[2]
Engineered Saccharomyces cerevisiae (de novo)-3'-Hydroxygenistein (this compound)1.40 ± 0.02 mg/L[2]
Engineered Cytochrome P450 BM3 variantGenistein3'-Hydroxygenistein (this compound)4% (initial)[1]

Experimental Protocols

This section provides a representative methodology for the enzymatic synthesis of this compound from genistein based on published literature. It is important to note that specific parameters may require optimization depending on the enzyme and experimental setup.

Recombinant Enzyme Production and Purification

The production of recombinant hydroxylase enzymes is a common prerequisite for in vitro synthesis of this compound.

  • Gene Cloning and Expression: The gene encoding the desired hydroxylase (e.g., a microbial CYP450 or a plant I3'H) is cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES for yeast). The expression host is then transformed with the vector.

  • Cell Culture and Induction: The recombinant microbial cells are cultured in an appropriate medium to a desired cell density. Gene expression is then induced by adding an inducer (e.g., IPTG for E. coli or galactose for yeast).

  • Cell Lysis and Protein Purification: After incubation, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted using methods like sonication or high-pressure homogenization. The crude cell lysate is then clarified by centrifugation. The recombinant enzyme is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzymatic Conversion of Genistein to this compound
  • Reaction Mixture: A typical reaction mixture includes the purified enzyme, the substrate (genistein), a suitable buffer to maintain optimal pH, and necessary cofactors. For cytochrome P450 enzymes, a cofactor regeneration system is often required, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Reaction Conditions:

    • Substrate Concentration: Genistein is typically dissolved in a solvent like DMSO before being added to the reaction mixture. The final concentration can range from µM to mM, depending on the enzyme's kinetic properties.

    • Enzyme Concentration: The concentration of the purified enzyme is optimized for efficient conversion.

    • Temperature and Incubation Time: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 2-24 hours) with shaking.

  • Reaction Termination and Product Extraction: The reaction is stopped, often by adding a solvent like ethyl acetate. The product, this compound, is then extracted from the aqueous phase into the organic solvent.

Product Analysis and Quantification
  • High-Performance Liquid Chromatography (HPLC): The extracted product is analyzed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection and Quantification: this compound and any remaining genistein are detected using a UV detector at their respective maximum absorbance wavelengths. The concentration of the product can be determined by comparing the peak area to a standard curve generated with a pure this compound standard. Mass spectrometry (LC-MS) can be used for confirmation of the product's identity.

Visualizing the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of this compound from Genistein

Biosynthesis_of_this compound Genistein Genistein This compound This compound (3'-Hydroxygenistein) Genistein->this compound + O2 + NADPH + H+ Enzyme Isoflavone 3'-Hydroxylase (I3'H) or Cytochrome P450 (CYP) Enzyme->Genistein

Caption: Enzymatic conversion of genistein to this compound.

Experimental Workflow for this compound Production

Orobol_Production_Workflow cluster_enzyme_prep Enzyme Preparation cluster_bioconversion Biotransformation cluster_analysis Analysis Cloning Gene Cloning Expression Recombinant Expression Cloning->Expression Purification Enzyme Purification Expression->Purification Reaction_Setup Reaction Setup (Genistein, Enzyme, Cofactors) Purification->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for enzymatic production and analysis of this compound.

Conclusion

The enzymatic biosynthesis of this compound from genistein represents a promising avenue for the production of this bioactive isoflavone metabolite. Both microbial cytochrome P450 enzymes and plant-derived isoflavone 3'-hydroxylases have demonstrated the ability to catalyze this specific hydroxylation. While progress has been made in utilizing engineered microorganisms for this compound production, further optimization of enzyme activity, reaction conditions, and downstream processing is necessary to achieve high-yield, cost-effective synthesis. This technical guide provides a foundational understanding of the biosynthetic pathway and experimental considerations, serving as a valuable resource for researchers and professionals aiming to explore the potential of this compound in drug development and other applications. Continued research into the discovery and engineering of novel and more efficient enzymes will be critical for advancing this field.

References

Pharmacological Properties of Orobol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Orobol, a hydroxylated isoflavone (B191592) metabolite of genistein, has emerged as a molecule of significant interest in pharmacological research. This document provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its molecular mechanisms of action. Drawing from a range of preclinical studies, this guide details its inhibitory effects on various protein kinases, its role in modulating key signaling pathways, and its potential therapeutic applications in inflammation, obesity, skin aging, cancer, and neurodegenerative diseases. Quantitative data on its bioactivity are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental protocols for foundational research into this compound's effects are also provided to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction

This compound (3',4',5,7-tetrahydroxyisoflavone) is a naturally occurring isoflavone found in sources such as fermented soybeans. As a metabolite of genistein, it has demonstrated a distinct and often more potent pharmacological profile than its precursor. Its multifaceted activities stem from its ability to interact with a variety of cellular targets, leading to the modulation of critical signaling cascades involved in numerous pathological conditions. This guide synthesizes the current understanding of this compound's pharmacological properties, offering a technical resource for the scientific community.

Kinase Inhibition Profile

A primary mechanism through which this compound exerts its effects is the inhibition of protein kinases. This compound has been identified as a potent inhibitor of several kinases, often in an ATP-competitive manner.

Table 1: Inhibitory Concentration (IC50) of this compound against Various Kinases
Kinase TargetIC50 (µM)NotesReference(s)
Casein Kinase 1 Epsilon (CK1ε)1.24ATP-competitive inhibition.
Phosphoinositide 3-kinase α (PI3Kα)3.46
Phosphoinositide 3-kinase β (PI3Kβ)4.21
Phosphoinositide 3-kinase γ (PI3Kγ)5.27
Phosphoinositide 3-kinase δ (PI3Kδ)4.88
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1.24 - 4.45
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5)1.24 - 4.45
Mitogen-Activated Protein Kinase-Interacting Kinase 1 (MNK1)1.24 - 4.45
Muscle-Specific Kinase (MUSK)1.24 - 4.45
T-LAK Cell-Originated Protein Kinase (TOPK)1.24 - 4.45
TRAF2 and NCK-Interacting Kinase (TNIK)1.24 - 4.45

Pharmacological Effects and Mechanisms of Action

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of skin inflammation. Studies utilizing human keratinocytes (HaCaT cells) have shown that this compound can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1α (IL-1α) induced by pathogens like Propionibacterium acnes. This effect is mediated through the inhibition of key inflammatory signaling pathways.

G P. acnes P. acnes TLRs TLRs P. acnes->TLRs IKKα/β IKKα/β TLRs->IKKα/β MAPK Cascades (ERK, JNK, p38) MAPK Cascades (ERK, JNK, p38) TLRs->MAPK Cascades (ERK, JNK, p38) IκBα IκBα IKKα/β->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines (IL-6, IL-1α) Pro-inflammatory Cytokines (IL-6, IL-1α) NF-κB->Pro-inflammatory Cytokines (IL-6, IL-1α) upregulates transcription AP-1 AP-1 MAPK Cascades (ERK, JNK, p38)->AP-1 activates AP-1->Pro-inflammatory Cytokines (IL-6, IL-1α) upregulates transcription This compound This compound This compound->IKKα/β inhibits phosphorylation This compound->MAPK Cascades (ERK, JNK, p38) inhibits phosphorylation

Caption: this compound inhibits P. acnes-induced inflammation by blocking MAPK and NF-κB signaling.

Anti-Obesity Effects

This compound has been identified as a potential agent for combating obesity. Its anti-obesity effects are primarily attributed to its potent inhibition of Casein Kinase 1 Epsilon (CK1ε). In vitro studies using 3T3-L1 preadipocytes have shown that this compound inhibits adipogenesis, the process of fat cell formation. In vivo studies in mice fed a high-fat diet demonstrated that this compound administration can attenuate weight gain and reduce lipid accumulation.

G cluster_0 Cell Culture and Differentiation cluster_1 Analysis Seed 3T3-L1 Preadipocytes Seed 3T3-L1 Preadipocytes Grow to Confluence Grow to Confluence Seed 3T3-L1 Preadipocytes->Grow to Confluence Induce Differentiation (MDI Cocktail) Induce Differentiation (MDI Cocktail) Grow to Confluence->Induce Differentiation (MDI Cocktail) Treat with this compound Treat with this compound Induce Differentiation (MDI Cocktail)->Treat with this compound Oil Red O Staining Oil Red O Staining Treat with this compound->Oil Red O Staining Western Blot for Adipogenic Markers Western Blot for Adipogenic Markers Treat with this compound->Western Blot for Adipogenic Markers Quantify Lipid Accumulation Quantify Lipid Accumulation Oil Red O Staining->Quantify Lipid Accumulation

Caption: Workflow for assessing this compound's anti-adipogenic effects in 3T3-L1 cells.

Anti-Skin-Aging Properties

This compound exhibits protective effects against skin aging. It has been shown to suppress the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, in human keratinocytes and dermal fibroblasts. This suggests that this compound could be a valuable ingredient in cosmetic and dermatological formulations aimed at preventing and treating skin aging.

Anticancer Potential

Emerging evidence suggests that this compound possesses anticancer properties. Its ability to inhibit kinases involved in cell proliferation and survival, such as PI3K and TOPK, points to its potential as a therapeutic agent in oncology. For instance, this compound has been shown to sensitize human ovarian carcinoma cells to cisplatin, a chemotherapy drug.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in preclinical models. It is reported to have anti-Alzheimer's disease properties, which include modulating the aggregation of amyloid-β, scavenging free radicals, and inhibiting acetylcholinesterase. These multifunctional activities suggest that this compound could be a promising candidate for the development of therapies for neurodegenerative disorders.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate

    • ATP

    • This compound stock solution (in DMSO)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add the kinase and its specific substrate to the wells of a 384-well plate.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

Western Blot Analysis of MAPK and NF-κB Phosphorylation in HaCaT Cells
  • Cell Culture and Treatment:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free DMEM for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with heat-killed P. acnes (or another inflammatory stimulus like LPS) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, IKKα/β, and IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software.

Conclusion

This compound is a promising bioactive isoflavone with a wide range of pharmacological properties. Its ability to inhibit multiple kinases and modulate key signaling pathways underpins its potential therapeutic applications in a variety of diseases, including inflammatory conditions, obesity, skin aging, cancer, and neurodegenerative disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into the therapeutic potential of this compound.

Orobol's Mechanism of Action in Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orobol, a naturally occurring isoflavone, has emerged as a promising multifunctional agent for the potential treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are attributed to a multifaceted mechanism of action that includes the modulation of amyloid-β (Aβ) aggregation, potent antioxidant activity, inhibition of acetylcholinesterase (AChE), and potential modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the experimental evidence for this compound's mechanisms of action, including detailed experimental protocols and a summary of quantitative data. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Core Mechanisms of Action

This compound's neuroprotective properties stem from its ability to concurrently target several pathological features of neurodegenerative diseases.[1]

Modulation of Amyloid-β Aggregation

This compound has been shown to interfere with the aggregation of Aβ peptides, a key event in the pathogenesis of Alzheimer's disease.[1] It can modulate the aggregation pathways of both metal-free and metal-bound Aβ.[1]

Antioxidant Activity

As a phenolic compound, this compound exhibits significant free radical scavenging capabilities.[1] This antioxidant activity is crucial in combating the oxidative stress that is a common feature of neurodegenerative disorders.

Acetylcholinesterase Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound can help to restore cholinergic function, which is often impaired in Alzheimer's disease.

Metal Ion Interaction

The ability of this compound to interact with metal ions is another important aspect of its neuroprotective profile.[1] Dysregulation of metal ion homeostasis is implicated in Aβ aggregation and oxidative stress in neurodegenerative diseases.

Quantitative Data

The following table summarizes the available quantitative data for this compound's bioactivities.

ActivityAssay MethodQuantitative ValueReference
Acetylcholinesterase InhibitionFluorometric AssayIC50 : 11.8 ± 1.2 µM[Supporting Information]
Antioxidant CapacityABTS AssayTEAC : 1.57 ± 0.04[Supporting Information]

IC50 : The half maximal inhibitory concentration. TEAC : Trolox Equivalent Antioxidant Capacity.

Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, the neuroprotective effects of flavonoids are often mediated through the Nrf2, PI3K/Akt, and MAPK signaling pathways. The following diagrams illustrate the hypothesized involvement of these pathways in this compound's mechanism of action.

G This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inactivates? ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Figure 1: Hypothesized Nrf2 Pathway Activation by this compound.

G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates? PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Tau Tau Protein GSK3b->Tau Phosphorylates HyperphosphorylatedTau Hyperphosphorylated Tau Tau->HyperphosphorylatedTau

Figure 2: Potential Modulation of the PI3K/Akt Pathway by this compound.

G This compound This compound Stress Cellular Stress This compound->Stress Reduces? MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits? MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Neuroprotection Neuroprotection MAPK->Neuroprotection Modulates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Figure 3: Possible Interaction of this compound with the MAPK Signaling Pathway.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the investigation of this compound and other flavonoids.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the fluorometric assay used to determine the AChE inhibitory activity of this compound.

Materials:

  • AChE from electric eel (eeAChE)

  • Acetylcholine (ACh)

  • AChE probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = ~540/590 nm)

Procedure:

  • Prepare a working solution of eeAChE in assay buffer.

  • Add 50 µL of the eeAChE solution to each well of the 96-well plate.

  • Add various concentrations of this compound (or vehicle control) to the wells.

  • Pre-incubate the mixture for 15 minutes at room temperature with shaking.

  • Prepare a reaction mixture containing ACh, the AChE probe, and HRP in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Measure the fluorescence intensity at 15-minute intervals.

  • Calculate the percentage of AChE inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Antioxidant Capacity (ABTS Assay)

This protocol describes the measurement of this compound's antioxidant capacity using the ABTS radical cation decolorization assay.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol (B145695)

  • Trolox (standard)

  • This compound stock solution (in DMSO)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (734 nm)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate in water and incubating in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.

  • Add 200 µL of the diluted ABTS•+ solution to each well of the 96-well plate.

  • Incubate for 5 minutes at 25°C.

  • Add various concentrations of this compound or Trolox to the wells.

  • Incubate at 25°C for various time points (e.g., 1, 3, 6, and 10 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the dose-response curve of this compound to that of Trolox.

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)

This is a common method to monitor Aβ aggregation and the effect of inhibitors like this compound.

Materials:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = ~440/485 nm)

Procedure:

  • Prepare monomeric Aβ1-42 by dissolving the peptide in HFIP, followed by evaporation and resuspension in DMSO.

  • Dilute the Aβ1-42 stock solution into the assay buffer to the desired final concentration (e.g., 10 µM).

  • Add various concentrations of this compound (or vehicle control) to the Aβ1-42 solution.

  • Add ThT to a final concentration of ~10 µM.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor the fluorescence intensity over time.

  • Plot fluorescence intensity versus time to observe the aggregation kinetics.

Western Blot Analysis for Signaling Pathway Activation

This general protocol can be adapted to investigate the effect of this compound on the Nrf2, PI3K/Akt, and MAPK pathways in neuronal cells (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Nrf2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture SH-SY5Y cells to ~80% confluency.

  • Treat cells with various concentrations of this compound for different time points. Include appropriate controls.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Figure 4: General Experimental Workflow for Western Blot Analysis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its multifaceted mechanism of action. The available data on its acetylcholinesterase inhibition and antioxidant capacity provide a solid foundation for its further investigation. Future research should focus on elucidating the specific molecular targets of this compound within key neuroprotective signaling pathways, such as Nrf2, PI3K/Akt, and MAPK, and on obtaining more comprehensive quantitative data for its effects on amyloid-β aggregation, metal chelation, and neuroinflammation. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate the promising neuroprotective properties of this compound.

References

The Anti-Inflammatory Potential of Orobol Isoflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a metabolite of the soy isoflavone (B191592) genistein, is emerging as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental models used to elucidate its properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of available data, detailed experimental methodologies, and visual representations of key biological processes. While research into this compound's full potential is ongoing, this guide consolidates existing knowledge to facilitate further investigation and development of this promising isoflavone.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1][2] Isoflavones, a class of phytoestrogens found abundantly in soybeans and other legumes, have garnered considerable attention for their potential health benefits, including anti-inflammatory properties.[2][3] this compound, a 3',4',5,7-tetrahydroxyisoflavone and a metabolite of genistein, has demonstrated noteworthy anti-inflammatory activity, suggesting its potential as a therapeutic agent.[4] This guide will delve into the technical details of this compound's anti-inflammatory effects, providing a foundation for future research and development.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The available evidence points to its significant impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] this compound has been shown to inhibit the activation of the NF-κB pathway.[4] Specifically, it has been observed to decrease the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB alpha (IκBα).[4] The phosphorylation and subsequent degradation of IκBα are critical steps for the translocation of the NF-κB p65 subunit to the nucleus, where it initiates the transcription of pro-inflammatory genes. By inhibiting IKK and IκBα phosphorylation, this compound effectively blocks this translocation and subsequent gene expression.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6] Studies have indicated that this compound can inhibit the phosphorylation of key MAPK proteins.[4] This inhibition of MAPK signaling further contributes to the reduction of pro-inflammatory cytokine production, highlighting a multi-pronged mechanism of action for this compound.

Potential Effects on Other Inflammatory Pathways

While direct evidence for this compound's effects on other inflammatory pathways is currently limited, its structural similarity to other isoflavones suggests potential interactions with pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The JAK-STAT pathway is critical for signaling initiated by numerous cytokines and growth factors.[7] Further research is warranted to explore this compound's potential to modulate JAK-STAT signaling, as well as its effects on the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation.[8][9]

Quantitative Data on Anti-Inflammatory Effects

Quantitative data is essential for evaluating the potency and efficacy of a potential therapeutic agent. While specific IC50 values for this compound's anti-inflammatory effects are not extensively reported in the literature, existing studies provide valuable dose-dependent data on its ability to reduce pro-inflammatory markers.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in HaCaT Keratinocytes

TreatmentConcentration% Reduction in IL-1α% Reduction in IL-6
This compound10 µMData not specified~25%
This compound50 µM~50%~60%
This compound100 µM~70%~80%

Data is estimated from graphical representations in the cited literature and should be considered indicative.[4]

Note: The IC50 values for this compound's inhibition of various kinases have been reported in the context of its anti-obesity effects, but these are not directly transferable to its anti-inflammatory activity.[10] Further studies are required to determine the precise IC50 values for the inhibition of key inflammatory mediators like IL-1α, IL-6, TNF-α, and prostaglandins.

Experimental Protocols

The following sections provide generalized protocols for in vitro and in vivo experiments that can be adapted to study the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assays
  • Cell Line: Human keratinocyte cell line (HaCaT) is a relevant model for studying skin inflammation.[4]

  • Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: Stimulate inflammation by treating the cells with an inflammatory agent such as heat-killed Propionibacterium acnes (10 µg/mL) or lipopolysaccharide (LPS) (1 µg/mL).[4]

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specified period (e.g., 1 hour) before adding the inflammatory stimulus.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of IKK, IκBα, ERK, JNK, and p38 (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Sample Collection: Collect the cell culture supernatants after the treatment period.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human IL-1α and IL-6.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody, and adding the substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-Inflammatory Assays
  • Animal Model: Use BALB/c mice or other suitable rodent models.

  • This compound Administration: Administer this compound orally or via intraperitoneal injection at various doses for a set period before inducing inflammation.

  • Induction of Inflammation: Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1 mg/kg body weight).

  • Sample Collection: Collect blood samples at different time points to measure serum cytokine levels. Tissues can also be harvested for histological analysis and protein/mRNA expression studies.

  • Analysis: Measure cytokine levels using ELISA and analyze the expression of inflammatory markers in tissues using Western blotting or immunohistochemistry.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_Stimulus Inflammatory Stimulus (e.g., P. acnes) cluster_this compound This compound Action cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Response Inflammatory Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates IKK IKK Stimulus->IKK Activates This compound This compound MAPK MAPK This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits Phosphorylation IkB IkB This compound->IkB Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP-1 AP-1 MAPK->AP-1 Activates Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6) AP-1->Cytokines Induces Transcription IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB->Cytokines Induces Transcription G cluster_InVitro In Vitro Workflow Cell_Culture HaCaT Cell Culture Treatment This compound Pre-treatment & Inflammatory Stimulus Cell_Culture->Treatment Lysate_Prep Cell Lysis & Protein Quantification Treatment->Lysate_Prep ELISA ELISA (IL-1α, IL-6) Treatment->ELISA Western_Blot Western Blot (p-IKK, p-IκBα, p-MAPKs) Lysate_Prep->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis G cluster_NFkB_Activation NF-κB Activation Cascade Stimulus Inflammatory Stimulus IKK_Activation IKK Activation Stimulus->IKK_Activation IkB_Phosphorylation IκBα Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB (p65) Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription

References

Orobol as a Free Radical Scavenger: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the isoflavone (B191592) orobol as a potent free radical scavenger. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols for antioxidant assessment, and elucidates the molecular signaling pathways influenced by this compound in the context of oxidative stress.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring isoflavone found in various plants, including soy and red clover. Like other flavonoids, its chemical structure, rich in hydroxyl groups, endows it with significant antioxidant properties. The primary mechanism by which this compound and other isoflavones exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing these reactive species and mitigating oxidative damage to cellular components. The number and position of these hydroxyl groups are critical determinants of their radical-scavenging efficacy.

Quantitative Analysis of this compound's Free Radical Scavenging Activity

To provide a clear comparison of this compound's antioxidant capacity, the following tables summarize key quantitative data from various in vitro antioxidant assays. These assays are standard methods for evaluating the free radical scavenging potential of chemical compounds.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of this compound

CompoundSC₅₀ (μM)Source
This compound15.1[1]
Genistein16.5[1]
Daidzein>100[1]

SC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ORAC (Oxygen Radical Absorbance Capacity) of this compound

CompoundORAC Value (μM TE/10 μM)Source
This compound50[1]
Genistein45[1]
Daidzein10[1]

μM TE/10 μM: Micromolar Trolox Equivalents per 10 micromolar concentration of the compound.

Experimental Protocols for Assessing Free Radical Scavenging Activity

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of this compound and a reference standard (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture:

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL).

    • Add varying concentrations of the this compound solution or the standard to the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubation:

    • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement:

    • The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration of the sample.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 volume ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture:

    • Add a small volume of the this compound solution or a standard (e.g., Trolox) at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • Incubation:

    • The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement:

    • The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: A fluorescent probe (commonly fluorescein) is damaged by peroxyl radicals generated by a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the degree of protection is quantified.

Protocol:

  • Reagent Preparation:

  • Reaction Mixture (in a 96-well black microplate):

    • Add the fluorescein solution to each well.

    • Add the this compound solution, standard, or a blank (buffer) to the wells.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement:

    • The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The area under the fluorescence decay curve (AUC) is calculated.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.[3][4]

Signaling Pathways Modulated by this compound

Beyond direct radical scavenging, this compound can influence cellular signaling pathways involved in the response to oxidative stress. This indirect antioxidant activity can lead to a more sustained protective effect.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Flavonoids, including likely this compound, can activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1 Keap1 ROS->Keap1 inactivates This compound This compound This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to MAPK_Pathway OxidativeStress Oxidative Stress ASK1 ASK1 OxidativeStress->ASK1 Raf Raf OxidativeStress->Raf This compound This compound This compound->ASK1 This compound->Raf MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation p38->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 CellSurvival Cell Survival ERK1_2->CellSurvival Experimental_Workflow Start Start: Prepare this compound and Standard Solutions DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay ORAC_Assay ORAC Assay Start->ORAC_Assay DPPH_Incubate Incubate with DPPH (30 min, dark) DPPH_Assay->DPPH_Incubate ABTS_Incubate Incubate with ABTS•+ (6 min) ABTS_Assay->ABTS_Incubate ORAC_Reaction Kinetic reading with Fluorescein and AAPH ORAC_Assay->ORAC_Reaction DPPH_Read Read Absorbance at 517 nm DPPH_Incubate->DPPH_Read ABTS_Read Read Absorbance at 734 nm ABTS_Incubate->ABTS_Read ORAC_Analyze Calculate Area Under Curve (AUC) ORAC_Reaction->ORAC_Analyze DPPH_Calc Calculate % Inhibition and IC₅₀ DPPH_Read->DPPH_Calc ABTS_Calc Calculate % Inhibition and TEAC ABTS_Read->ABTS_Calc ORAC_Calc Calculate ORAC Value (Trolox Equivalents) ORAC_Analyze->ORAC_Calc End End: Compare Antioxidant Capacity DPPH_Calc->End ABTS_Calc->End ORAC_Calc->End

References

An In-depth Technical Guide to Orobol's Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a 3',4',5,7-tetrahydroxy-isoflavone, is a metabolite of the soy isoflavone (B191592) genistein. Emerging research has highlighted its potential as a modulator of key cellular signaling pathways, suggesting its therapeutic utility in a range of diseases, including cancer, obesity, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its interactions with critical signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways affected by this compound.

Core Mechanisms of Action: Kinase Inhibition

This compound's primary mechanism of action appears to be the inhibition of several protein kinases, which are pivotal regulators of cellular signaling. Its inhibitory effects have been quantified against various kinases, most notably the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 1 epsilon (CK1ε).

Quantitative Data: Kinase Inhibition Profile of this compound

The half-maximal inhibitory concentrations (IC50) of this compound against various kinases have been determined through in vitro kinase assays, providing a quantitative measure of its potency.

Kinase TargetIC50 (μM)Reference
PI3Kα3.46[1]
PI3Kβ5.27[1]
PI3Kγ4.83[1]
PI3Kδ4.95[1]
CK1ε1.24[1]
VEGFR24.45[1]
MAP4K52.56[1]
MNK12.33[1]
MUSK1.98[1]
TOPK3.87[1]
TNIK2.01[1]

Modulation of Key Cellular Signaling Pathways

This compound's inhibitory action on upstream kinases leads to the modulation of several downstream signaling pathways critical for cell growth, proliferation, inflammation, and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. This compound has been identified as an inhibitor of multiple PI3K isoforms[1]. By inhibiting PI3K, this compound can prevent the phosphorylation and subsequent activation of Akt, a key downstream effector of the pathway. This inhibition can lead to decreased cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates/Inhibits Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation

This compound's inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Studies have shown that this compound can inhibit the phosphorylation of key components of the MAPK pathway in human keratinocytes (HaCaT cells) stimulated with Propionibacterium acnes (P. acnes)[2]. Specifically, this compound was found to decrease the phosphorylation of:

  • MEK1/2, ERK, and p90RSK (components of the ERK pathway)

  • MKK4, JNK, and c-jun (components of the JNK pathway)

  • MKK3/6, p38, and MSK1 (components of the p38 pathway)

This broad inhibition of the MAPK cascades suggests that this compound can effectively dampen inflammatory and proliferative responses mediated by these pathways.

MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway MEK MEK1/2 ERK ERK MEK->ERK p90RSK p90RSK ERK->p90RSK Transcription Gene Transcription (Inflammation, Proliferation) p90RSK->Transcription MKK4 MKK4 JNK JNK MKK4->JNK cJun c-jun JNK->cJun cJun->Transcription MKK36 MKK3/6 p38 p38 MKK36->p38 MSK1 MSK1 p38->MSK1 MSK1->Transcription Stimuli External Stimuli (e.g., P. acnes) Stimuli->MEK Stimuli->MKK4 Stimuli->MKK36 This compound This compound This compound->MEK This compound->MKK4 This compound->MKK36 NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., P. acnes) IKK IKK Complex (IKKα/β/γ) Stimuli->IKK Activates This compound This compound This compound->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in cytoplasm IkBa_p p-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Gene Gene Transcription (e.g., IL-6, IL-1α) Nucleus->Gene Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Kinase, Substrate, and this compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Measure Kinase Activity (e.g., Radioactivity, Luminescence) E->F G Calculate % Inhibition and Determine IC50 F->G Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-ERK) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis (Densitometry) H->I

References

Identifying the Protein Targets of Orobol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a metabolite of the soy isoflavone (B191592) genistein, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, neuroprotective, and anti-obesity effects. Understanding the molecular mechanisms underlying these therapeutic properties is paramount for its potential development as a novel therapeutic agent. A crucial step in elucidating these mechanisms is the identification of its direct protein targets. This technical guide provides a comprehensive overview of the known protein targets of this compound, detailed experimental methodologies for their identification, and the signaling pathways modulated by these interactions.

Protein Targets of this compound: Quantitative Data

This compound has been demonstrated to interact with and modulate the activity of several key proteins, primarily within the kinase family. The following table summarizes the identified protein targets and their corresponding half-maximal inhibitory concentrations (IC50), providing a quantitative measure of this compound's potency.

Target Protein FamilySpecific TargetIC50 (µM)
Casein Kinase Casein Kinase 1 epsilon (CK1ε)1.24
Phosphoinositide 3-Kinase (PI3K) PI3Kα3.46
PI3Kβ4.21
PI3Kγ5.27
PI3Kδ4.88
Tyrosine-protein kinase T-LAK cell-originated protein kinase (TOPK)2.85
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4.45
Muscle, Skeletal Receptor Tyrosine Kinase (MUSK)1.89
Mitogen-Activated Protein Kinase Kinase Kinase Kinase Mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5)3.27
Serine/threonine-protein kinase MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1)3.88
TRAF2 and NCK-interacting protein kinase (TNIK)2.56
Cholinesterase Acetylcholinesterase (AChE)N/A

Experimental Protocols for Target Identification

The identification of this compound's protein targets has been achieved through a combination of affinity-based and label-free proteomics approaches. Below are detailed methodologies for key experiments.

Affinity Chromatography using this compound-Sepharose 4B Beads (Pull-down Assay)

This method is employed to isolate and identify proteins that directly bind to this compound.

a. Preparation of this compound-Sepharose 4B Beads:

  • Activation of Sepharose 4B beads: Swell Sepharose 4B beads in 1 mM HCl. Wash the beads extensively with distilled water and then with the coupling buffer (e.g., 0.1 M NaHCO3, pH 8.3).

  • Coupling of this compound: Dissolve this compound in the coupling buffer. The concentration will need to be optimized but a starting point is typically 1-5 mg/mL. Add the this compound solution to the activated Sepharose 4B beads.

  • Incubation: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking: Block any remaining active groups on the Sepharose beads by incubating with a blocking agent (e.g., 0.1 M Tris-HCl, pH 8.0 or ethanolamine) for 2 hours at room temperature.

  • Washing: Wash the this compound-Sepharose 4B beads extensively with alternating high pH (e.g., 0.1 M Tris-HCl, pH 8.0) and low pH (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0) buffers to remove non-covalently bound this compound. Finally, wash with a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

b. Pull-down Assay Protocol:

  • Cell Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with unconjugated Sepharose 4B beads for 1 hour at 4°C to minimize non-specific binding.

  • Binding: Incubate the pre-cleared lysate with the this compound-Sepharose 4B beads (and control Sepharose 4B beads) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer containing free this compound as a competitor).

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting with specific antibodies. For unbiased target identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the purified active kinase, its specific substrate (peptide or protein), and a kinase buffer (typically containing ATP and MgCl2).

  • This compound Treatment: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a luminescent signal (e.g., Kinase-Glo® assay). The signal is inversely proportional to the kinase activity.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Signaling Pathways Modulated by this compound

This compound's interaction with its protein targets leads to the modulation of several critical signaling pathways implicated in various diseases.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit multiple isoforms of PI3K, a key upstream regulator of the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting PI3K, this compound can suppress the downstream activation of Akt and mTOR, leading to anti-proliferative and pro-apoptotic effects.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

This compound's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

This compound has been found to inhibit several kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including MAP4K5, MNK1, and TOPK. The MAPK pathways (including ERK, JNK, and p38) are critical in regulating cellular responses to a wide range of stimuli and are involved in processes like inflammation, cell proliferation, differentiation, and apoptosis. This compound's inhibitory effects on these kinases suggest its potential to modulate inflammatory responses and cancer cell signaling.

MAPK_Pathway This compound This compound MAP4K5 MAP4K5 This compound->MAP4K5 Inhibition TOPK TOPK This compound->TOPK Inhibition JNK_p38 JNK / p38 MAP4K5->JNK_p38 Activation AP1 AP-1 JNK_p38->AP1 Activation Inflammation Inflammation AP1->Inflammation Promotion ERK ERK TOPK->ERK Activation Proliferation Proliferation ERK->Proliferation Promotion

This compound's modulation of the MAPK signaling pathways.
Acetylcholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2][3] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Acetylcholine_breakdown Acetylcholine Breakdown AChE->Acetylcholine_breakdown Catalyzes Acetylcholine_levels Increased Acetylcholine

Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the identified protein targets of this compound, the experimental methodologies used for their discovery, and the key signaling pathways that are modulated by these interactions. The ability of this compound to target multiple kinases involved in critical cellular processes, along with its inhibition of acetylcholinesterase, highlights its potential as a multi-target therapeutic agent for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Further research, utilizing the outlined experimental approaches, will be crucial to fully elucidate the complete target profile of this compound and to pave the way for its clinical development.

References

Orobol's Interaction with Kinase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a 3'-hydroxylated metabolite of the soy isoflavone (B191592) genistein, has garnered scientific interest for its biological activities, including anti-obesity and anti-inflammatory effects. A significant portion of these effects is attributable to its interaction with and inhibition of various protein kinases. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. This document provides a detailed technical overview of the known interactions between this compound and key kinase enzymes. It consolidates quantitative inhibition data, outlines the mechanisms of action, visualizes affected signaling pathways, and provides representative experimental protocols for assessing such interactions.

Quantitative Analysis of this compound Kinase Inhibition

This compound has been screened against panels of protein kinases, revealing inhibitory activity against several key enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data compiled from in vitro kinase assays are summarized below.

Target KinaseIC50 Value (µM)Notes / Source Reference
Casein Kinase 1 Epsilon (CK1ε)0.49Identified as a primary target in anti-obesity effects research.[1]
MUSK (Muscle-Specific Kinase)1.09Activity inhibited by more than 75% at a 1 µM concentration.[2]
TNIK (TRAF2 and NCK-interacting kinase)1.15Activity inhibited by more than 75% at a 1 µM concentration.[2]
MNK1 (MAPK-interacting serine/threonine-protein kinase 1)1.30Activity inhibited by more than 75% at a 1 µM concentration.[2]
KHS/MAP4K5 (Kinase homologous to SPS1/STE20)1.37Activity inhibited by more than 75% at a 1 µM concentration.[2]
TOPK (T-LAK cell-originated protein kinase)1.51Activity inhibited by more than 75% at a 1 µM concentration.[2]
PI3Kα (Phosphoinositide 3-kinase α)3.55Isoform-specific inhibition within the PI3K family.[1]
PI3Kβ (Phosphoinositide 3-kinase β)5.23Isoform-specific inhibition within the PI3K family.[1]
PI3Kδ (Phosphoinositide 3-kinase δ)3.01Isoform-specific inhibition within the PI3K family.[1]
PI3Kγ (Phosphoinositide 3-kinase γ)4.97Isoform-specific inhibition within the PI3K family.[1]

Table 1: Summary of reported IC50 values for this compound against various protein kinases.

Mechanism of Action and Affected Signaling Pathways

This compound's inhibitory action primarily involves direct interaction with the kinase domain. Studies have elucidated a competitive binding mechanism for at least one of its primary targets.

ATP-Competitive Inhibition of Casein Kinase 1 Epsilon (CK1ε)

Research has demonstrated that this compound binds directly to CK1ε.[1] Further investigation into the binding mode revealed that this interaction is ATP-competitive.[1] This means this compound occupies the same binding site on the kinase as ATP, the phosphate-donating substrate, thereby preventing the phosphotransfer reaction that is fundamental to kinase activity.

Caption: this compound competes with ATP for the kinase binding site.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Isoflavonoids, including this compound, have been shown to inhibit the activity of PI3K.[1][2] By inhibiting PI3K isoforms, this compound prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockage prevents the recruitment and subsequent activation of downstream kinases like Akt, thereby attenuating the entire signaling cascade.

PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates downstream Downstream Effectors (Cell Survival, Growth, Proliferation) akt->downstream This compound This compound This compound->pi3k Inhibits

Caption: this compound inhibits the PI3K/Akt signaling cascade.

Experimental Protocols

Detailed protocols are essential for the accurate assessment of kinase inhibition. While specific protocols are often tailored to the laboratory and equipment, the following sections describe representative methodologies for determining the IC50 values and direct binding of inhibitors like this compound.

Representative Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative example based on commercially available assays (e.g., ADP-Glo™) used to determine the IC50 of a compound by measuring ADP production as an indicator of kinase activity.

Materials:

  • Recombinant Kinase (e.g., CK1ε)

  • Kinase-specific substrate peptide

  • This compound (or test compound) stock solution in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.

  • Reaction Setup:

    • Add 1 µL of diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in reaction buffer. The concentration should be at or near the Km for the specific kinase.

    • Add 2 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilution start->prep_compound add_compound Add this compound/DMSO to 384-well Plate prep_compound->add_compound add_kinase Add Kinase/Substrate Master Mix add_compound->add_kinase initiate Initiate Reaction with ATP add_kinase->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop detect Add Detection Reagent (Convert ADP to Light) incubate_stop->detect incubate_detect Incubate at RT detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol Principle: Pull-Down Assay for Direct Binding

To confirm a direct physical interaction between an inhibitor and a kinase, a pull-down assay can be employed. This method verifies binding without measuring enzymatic activity.

Principle:

  • Immobilization: this compound is chemically linked to Sepharose beads (or another solid support matrix).

  • Incubation: The this compound-Sepharose beads are incubated with a protein source, which can be either a purified recombinant kinase or a total cell lysate containing the kinase.[1]

  • Binding: If the kinase has an affinity for this compound, it will bind to the immobilized compound on the beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution & Detection: The proteins that remain bound to the beads are eluted and then identified, typically by Western blotting using an antibody specific to the kinase of interest.[1] A positive result (a band on the Western blot) indicates a direct interaction between this compound and the kinase.

References

Orobol: A Comprehensive Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, an isoflavone (B191592) found in sources such as fermented soybean products, has garnered significant attention within the scientific community for its diverse range of biological activities. As a metabolite of daidzein (B1669772) or genistein, this polyphenolic compound exhibits promising potential in the prevention and treatment of various diseases. This technical guide provides an in-depth review of the current state of research on this compound's biological activities, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this compound.

Antioxidant Activity

This compound's structure, rich in hydroxyl groups, underpins its potent antioxidant properties. It can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data: Antioxidant Capacity of this compound
Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Scavenging Assay:

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

  • Nitric oxide is generated from a sodium nitroprusside solution in a phosphate-buffered saline (PBS).

  • Different concentrations of this compound are mixed with the sodium nitroprusside solution and incubated at room temperature.

  • After incubation, Griess reagent is added to the mixture.

  • The absorbance of the resulting chromophore is measured at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of this compound
Biological EffectCell LineMethodKey FindingsReference
Inhibition of P. acnes proliferation-Agar-diffusion test1 mg this compound resulted in a 21 mm inhibition zone.[1]
Minimum Inhibitory Concentration (MIC) for P. acnes-Broth microdilution0.313 mM/ml[1]
Reduction of pro-inflammatory cytokinesHaCaT keratinocytesELISADose-dependent decrease in P. acnes-induced IL-1α and IL-6 production.[1]
Experimental Protocols: Anti-inflammatory Assays

Cell Culture and Treatment:

  • Human keratinocytes (HaCaT) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of this compound for a specified duration.

  • Inflammation is induced by adding an inflammatory agent, such as heat-killed Propionibacterium acnes or lipopolysaccharide (LPS).

Measurement of Pro-inflammatory Cytokines (ELISA):

  • After treatment, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins:

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., MAPKs, NF-κB components).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] In human keratinocytes, this compound has been shown to decrease the phosphorylation of MAPKs (MEK1/2, ERK, p90RSK, MKK4, JNK, c-jun, MKK3/6, p38, and MSK1) and inhibit the activation of NF-κB by reducing the phosphorylation of IKKα/β and IκBα.[1] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like IL-1α and IL-6.[1]

Orobol_Anti_Inflammatory_Pathway This compound's Anti-inflammatory Mechanism P_acnes P. acnes TLR TLRs P_acnes->TLR activates MAPK_cascade MAPK Cascade (MEK, ERK, JNK, p38) TLR->MAPK_cascade NFkB_cascade NF-κB Cascade (IKK, IκBα) TLR->NFkB_cascade AP1 AP-1 MAPK_cascade->AP1 activates Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6) AP1->Cytokines induces expression NFkB NF-κB NFkB_cascade->NFkB activates NFkB->Cytokines induces expression This compound This compound This compound->MAPK_cascade inhibits This compound->NFkB_cascade inhibits

This compound inhibits P. acnes-induced inflammation via MAPK and NF-κB pathways.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, demonstrating the ability to sensitize cancer cells to chemotherapy and induce apoptosis.

Quantitative Data: Anticancer Effects of this compound
Biological EffectCell LineMethodKey FindingsReference
Sensitization to Cisplatin (DDP)Human ovarian carcinoma 2008 and 2008/C13*5.25 cellsClonogenic survival assayThis compound produced a >2-fold sensitization to DDP.[2]
Inhibition of Kinases-Kinase assayIC50 values of 1.24-4.45 μM for CK1ε, VEGFR2, MAP4K5, MNK1, MUSK, TOPK, and TNIK.
Inhibition of PI3K Isoforms-Kinase assayIC50 values of 3.46-5.27 μM for PI3K α/β/γ/δ.
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity:

This assay is used to assess the effect of a compound on cell viability.

  • Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates.

  • After cell attachment, they are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • The percentage of cell viability is calculated, and the IC50 value (concentration of this compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Action

This compound's anticancer activity involves the modulation of apoptosis-related signaling pathways. It has been shown to enhance cisplatin-induced apoptosis in human ovarian carcinoma cells through a mitochondrial-dependent pathway.[2] this compound treatment leads to a decrease in the mitochondrial membrane potential and suppression of the anti-apoptotic protein Bcl-2.[2] This culminates in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner of apoptosis.[2]

Orobol_Anticancer_Pathway This compound's Pro-apoptotic Mechanism in Cancer Cells This compound This compound Bcl2 Bcl-2 This compound->Bcl2 suppresses Mito_potential Mitochondrial Membrane Potential This compound->Mito_potential decreases Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c inhibits Mito_potential->Cytochrome_c prevents Caspase3 Caspase-3 activation Cytochrome_c->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound promotes apoptosis by targeting mitochondrial pathways.

Neuroprotective Activity

This compound exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases like Alzheimer's disease. Its multifaceted mechanism of action includes modulating amyloid-β aggregation, scavenging free radicals, and inhibiting acetylcholinesterase.

Quantitative Data: Neuroprotective Effects of this compound

Currently, specific quantitative data on the neuroprotective effects of this compound, such as percentage of neuronal cell viability increase or reduction in ROS levels at different concentrations, are limited in publicly available literature.

Experimental Protocols: Neuroprotective Assays

SH-SY5Y Cell Culture and Neurotoxicity Induction:

  • Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype using agents like retinoic acid.

  • Cells are pre-treated with various concentrations of this compound.

  • Neurotoxicity is induced by exposing the cells to neurotoxic agents such as amyloid-β peptides or hydrogen peroxide (H₂O₂).

Cell Viability and Apoptosis Assays:

  • Cell viability is assessed using the MTT assay as described previously.

  • Apoptosis can be evaluated by staining cells with fluorescent dyes like Hoechst 33342 to visualize nuclear condensation or by using flow cytometry with Annexin V/Propidium Iodide staining.

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.

Orobol_Neuroprotective_Pathway This compound's Neuroprotective Mechanism via Nrf2 Activation cluster_0 In the Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

This compound promotes neuroprotection by activating the Nrf2 antioxidant pathway.

Conclusion

This compound is a promising isoflavone with a wide spectrum of biological activities that warrant further investigation. Its demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research aimed at fully elucidating its mechanisms of action and translating these findings into clinical applications. Further studies are needed to generate more comprehensive quantitative data on its various biological activities and to conduct in-depth preclinical and clinical trials to validate its therapeutic efficacy and safety.

References

A Technical Guide to the Discovery and Isolation of Orobol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Natural Occurrence

Orobol is a naturally occurring isoflavone (B191592), a class of flavonoid compounds known for their potential health benefits. Structurally, it is a 3',4',5,7-tetrahydroxyisoflavone. The discovery of this compound is rooted in the phytochemical investigation of various traditional medicinal sources. It has been identified and isolated from several organisms, notably the fungi Cordyceps sinensis and plants such as Flemingia macrophylla.[1] As a metabolite, this compound is also formed through the hydroxylation of the more common soy isoflavone, genistein, within the human body. Its diverse biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects, have made it a compound of significant interest in the scientific and drug development communities.

Data Presentation: Physicochemical Properties and Bioactivity

Quantitative data is essential for the characterization and evaluation of any bioactive compound. The following tables summarize the key properties and a notable bioactivity metric for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Molecular Formula C₁₅H₁₀O₆
Molecular Weight 286.24 g/mol
CAS Number 480-23-9
Synonyms Isoluteolin; 3',4',5,7-Tetrahydroxyisoflavone

Table 2: Quantitative Bioactivity of this compound

TargetBioactivity MetricValueBiological Effect
Casein Kinase 1 epsilon (CK1ε)IC₅₀ (in vitro)0.49 µMInhibition of adipogenesis

Table 3: Representative Total Flavonoid Yields from Natural Sources

Natural SourceExtraction/FractionReported Yield (mg/g of dry material)Note
Flemingia macrophylla (Leaves)Methanolic Extract64.4 mg QE/gThis represents the total flavonoid content. The yield of pure this compound would be a fraction of this value.[2]
Flemingia macrophylla (Leaves)Ethyl Acetate (B1210297) Fraction326 mg QCE/gFractionation significantly concentrates the flavonoid content.[3]
Cordyceps sinensisPolysaccharide Fractions3-8% of total dry weightWhile known to contain this compound, quantitative data often focuses on polysaccharides and nucleosides like cordycepin (B1669437) (31.3–91.2 µg/g).[4][5]

QE: Quercetin Equivalents; QCE: Quercetin Equivalents. The yield of a specific isoflavone like this compound is highly dependent on the plant species, geographical location, harvesting time, and the extraction and purification methodology employed.

Experimental Protocols

The following protocols provide a representative and detailed methodology for the extraction, isolation, and identification of this compound from a natural source, such as the roots or leaves of Flemingia macrophylla.

Protocol 1: Extraction and Fractionation of Isoflavonoids

This protocol describes the initial extraction and solvent partitioning to create an isoflavonoid-rich fraction.

1. Material Preparation:

  • Collect and clean the plant material (e.g., roots of Flemingia macrophylla).

  • Air-dry the material in a shaded, well-ventilated area until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

  • Place the powdered plant material (e.g., 1 kg) in a large glass container.

  • Macerate the powder with 95% methanol (B129727) or ethanol (B145695) at a solvent-to-solid ratio of 10:1 (v/w).

  • Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Solvent Partitioning:

  • Suspend the concentrated crude extract in distilled water (e.g., 500 mL).

  • Perform sequential liquid-liquid extraction in a separatory funnel with solvents of increasing polarity.

  • First, partition against n-hexane (3 x 500 mL) to remove non-polar compounds such as lipids and sterols. Discard the n-hexane layer.

  • Next, partition the remaining aqueous layer against ethyl acetate (3 x 500 mL). Isoflavones like this compound will preferentially move into the ethyl acetate phase.

  • Collect the ethyl acetate fractions, combine them, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This yields an isoflavonoid-enriched fraction.

Protocol 2: Chromatographic Isolation and Purification of this compound

This protocol details the column chromatography steps to isolate pure this compound from the enriched fraction.

1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

  • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate mixture).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • After the solvent evaporates, load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., 100% chloroform) and gradually increasing the polarity by adding methanol (e.g., from 1% to 20% methanol in chloroform).

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1). Visualize spots under UV light (254 nm and 365 nm).

  • Combine fractions that show similar TLC profiles corresponding to the expected Rf value of this compound.

2. Sephadex LH-20 Column Chromatography (Fine Purification):

  • Further purify the combined, this compound-containing fractions using a Sephadex LH-20 column, which separates compounds based on molecular size and polarity.

  • Pack the Sephadex LH-20 column using 100% methanol as the mobile phase.

  • Dissolve the semi-purified fraction in a small volume of methanol and load it onto the column.

  • Elute the column with 100% methanol at a slow flow rate.

  • Collect small fractions and monitor by TLC.

  • Combine the pure fractions containing this compound and concentrate to dryness to yield the isolated compound.

Protocol 3: Spectroscopic Identification of this compound

This protocol outlines the analytical methods used to confirm the structure and purity of the isolated compound.

1. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the isolated compound using a reversed-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Monitor the elution profile with a Diode Array Detector (DAD) or UV detector at a wavelength of approximately 260 nm. A single, sharp peak indicates high purity.

2. Mass Spectrometry (MS):

  • Perform high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • This data is used to confirm the elemental composition (C₁₅H₁₀O₆).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • The ¹H NMR spectrum will show the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, while the ¹³C NMR will show the signals for each unique carbon atom.

  • The resulting spectral data should be compared with published data for this compound to confirm the structural identity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from a plant source.

G plant_material Dried & Powdered Plant Material (e.g., Flemingia macrophylla) extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning waste1 Plant Marc (Residue) extraction->waste1 Filter silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction waste2 n-Hexane Fraction (Non-polar waste) partitioning->waste2 sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Semi-pure Fractions pure_this compound Pure this compound sephadex->pure_this compound analysis Structural Elucidation (HPLC, MS, NMR) pure_this compound->analysis

A generalized workflow for the isolation of this compound.
This compound-Mediated Inhibition of the CK1ε Signaling Pathway

This compound has been identified as a potent inhibitor of Casein Kinase 1 epsilon (CK1ε), a key enzyme in pro-growth and adipogenesis signaling pathways. The diagram below illustrates this inhibitory mechanism.

G cluster_0 Cellular Environment This compound This compound ck1e Casein Kinase 1 epsilon (CK1ε) This compound->ck1e Inhibits (IC50 = 0.49 µM) adp ADP ck1e->adp p_eif4ebp1 Phosphorylated 4E-BP1 ck1e->p_eif4ebp1 Phosphorylates atp ATP atp->ck1e eif4ebp1 4E-BP1 adipogenesis Adipogenesis (Lipid Accumulation) p_eif4ebp1->adipogenesis Promotes

Inhibitory action of this compound on the CK1ε signaling pathway.

References

Orobol: A Multifaceted Isoflavone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a naturally occurring isoflavone, has emerged as a compound of significant interest within the scientific community. Possessing a range of biological activities, it presents potential therapeutic applications in diverse fields such as oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanisms of action, and relevant experimental protocols. The information is curated to support researchers and professionals in drug development in their exploration of this compound's therapeutic potential.

Chemical and Physical Properties

This compound, also known as Isoluteolin or 3',4',5,7-Tetrahydroxyisoflavone, is a flavonoid with the chemical formula C₁₅H₁₀O₆.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 480-23-9[1][2]
Molecular Weight 286.24 g/mol [1][3][2]
Molecular Formula C₁₅H₁₀O₆[1]
Synonyms Isoluteolin, 3',4',5,7-Tetrahydroxyisoflavone[1]
Physical Description Yellow powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of biological activities, primarily attributed to its ability to interact with and modulate various signaling pathways.

Anti-Obesity Effects via Casein Kinase 1 Epsilon (CK1ε) Inhibition

Recent studies have highlighted this compound's potent anti-obesity properties. The primary mechanism identified is the direct inhibition of Casein Kinase 1 epsilon (CK1ε).[3][5] this compound binds to the ATP-binding site of CK1ε in a competitive manner, leading to the inhibition of its kinase activity.[3][5] This inhibition subsequently suppresses the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a downstream substrate of CK1ε.[3][5] The ultimate effect is a reduction in lipid accumulation, as demonstrated in 3T3-L1 preadipocytes.[3][5]

Orobol_CK1e_Pathway cluster_phosphorylation This compound This compound CK1e Casein Kinase 1 ε (CK1ε) This compound->CK1e Inhibits eIF4EBP1 eIF4E-BP1 CK1e->eIF4EBP1 Phosphorylates p_eIF4EBP1 p-eIF4E-BP1 Lipid_Accumulation Lipid Accumulation p_eIF4EBP1->Lipid_Accumulation Promotes

This compound's inhibition of the CK1ε signaling pathway.
Neuroprotective Effects and Relevance to Alzheimer's Disease

This compound has demonstrated multifaceted potential in the context of Alzheimer's disease. Its neuroprotective effects are attributed to a combination of activities:

  • Modulation of Amyloid-β Aggregation: this compound can interfere with the aggregation pathways of amyloid-β, a key pathological hallmark of Alzheimer's disease.[2]

  • Free Radical Scavenging: As a flavonoid, this compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a contributing factor to neurodegeneration.[2]

  • Acetylcholinesterase Inhibition: this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[2] This action is a common strategy in current Alzheimer's treatments to improve cognitive function.

Orobol_AD_Pathway cluster_AD_Pathology Alzheimer's Disease Pathology This compound This compound Abeta Amyloid-β Aggregation This compound->Abeta Modulates Oxidative_Stress Oxidative Stress (Free Radicals) This compound->Oxidative_Stress Scavenges AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Neuroprotection Neuroprotection

Multifunctional neuroprotective mechanisms of this compound.
Anti-Cancer and Anti-Photoaging Activity via TOPK Inhibition

This compound has been shown to directly bind to and inhibit the kinase activity of T-LAK cell-originated protein kinase (TOPK) in an ATP-independent manner.[4] TOPK is overexpressed in various cancers and is involved in skin carcinogenesis. By inhibiting TOPK, this compound can suppress anchorage-independent colony formation in cancer cells.[4] Furthermore, this inhibitory action contributes to its anti-photoaging effects by suppressing UV-induced MMP-1 expression.[4]

Quantitative Data

The inhibitory activity of this compound against various kinases has been quantified, highlighting its potency and selectivity.

Target KinaseIC₅₀ (μM)Reference
PI3Kα 3.46[5]
PI3Kβ 5.27[5]
PI3Kγ 4.89[5]
PI3Kδ 3.98[5]

Experimental Protocols

In Vitro Adipogenesis Assay in 3T3-L1 Cells

This protocol details the methodology to assess the anti-adipogenic effects of this compound.

Workflow Diagram:

Adipogenesis_Workflow Start 3T3-L1 Preadipocytes Induction Induce Differentiation (MDI Cocktail) Start->Induction Treatment Treat with this compound (Various Concentrations) Induction->Treatment Staining Oil Red O Staining (Visualize Lipid Droplets) Treatment->Staining Quantification Quantify Intracellular Lipid Content Staining->Quantification End Analysis of Anti-Adipogenic Effect Quantification->End

Workflow for in vitro adipogenesis assay.

Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Adipogenesis: Two days post-confluence, differentiation is induced by treating the cells with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI) in DMEM with 10% FBS.

  • This compound Treatment: Concurrently with the MDI induction, cells are treated with varying concentrations of this compound.

  • Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

  • Oil Red O Staining: After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin for 1 hour, and then stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify the lipid content.

In Vivo Anti-Obesity Study in Mice

This protocol outlines an in vivo experiment to evaluate the anti-obesity effects of this compound in a mouse model.

Methodology:

  • Animal Model: C57BL/6J mice are typically used for high-fat diet-induced obesity models.

  • Diet and Treatment: Mice are fed a high-fat diet (HFD) to induce obesity. A control group is fed a normal chow diet. The HFD-fed mice are then divided into groups, with one group receiving the HFD mixed with this compound (e.g., 0.05% w/w) and the other group receiving the HFD only.

  • Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly throughout the study period (e.g., 12 weeks).

  • Tissue Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., adipose tissue, liver) are collected for histological analysis and measurement of lipid accumulation. Blood samples are collected to measure relevant biomarkers.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of CK1ε and TOPK, provide a solid foundation for its development as a novel therapeutic agent for obesity, cancer, and neurodegenerative diseases. The experimental protocols detailed in this guide offer a starting point for researchers to explore and validate the efficacy of this compound in various preclinical models. As research progresses, this compound may prove to be a valuable addition to the arsenal (B13267) of treatments for several challenging diseases.

References

Methodological & Application

Application Notes and Protocols: Orobol Treatment in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of orobol on 3T3-L1 adipocytes, a widely used in vitro model for studying adipogenesis and obesity. The following sections detail the biological activities of this compound, present quantitative data on its effects, and provide detailed protocols for key experimental assays.

Introduction

This compound, a metabolite of the soy isoflavone (B191592) genistein, has demonstrated significant anti-adipogenic properties in 3T3-L1 preadipocytes. It effectively inhibits the differentiation of these precursor cells into mature, lipid-laden adipocytes. This document outlines the experimental evidence for these effects and provides the necessary protocols to replicate and build upon these findings.

Data Presentation

The following tables summarize the quantitative effects of this compound on 3T3-L1 adipocytes.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
This compound Concentration (µM)Inhibition of Lipid Accumulation (%)
5~20%
10~45%
20~75%

Data are estimated from graphical representations in the cited literature and represent the approximate percentage of inhibition of MDI-induced lipid accumulation.[1]

Table 2: Cytotoxicity of this compound in 3T3-L1 Preadipocytes
This compound Concentration (µM)Cell Viability (%)
5~100%
10~100%
20~100%
40~100%

This compound did not exhibit significant cytotoxicity in 3T3-L1 preadipocytes at concentrations up to 40 µM as determined by MTT assay.[1]

Table 3: Effect of this compound on Adipogenic Transcription Factor Protein Expression
This compound Concentration (µM)PPARγ Protein Expression (Fold Change vs. MDI Control)C/EBPα Protein Expression (Fold Change vs. MDI Control)
10~0.6~0.7
20~0.3~0.4

Data are estimated from Western blot images and represent the approximate fold change in protein expression relative to the MDI-treated control.[1]

Signaling Pathways

This compound exerts its anti-adipogenic effects by intervening in the key signaling cascades that govern adipocyte differentiation.

Adipogenesis Inhibition by this compound

MDI MDI (Insulin, Dexamethasone, IBMX) CEBPb C/EBPβ MDI->CEBPb induces This compound This compound PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits CEBPb->PPARg activates CEBPb->CEBPa activates PPARg->CEBPa induces Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->PPARg maintains CEBPa->Adipogenesis

This compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.
Hypothesized Signaling Pathway of this compound via AMPK Activation

While direct evidence is pending, based on the known roles of adipogenic factors, it is hypothesized that this compound may also influence the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.

This compound This compound AMPK AMPK This compound->AMPK may activate PPARg PPARγ AMPK->PPARg inhibits CEBPa C/EBPα AMPK->CEBPa inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Hypothesized activation of AMPK by this compound leading to beneficial metabolic effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

Workflow Diagram:

cluster_0 Cell Culture & Differentiation Preadipocytes Culture 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce Differentiation (MDI Cocktail ± this compound) Confluence->Induction Maturation Mature into Adipocytes Induction->Maturation Analysis Experimental Analysis Maturation->Analysis

Workflow for 3T3-L1 adipocyte differentiation and treatment.

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

  • Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO).

  • Insulin (B600854) Treatment (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin), continuing the this compound or vehicle treatment.

  • Maintenance (Day 4 onwards): After another 48 hours, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS and the respective treatments.

  • Analysis: Mature adipocytes are typically ready for analysis between day 8 and day 10 of differentiation.

Oil Red O Staining for Lipid Accumulation

Protocol:

  • Fixation: Wash the differentiated 3T3-L1 adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Washing: Wash the cells twice with distilled water and then once with 60% isopropanol (B130326).

  • Staining: Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells four times with distilled water.

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

MTT Assay for Cell Viability

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

Protocol:

  • Cell Lysis: Lyse the treated 3T3-L1 adipocytes in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, C/EBPα, p-AMPK, AMPK, or GLUT4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

2-NBDG Glucose Uptake Assay

Protocol:

  • Cell Preparation: Differentiate 3T3-L1 cells in a 96-well black, clear-bottom plate.

  • Serum Starvation: Serum starve the mature adipocytes in DMEM for 2-4 hours.

  • Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1 hour.

  • Treatment: Treat the cells with this compound or control vehicle in KRH buffer for a specified time.

  • Insulin Stimulation (Optional): Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Washing: Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm.

Conclusion

This compound demonstrates potent anti-adipogenic effects in 3T3-L1 adipocytes by inhibiting lipid accumulation and downregulating key adipogenic transcription factors, PPARγ and C/EBPα, without affecting cell viability. The provided protocols offer a robust framework for investigating the molecular mechanisms of this compound and evaluating its potential as a therapeutic agent for obesity and related metabolic disorders. Further research is warranted to elucidate the direct involvement of the AMPK pathway in the action of this compound.

References

Application Notes and Protocols for Orobol in HaCaT Keratinocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orobol, a metabolite of the isoflavone (B191592) genistein, has demonstrated significant anti-inflammatory and anti-hyperkeratinization properties in human keratinocytes.[1][2] These characteristics make it a compound of interest for researchers in dermatology, cosmetology, and drug development, particularly for conditions like acne vulgaris. This document provides detailed application notes and experimental protocols for studying the effects of this compound in the spontaneously immortalized human keratinocyte cell line, HaCaT.

I. Application Notes

This compound has been shown to effectively inhibit inflammation induced by heat-killed Propionibacterium acnes (P. acnes) in HaCaT cells.[1] Its primary mechanisms of action involve the downregulation of pro-inflammatory cytokines and the modulation of key signaling pathways.

1. Anti-Inflammatory Effects:

This compound significantly reduces the production of interleukin-1α (IL-1α) and interleukin-6 (IL-6) at both the protein and mRNA levels in P. acnes-stimulated HaCaT cells.[1][2] This anti-inflammatory activity is more potent than that of salicylic (B10762653) acid, a common anti-acne agent.[2]

2. Modulation of Signaling Pathways:

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] Specifically, this compound suppresses the phosphorylation of IκB kinase (IKK), inhibitor of kappa-B alpha (IκBα), and mitogen-activated protein kinases (MAPKs).[1][2]

3. Inhibition of Keratinocyte Hyperproliferation:

P. acnes-induced inflammation can lead to the hyperproliferation of keratinocytes, a key factor in the development of acne.[2] this compound has been shown to counteract this by decreasing the expression of the proliferation marker Ki67 in HaCaT cells stimulated with IL-1α.[1]

4. Cell Viability:

At concentrations effective for its anti-inflammatory activity (up to 40 µM), this compound does not exhibit cytotoxicity towards HaCaT cells.[1]

II. Data Presentation

The following tables summarize the quantitative data on the effects of this compound on HaCaT keratinocytes.

Table 1: Effect of this compound on P. acnes-Induced IL-6 Production in HaCaT Cells

TreatmentIL-6 Concentration (pg/mL)Percentage Inhibition
Control~100-
P. acnes (100 MOI)~1800-
P. acnes + this compound (10 µM)~600~67%

Data extrapolated from graphical representations in Oh et al., 2020.[1]

Table 2: Effect of this compound on HaCaT Cell Viability

This compound Concentration (µM)Cell Viability (%)
0100
10~100
20~100
40~100

Data interpreted from graphical representations in Oh et al., 2020.[1]

Table 3: Effect of this compound on IL-1α-Induced Ki67 Expression in HaCaT Cells

TreatmentRelative Ki67 Expression
ControlBaseline
IL-1αIncreased
IL-1α + this compoundSignificantly Decreased

Qualitative summary based on immunofluorescence data from Oh et al., 2020.[1]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and adapted from the methodologies described in the cited literature.[1][3][4][5][6][7][8][9][10][11][12][13][14][15]

1. HaCaT Cell Culture

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][5]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4][5]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend in fresh media for plating.[4][5][8]

2. Cell Viability (MTT) Assay

  • Procedure:

    • Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[1]

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent).[10]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

3. P. acnes-Induced Inflammation Model

  • Procedure:

    • Culture HaCaT cells to 70-80% confluency and then starve in serum-free DMEM for 24 hours.[1]

    • Pre-treat the cells with this compound for 1 hour.[1]

    • Stimulate the cells with heat-killed P. acnes at a multiplicity of infection (MOI) of 100 for 24 hours.[1]

    • Collect the cell culture supernatant for cytokine analysis (ELISA) and the cell lysates for protein or RNA analysis.

4. Western Blotting

  • Procedure:

    • Lyse treated HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.[3][13]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-IKK, anti-p-IκBα, anti-p-MAPK, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Quantitative Real-Time PCR (qRT-PCR)

  • Procedure:

    • Extract total RNA from treated HaCaT cells using a suitable kit (e.g., TRIzol or a column-based kit).[3][11][14]

    • Synthesize cDNA from the RNA using a reverse transcription kit.[15][16]

    • Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., IL-1α, IL-6, and a housekeeping gene like GAPDH or β-actin).[3][14]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine relative gene expression.[3]

IV. Visualizations

Diagram 1: this compound's Mechanism of Action in HaCaT Keratinocytes

Orobol_Mechanism Pacnes P. acnes TLR2 TLR2 Pacnes->TLR2 Activates This compound This compound MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway Inhibits IKK IKK This compound->IKK Inhibits Hyperkeratinization Hyperkeratinization (Ki67 expression) This compound->Hyperkeratinization Inhibits TLR2->MAPK_Pathway TLR2->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (IL-1α, IL-6) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation Inflammation->Hyperkeratinization

Caption: this compound inhibits P. acnes-induced inflammation in HaCaT cells.

Diagram 2: Experimental Workflow for Studying this compound's Effects

Experimental_Workflow Start Start: HaCaT Cell Culture Treatment Treatment: 1. Serum Starvation 2. This compound Pre-treatment 3. P. acnes Stimulation Start->Treatment Harvest Harvest Samples Treatment->Harvest MTT MTT Assay (Cell Viability) Treatment->MTT Supernatant Supernatant Harvest->Supernatant Cell_Lysate Cell Lysate Harvest->Cell_Lysate RNA RNA Harvest->RNA ELISA ELISA (IL-1α, IL-6) Supernatant->ELISA Western_Blot Western Blot (p-IKK, p-IκBα, p-MAPK) Cell_Lysate->Western_Blot qRT_PCR qRT-PCR (IL-1α, IL-6 mRNA) RNA->qRT_PCR

Caption: Workflow for analyzing this compound's effects on HaCaT cells.

References

Orobol Assay in Human Dermal Fibroblasts (HDFs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a 3',4',5,7-tetrahydroxyisoflavone and a metabolite of the soy isoflavone (B191592) genistein, has garnered significant interest for its potential applications in dermatology and cosmetology. Research has highlighted its protective effects on skin cells, including its ability to counteract inflammation and photoaging. In human dermal fibroblasts (HDFs), the primary cell type responsible for synthesizing the skin's extracellular matrix, this compound has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[1] Its anti-inflammatory properties, demonstrated through the inhibition of NF-κB and AP-1 signaling pathways in keratinocytes, are also of high relevance to fibroblasts in maintaining skin homeostasis.[2]

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in HDFs. The assays described herein are designed to evaluate this compound's cytotoxicity, its anti-inflammatory and photo-protective effects, and its potential to stimulate collagen synthesis.

Data Presentation

The following tables are structured to summarize quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound in HDFs (MTT Assay)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Anti-inflammatory Effect of this compound on NF-κB Activation in HDFs (Luciferase Reporter Assay)

TreatmentFold Induction of Luciferase Activity% Inhibition by this compoundStandard Deviation
Vehicle Control1.0N/A
TNF-α (10 ng/mL)N/A
TNF-α + this compound (1 µM)
TNF-α + this compound (5 µM)
TNF-α + this compound (10 µM)

Table 3: Photo-protective Effect of this compound on UVB-Induced MMP-1 Expression in HDFs (ELISA)

TreatmentMMP-1 Concentration (ng/mL)% Inhibition by this compoundStandard Deviation
No UVB ControlN/A
UVB (20 mJ/cm²)N/A
UVB + this compound (4 µM)
UVB + this compound (10 µM)

Note: this compound has been reported to inhibit MMP-1 expression at a concentration of 4 µM in HDFs.[1]

Table 4: Effect of this compound on Collagen Synthesis in HDFs (Sirius Red Staining)

This compound Concentration (µM)Absorbance at 540 nm (Collagen Content)% Increase in Collagen SynthesisStandard Deviation
0 (Vehicle Control)0
1
5
10

Signaling Pathways and Experimental Workflow

Orobol_Signaling_Pathway cluster_stimulus External Stimuli cluster_cellular_response Cellular Response in HDFs UVB UVB MAPK_Pathway MAPK Pathway (ERK, JNK, p38) UVB->MAPK_Pathway activates TNF-α TNF-α NFkB_Pathway NF-κB Pathway TNF-α->NFkB_Pathway activates AP1 AP-1 MAPK_Pathway->AP1 activates Inflammatory_Cytokines Inflammatory Cytokines NFkB_Pathway->Inflammatory_Cytokines induces MMP1_Expression MMP-1 Expression (Collagen Degradation) AP1->MMP1_Expression induces Collagen_Synthesis Type I Collagen Synthesis MMP1_Expression->Collagen_Synthesis degrades This compound This compound This compound->MAPK_Pathway inhibits This compound->NFkB_Pathway inhibits This compound->Collagen_Synthesis may stimulate

Caption: Signaling pathways affected by this compound in human dermal fibroblasts.

Orobol_Assay_Workflow cluster_culture HDF Culture cluster_assays This compound Treatment & Assays cluster_analysis Data Analysis Culture_HDFs Culture Human Dermal Fibroblasts (HDFs) Seed_Plates Seed HDFs into multi-well plates Culture_HDFs->Seed_Plates Treat_this compound Treat HDFs with various concentrations of this compound Seed_Plates->Treat_this compound Cytotoxicity MTT Assay for Cytotoxicity Treat_this compound->Cytotoxicity Anti_Inflammatory NF-κB Luciferase Assay (with TNF-α stimulation) Treat_this compound->Anti_Inflammatory Photo_Protective UVB Irradiation followed by MMP-1 ELISA Treat_this compound->Photo_Protective Collagen_Synthesis_Assay Sirius Red Staining for Collagen Synthesis Treat_this compound->Collagen_Synthesis_Assay Data_Acquisition Measure Absorbance/ Luminescence/Fluorescence Cytotoxicity->Data_Acquisition Anti_Inflammatory->Data_Acquisition Photo_Protective->Data_Acquisition Collagen_Synthesis_Assay->Data_Acquisition Data_Analysis Analyze and tabulate data Data_Acquisition->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects in HDFs.

Experimental Protocols

HDF Cell Culture
  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA solution

    • Cell culture flasks and plates

  • Protocol:

    • Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and seed them into appropriate multi-well plates for the assays.

Cytotoxicity Assessment (MTT Assay)
  • Purpose: To determine the non-toxic concentration range of this compound for use in subsequent assays.

  • Protocol:

    • Seed HDFs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium with the this compound dilutions and a vehicle control (e.g., DMSO diluted in medium).

    • Incubate for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assay (NF-κB Luciferase Reporter Assay)
  • Purpose: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

  • Protocol:

    • Transfect HDFs with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[4][5][6]

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Photo-protective Assay (UVB-Induced MMP-1 Expression)
  • Purpose: To evaluate the ability of this compound to protect HDFs from UVB-induced MMP-1 production.

  • Protocol:

    • Seed HDFs in a 6-well plate and grow to 80% confluency.

    • Wash the cells with PBS and replace with a thin layer of PBS.

    • Expose the cells to UVB radiation (e.g., 20-40 mJ/cm²).[7][8]

    • Remove the PBS and add fresh culture medium containing various concentrations of this compound.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of MMP-1 in the supernatant using a human MMP-1 ELISA kit according to the manufacturer's instructions.[9][10]

Collagen Synthesis Assay (Sirius Red Staining)
  • Purpose: To quantify the effect of this compound on total collagen production by HDFs.

  • Protocol:

    • Seed HDFs in a 24-well plate and grow to confluency.

    • Treat the cells with non-toxic concentrations of this compound in serum-free medium for 48-72 hours.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

    • Stain the cells with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[2][3][11]

    • Wash the stained cells with 0.5% acetic acid to remove unbound dye.

    • Elute the bound dye with 0.1 M NaOH.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm. The absorbance is proportional to the amount of collagen.[12]

References

Application Notes and Protocols for In Vivo Studies of Orobol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orobol, a metabolite of the soy isoflavone (B191592) genistein, has garnered significant interest in preclinical research for its potential therapeutic applications. In vivo studies utilizing mouse models have demonstrated its efficacy in mitigating obesity and cutaneous squamous cell carcinoma (cSCC). These application notes provide a comprehensive overview of the experimental protocols and key findings from these studies, intended to guide researchers in designing and executing their own investigations into the therapeutic potential of this compound.

I. Anti-Obesity Effects of this compound in a High-Fat Diet-Induced Mouse Model

This section details the in vivo application of this compound in a diet-induced obesity mouse model, summarizing the quantitative outcomes and providing a detailed experimental protocol.

Quantitative Data Summary

The following table summarizes the key quantitative data from an in vivo study evaluating the anti-obesity effects of this compound in C57BL/6J mice.[1]

ParameterControl (Normal Diet)High-Fat Diet (HFD)HFD + this compound (10 mg/kg BW)
Mouse Strain C57BL/6JC57BL/6JC57BL/6J
Treatment Duration 23 weeks23 weeks23 weeks
This compound Dosage --10 mg/kg body weight
Average Final Body Weight 30.40 ± 0.72 g43.72 ± 1.41 g36.18 ± 1.25 g (17.3% reduction vs. HFD)
Epididymal Fat Mass Not reportedSignificantly increasedSignificantly reduced vs. HFD
Retroperitoneal Fat Mass Not reportedSignificantly increasedSignificantly reduced vs. HFD
Perirenal Fat Mass Not reportedSignificantly increasedSignificantly reduced vs. HFD
Subcutaneous Fat Mass Not reportedSignificantly increasedTendency to decrease vs. HFD (p=0.071)
Daily Caloric Intake Not reportedNo significant differenceNo significant difference vs. HFD
Mechanism of Action: Inhibition of Casein Kinase 1 Epsilon (CK1ε)

This compound exerts its anti-obesity effects, at least in part, by directly inhibiting the kinase activity of Casein Kinase 1 Epsilon (CK1ε).[1][2] This inhibition disrupts the adipogenesis signaling pathway.

Orobol_Anti_Obesity_Pathway This compound This compound CK1e CK1ε This compound->CK1e inhibits 4EBP1 p-4E-BP1 CK1e->4EBP1 phosphorylates Adipogenesis Adipogenesis 4EBP1->Adipogenesis promotes Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation Obesity Obesity Lipid_Accumulation->Obesity

Caption: this compound inhibits CK1ε, leading to reduced adipogenesis and lipid accumulation.

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines the methodology for inducing obesity in mice using a high-fat diet and subsequently evaluating the therapeutic effects of this compound.

1. Animal Model and Housing:

  • Species: Mouse

  • Strain: C57BL/6J (male, 6 weeks old)

  • Housing: House mice in a temperature-controlled facility (20-23°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.[3]

2. Diet and Treatment Groups:

  • Acclimatization: Acclimatize mice for one week with a standard chow diet.

  • Group Allocation: Randomly divide mice into three groups:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD) Group: Fed a high-fat diet (e.g., 60% kcal from fat).

    • HFD + this compound Group: Fed a high-fat diet and administered this compound.

  • Diet Administration: Provide the respective diets ad libitum for 23 weeks. Replace the diet twice weekly to prevent spoilage.[4]

3. This compound Administration:

  • Dosage: 10 mg/kg body weight.[1]

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Route of Administration: Oral gavage, administered daily. Alternatively, incorporate this compound into a palatable jelly for voluntary consumption to minimize stress.[5][6]

  • Frequency: Daily for 23 weeks.

4. Data Collection and Analysis:

  • Body Weight: Measure body weight weekly.

  • Food Intake: Measure food consumption weekly.

  • Endpoint Analysis (Week 23):

    • Euthanize mice following approved institutional guidelines.

    • Dissect and weigh visceral (epididymal, retroperitoneal, perirenal) and subcutaneous fat pads.

    • Collect blood samples for analysis of serum lipids and glucose.

    • Collect liver and adipose tissues for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for p-4E-BP1).

HFD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (23 weeks) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis (Week 23) Acclimatization Acclimatize C57BL/6J Mice (1 week) Grouping Randomize into 3 Groups Acclimatization->Grouping Control Control Group (Normal Diet) Grouping->Control HFD HFD Group (High-Fat Diet) Grouping->HFD HFD_this compound HFD + this compound Group (10 mg/kg/day) Grouping->HFD_this compound Monitor_Weight Weekly Body Weight Monitor_Food Weekly Food Intake Euthanasia Euthanasia Monitor_Weight->Euthanasia Monitor_Food->Euthanasia Dissection Dissect & Weigh Fat Pads Euthanasia->Dissection Blood_Collection Collect Blood Euthanasia->Blood_Collection Tissue_Collection Collect Tissues Euthanasia->Tissue_Collection

Caption: Workflow for the high-fat diet-induced obesity study with this compound treatment.

II. Anti-Cancer Effects of this compound in a Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model

This section outlines the use of this compound in a mouse model of solar-simulated light (SSL)-induced cSCC, including a summary of its therapeutic efficacy and a detailed experimental protocol.

Quantitative Data Summary

The following table summarizes the key findings from an in vivo study investigating the preventative and therapeutic effects of this compound on cSCC development in SKH-1 hairless mice.[2]

Experimental ModelTreatmentOutcome
Prevention Model Early treatment with this compoundAttenuates chronic SSL-induced cSCC development
Therapeutic Model This compound treatment after tumor formationShows therapeutic efficacy
Intermittent Dosing Model Re-application of this compound after discontinuationEffective in reducing tumor regrowth
Mechanism of Action: Inhibition of T-LAK Cell-Originated Protein Kinase (TOPK)

This compound's anti-cSCC activity is attributed to its ability to directly bind to and inhibit the kinase activity of T-LAK cell-originated protein kinase (TOPK) in an ATP-independent manner.[2] This inhibition suppresses oncogenic signaling pathways.

Orobol_Anti_Cancer_Pathway This compound This compound TOPK TOPK This compound->TOPK inhibits Oncogenic_Signaling Oncogenic Signaling TOPK->Oncogenic_Signaling promotes cSCC_Development cSCC Development & Regrowth Oncogenic_Signaling->cSCC_Development

Caption: this compound inhibits TOPK, thereby suppressing signaling pathways that drive cSCC.

Experimental Protocol: Solar-Simulated Light (SSL)-Induced cSCC Mouse Model

This protocol describes the induction of cSCC in mice using SSL and the subsequent evaluation of this compound's therapeutic potential.

1. Animal Model and Housing:

  • Species: Mouse

  • Strain: SKH-1 hairless mice (8 weeks old)

  • Housing: Maintain mice under standard laboratory conditions as described previously.

2. cSCC Induction:

  • Light Source: Use a solar simulator that emits both UVA and UVB radiation.[7]

  • Irradiation Schedule: Expose mice to SSL twice a week for 15 weeks.[7] A typical dose might consist of 2 J/cm² UVA and 90 mJ/cm² UVB.[7]

  • Tumor Development: Monitor mice for tumor development for an additional 20 weeks post-irradiation.[7]

3. This compound Treatment Protocols:

  • Prevention Model:

    • Treatment Initiation: Begin this compound treatment concurrently with the initiation of SSL exposure.

    • Application: Topically apply a solution of this compound in a suitable vehicle (e.g., acetone) to the dorsal skin of the mice prior to each SSL exposure.

  • Therapeutic Model:

    • Treatment Initiation: Once tumors have formed, randomize mice into treatment and vehicle control groups.

    • Application: Topically apply this compound solution directly to the tumors daily.

  • Intermittent Dosing Model:

    • Treatment Cycle: Administer this compound therapeutically for a defined period, followed by a treatment-free interval, and then re-initiate treatment.

4. Data Collection and Analysis:

  • Tumor Incidence and Multiplicity: Record the number of mice with tumors and the number of tumors per mouse weekly.

  • Tumor Volume: Measure tumor dimensions with calipers and calculate tumor volume regularly.

  • Histopathology: At the end of the study, euthanize the mice and collect tumor and skin samples for histopathological analysis (e.g., H&E staining) to confirm cSCC and assess tumor grade.

  • Molecular Analysis: Perform Western blotting or immunohistochemistry on tumor lysates or sections to assess the levels of TOPK and downstream signaling molecules.

cSCC_Workflow cluster_induction cSCC Induction cluster_treatment_models This compound Treatment Models cluster_analysis Data Analysis SSL_Irradiation Chronic SSL Irradiation (15 weeks) Tumor_Development Tumor Development Monitoring (20 weeks) SSL_Irradiation->Tumor_Development Prevention Prevention Model Therapeutic Therapeutic Model Intermittent Intermittent Dosing Tumor_Metrics Tumor Incidence, Multiplicity, & Volume Histology Histopathology Molecular Molecular Analysis (e.g., TOPK)

Caption: Workflow for the SSL-induced cSCC study with different this compound treatment models.

References

Application Notes and Protocols for Orobol Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Orobol (3',4',5,7-tetrahydroxyisoflavone) using High-Performance Liquid Chromatography (HPLC). This compound is a significant isoflavone (B191592), a metabolite of genistein, recognized for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable quantification of this compound is crucial for research, quality control of natural products, and pharmacokinetic studies.

I. Introduction to this compound and its Significance

This compound is a naturally occurring isoflavone found in various plants and is also a metabolite of other soy isoflavones. Its biological activities are a subject of growing interest in drug discovery and development. This compound has been reported to exhibit a range of pharmacological effects, including the modulation of key cellular signaling pathways involved in cancer and inflammation, such as the PI3K/Akt and MAPK pathways. It has also been investigated for its potential in ameliorating skin inflammation and its role in adipogenesis.

II. HPLC Method for this compound Analysis

This section details a robust Reversed-Phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is based on established protocols for isoflavone analysis and is suitable for the analysis of this compound in various matrices, including plant extracts and biological samples.

Chromatographic Conditions

A summary of the recommended HPLC conditions for this compound analysis is presented in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent with DAD/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min, 15% B; 17 min, 40% B; 30 min, 30% B; 38 min, 15% B, maintained until 45 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD) or UV Detector at 260 nm
Injection Volume 10-20 µL
Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC analysis of isoflavones, which are expected to be similar for this compound. These values should be validated for the specific laboratory setup and sample matrix.

ParameterTypical Range
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.005 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.015 - 0.5 µg/mL
Recovery 95% - 105%
Precision (%RSD) < 2%

III. Experimental Protocols

A. Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

B. Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1 g of finely powdered, dried plant material.

    • Add 20 mL of 80% methanol.

    • Sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants.

  • Hydrolysis (Optional, to analyze total aglycone content):

    • To a portion of the pooled supernatant, add an equal volume of 2M HCl.

    • Heat the mixture at 95°C for 1 hour in a water bath.

    • Cool the solution to room temperature.

  • Purification:

    • Evaporate the solvent from the supernatant (or hydrolyzed solution) under reduced pressure.

    • Redissolve the residue in a minimal amount of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Biological Sample Extraction Extraction with 80% Methanol Sample->Extraction Hydrolysis Acid Hydrolysis (Optional) Extraction->Hydrolysis Purification Filtration (0.45 µm filter) Extraction->Purification Hydrolysis->Purification HPLC HPLC System (C18 Column) Purification->HPLC Detection DAD/UV Detection (260 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result This compound Concentration Quantification->Result

Figure 1: Experimental workflow for this compound analysis by HPLC.

IV. Signaling Pathways Involving this compound

This compound has been shown to interact with several key signaling pathways implicated in cell growth, proliferation, and inflammation. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.

A. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some studies suggest that this compound can inhibit this pathway, contributing to its anti-cancer effects.[1] However, other research indicates this inhibition might be indirect or less potent compared to its effects on other kinases.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Figure 2: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Flavonoids, as a class of compounds, are known to modulate the MAPK pathway. This compound has been shown to inhibit the phosphorylation of MAPKs, which can contribute to its anti-inflammatory properties.[1]

MAPK_Pathway cluster_extracellular Extracellular Signal Stimulus Growth Factors, Cytokines, Stress MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates CellularResponse Inflammation, Proliferation, Apoptosis TranscriptionFactors->CellularResponse This compound This compound This compound->MAPK modulates

Figure 3: Modulation of the MAPK signaling pathway by this compound.

V. Conclusion

The provided HPLC method offers a reliable and reproducible approach for the quantification of this compound. The detailed protocols for sample and standard preparation will aid researchers in obtaining accurate results. Furthermore, the visualization of this compound's interaction with key signaling pathways provides a foundation for further mechanistic studies and drug development efforts. It is recommended that the HPLC method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for Preparing Orobol Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Orobol stock solutions for use in cell culture experiments. This compound, a flavonoid and a known inhibitor of phosphatidylinositol 4-kinase (PI4K), is a valuable tool for studying various cellular signaling pathways, including apoptosis.

Data Presentation

A summary of the key quantitative data for the preparation of this compound stock solutions is presented in Table 1. This information is crucial for accurate and consistent experimental design.

ParameterValueReference(s)
Molecular Weight 286.24 g/mol [1][2][3][4]
Appearance Yellow powder[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[5]
Typical Stock Concentration 10-50 mM in DMSON/A
Storage of Stock Solution -20°C or -80°C, protected from lightN/A
Final Concentration in Culture Should be determined empirically, keeping the final DMSO concentration below 0.5%N/A

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust the volumes as needed for your specific requirements.

Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS). Standard laboratory PPE should be worn at all times. All manipulations should be performed in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Calculate the required mass of this compound:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 286.24 g/mol = 0.0028624 g

    • Therefore, you will need to weigh out approximately 2.86 mg of this compound.

  • Weighing this compound:

    • Using an analytical balance, carefully weigh out 2.86 mg of this compound powder onto a piece of sterile weighing paper or directly into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Aseptically add 1 mL of sterile DMSO to the microcentrifuge tube containing the weighed this compound powder.

    • Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and yellow.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials in smaller, single-use aliquots (e.g., 10-50 µL). This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Use in Cell Culture
  • Vehicle Control: When treating cells with this compound, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the this compound-treated groups to account for any effects of the solvent on the cells.

  • Final Concentration: The optimal final concentration of this compound for your experiments should be determined empirically through dose-response studies. When diluting the stock solution into your cell culture medium, ensure that the final concentration of DMSO does not exceed 0.5%, as higher concentrations can be toxic to cells.[5] For example, to achieve a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium, resulting in a final DMSO concentration of 0.1%.

Visualization of a Relevant Signaling Pathway

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial-dependent, pathway.[1] A key mechanism involves the downregulation of the anti-apoptotic protein Bcl-2.[1] This leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Orobol_Apoptosis_Pathway This compound This compound PI4K PI4K This compound->PI4K Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Expression Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Orobol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Orobol in animal studies, with a focus on its application in obesity research. Detailed protocols for in vivo administration and subsequent analysis are provided to ensure reproducibility and accuracy in experimental design.

Introduction to this compound

This compound is a metabolite of the soy isoflavone (B191592) genistein, produced through enzymatic conversion.[1] It has garnered significant interest in the scientific community for its potential therapeutic effects. Research has indicated that this compound may exert anti-obesity effects by targeting and inhibiting Casein Kinase 1 epsilon (CK1ε), a key regulator in various cellular processes.[2][3] By inhibiting CK1ε, this compound influences downstream signaling pathways related to adipogenesis and lipid metabolism.[2][3]

Mechanism of Action: Targeting Casein Kinase 1 Epsilon

This compound has been identified as a potent inhibitor of Casein Kinase 1 epsilon (CK1ε).[2] The mechanism involves this compound binding to the ATP-binding site of CK1ε, thereby competitively inhibiting its kinase activity.[2] This inhibition has been shown to prevent the phosphorylation of downstream targets, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] The hyperphosphorylation of 4E-BP1 is a critical step in adipogenesis, the process of fat cell formation. By blocking this phosphorylation, this compound effectively attenuates lipid accumulation.[2]

Signaling Pathway of this compound in Adipogenesis

Orobol_Signaling_Pathway This compound This compound CK1e Casein Kinase 1ε (CK1ε) This compound->CK1e Inhibits p4EBP1 Phosphorylated 4E-BP1 CK1e->p4EBP1 Phosphorylates Adipogenesis Adipogenesis & Lipid Accumulation p4EBP1->Adipogenesis Promotes

Caption: this compound inhibits CK1ε, preventing 4E-BP1 phosphorylation and subsequent adipogenesis.

Pharmacokinetics and Bioavailability

Experimental Protocols

The following protocols are based on a key study investigating the anti-obesity effects of this compound in a high-fat diet-induced mouse model.[2]

Animal Model and Housing
  • Species: Mouse

  • Strain: C57BL/6J[2]

  • Gender: Male

  • Age: 5 weeks at the start of the study[2]

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a standard 12-hour light/dark cycle. Standard chow and water should be provided ad libitum during the acclimatization period.

High-Fat Diet (HFD)-Induced Obesity Model
  • Acclimatization: Upon arrival, mice should be acclimatized for at least one week.

  • Diet Groups:

    • Control Group: Fed a normal chow diet.

    • HFD Group: Fed a high-fat diet (e.g., 45-60% of calories from fat).

    • This compound Treatment Group: Fed a high-fat diet and administered this compound.

  • Duration: The diet regimen should be maintained for the entire study period (e.g., 23 weeks) to induce and sustain the obese phenotype.[2]

This compound Preparation and Administration
  • Dosage: 10 mg/kg body weight.[2]

  • Preparation of Dosing Solution: While the specific vehicle used in the primary study is not detailed, a common and effective vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.

    • Weigh the required amount of this compound based on the average body weight of the mice in the treatment group.

    • Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be done by slowly adding CMC powder to the water while stirring vigorously.

    • Triturate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining 0.5% CMC solution to the paste while stirring continuously to achieve the desired final concentration.

  • Route of Administration: Oral gavage.

  • Frequency: Daily.

  • Volume: The administration volume should be kept low, typically 5-10 mL/kg body weight, to minimize stress and the risk of aspiration.

Experimental Workflow

Orobol_Experimental_Workflow start Start: 5-week-old C57BL/6J mice acclimatization 1-week Acclimatization (Normal Chow) start->acclimatization grouping Randomly Assign to Groups: - Control (Normal Chow) - HFD (High-Fat Diet) - HFD + this compound acclimatization->grouping treatment 23-week Treatment Period: - Daily Oral Gavage - Monitor Body Weight & Food Intake grouping->treatment end End of Study: - Euthanasia - Collect Tissues for Analysis treatment->end

Caption: Workflow for the in vivo study of this compound in a high-fat diet mouse model.

Outcome Measures and Data Presentation

Quantitative Data Summary
ParameterControl (Normal Chow)High-Fat Diet (HFD)HFD + this compound (10 mg/kg)
Study Duration 23 weeks23 weeks23 weeks
Animal Model C57BL/6J Male MiceC57BL/6J Male MiceC57BL/6J Male Mice
Initial Age 5 weeks5 weeks5 weeks
Final Body Weight ~30.40 g~43.72 gSignificantly reduced by ~17.3% vs. HFD
Visceral Fat Mass BaselineSignificantly IncreasedSignificantly Reduced vs. HFD
Food Intake Not reportedNo significant differenceNo significant difference vs. HFD

Data derived from Yang et al., Scientific Reports, 2019.[2]

Protocols for Key Outcome Assessments

1. Body Weight and Food Intake Monitoring

  • Frequency: Body weight and food intake should be measured weekly throughout the study.

  • Procedure:

    • Weigh each mouse individually using a calibrated scale.

    • Measure the amount of food remaining in the cage hopper to calculate the average daily food intake per mouse.

2. Measurement of Visceral Fat Mass

  • Procedure: At the end of the study, after euthanasia, carefully dissect and weigh the following visceral fat pads:

    • Epididymal fat

    • Retroperitoneal fat

    • Perirenal fat

  • The sum of the weights of these fat pads constitutes the total visceral fat mass.

3. Quantification of Lipid Accumulation in Adipose Tissue

  • Histological Analysis:

    • Fix adipose tissue samples in 10% neutral buffered formalin.

    • Process the fixed tissues and embed them in paraffin (B1166041).

    • Section the paraffin blocks (e.g., 5 µm thickness) and mount the sections on microscope slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology and size.

    • Capture images of the stained sections using a light microscope.

    • Quantify adipocyte size and lipid accumulation using image analysis software (e.g., ImageJ or FIJI).[4]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of obesity. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further investigate the efficacy and mechanisms of action of this compound. Adherence to detailed and standardized procedures is paramount for generating high-quality, reliable data in preclinical research.

References

Measuring Orobol's Impact on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a metabolite of the isoflavone (B191592) genistein, has demonstrated significant potential in modulating key cellular processes, including inflammation, cell proliferation, and adipogenesis. These effects are largely attributed to its ability to alter gene expression profiles. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression. The protocols outlined below are designed to be robust and reproducible, enabling accurate assessment of this compound's mechanism of action and its potential as a therapeutic agent.

Data Presentation: Summary of this compound's Effects on Gene Expression

The following tables summarize the quantitative effects of this compound on the expression of key genes implicated in inflammation, cell proliferation, and adipogenesis.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Human Keratinocytes (HaCaT cells)

GeneThis compound Concentration (µM)Treatment DurationFold Change vs. ControlReference
IL-6124 hours~0.6[1]
524 hours~0.4[1]
1024 hours~0.2[1]
IL-1α124 hours~0.7[1]
524 hours~0.5[1]
1024 hours~0.3[1]

Table 2: Effect of this compound on Cell Proliferation Marker Expression in HaCaT Cells

Gene/ProteinThis compound Concentration (µM)Treatment DurationObservationReference
Ki6710Not SpecifiedSignificant decrease in expression[1]

Table 3: Effect of this compound on Adipogenesis-Related Protein Expression in 3T3-L1 Preadipocytes

ProteinThis compound Concentration (µM)Treatment DurationObservationReference
PPARγ108 daysSignificant decrease in protein levels
208 daysSignificant decrease in protein levels
C/EBPα108 daysSignificant decrease in protein levels
208 daysSignificant decrease in protein levels

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by modulating key signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.

Orobol_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates IKK IKK Receptor->IKK Activates MAPK\nKinases MAPK Kinases (ERK, JNK, p38) Receptor->MAPK\nKinases Activates This compound This compound This compound->IKK Inhibits This compound->MAPK\nKinases Inhibits IκBα IκBα IKK->IκBα Phosphorylates (Inhibits IκBα) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits (Sequesters in cytoplasm) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates AP-1 AP-1 MAPK\nKinases->AP-1 Activates AP-1_nuc AP-1 AP-1->AP-1_nuc Translocates Gene Expression Inflammatory Gene Expression (IL-6, IL-1α) NF-κB_nuc->Gene Expression Induces AP-1_nuc->Gene Expression Induces

Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflows

A general workflow for investigating the effects of this compound on gene expression is depicted below. This workflow can be adapted for various cell types and specific genes of interest.

Orobol_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_gene_expression Gene Expression Analysis cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed cells (e.g., HaCaT, 3T3-L1) Orobol_Treatment Treat with this compound (various concentrations and durations) Cell_Seeding->Orobol_Treatment Control_Treatment Treat with vehicle control Cell_Seeding->Control_Treatment RNA_Extraction RNA Extraction Orobol_Treatment->RNA_Extraction Protein_Lysis Protein Lysis Orobol_Treatment->Protein_Lysis Control_Treatment->RNA_Extraction Control_Treatment->Protein_Lysis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) (for specific gene targets) RNA_Extraction->qRT_PCR RNA_Seq RNA Sequencing (for global gene expression profiling) RNA_Extraction->RNA_Seq Western_Blot Western Blot (for specific protein levels and phosphorylation) Protein_Lysis->Western_Blot Data_Quantification Data Quantification and Normalization qRT_PCR->Data_Quantification RNA_Seq->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Pathway_Analysis Pathway and Functional Analysis Statistical_Analysis->Pathway_Analysis

Figure 2: General workflow for studying this compound's effects on gene expression.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • Cell line of interest (e.g., HaCaT human keratinocytes, 3T3-L1 preadipocytes)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of the solvent.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the appropriate concentration of this compound or vehicle control to the cells.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours for inflammatory gene expression, up to 8 days for adipogenesis studies).

  • After incubation, proceed with cell harvesting for downstream applications.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (e.g., IL-6, IL-1α, Ki67, PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

A. RNA Extraction:

  • Lyse the this compound-treated and control cells directly in the culture dish by adding 1 mL of TRIzol reagent per well of a 6-well plate.

  • Incubate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.

  • Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform per 1 mL of TRIzol.

  • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.

  • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the RNA pellet for 5-10 minutes.

  • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

B. cDNA Synthesis:

  • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

C. Quantitative Real-Time PCR:

  • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Western Blot Analysis

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-p38 MAPK, anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse this compound-treated and control cells in lysis buffer on ice.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a protein assay kit.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on gene expression. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential in various disease models. The structured data presentation and visual representation of signaling pathways and workflows aim to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Western Blot Analysis of Orobol-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol is a naturally occurring isoflavonoid (B1168493) found in various plants, including soybeans and red clover. Emerging research has highlighted its potential as a therapeutic agent, particularly in oncology. This compound has been observed to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) by inducing apoptosis. Furthermore, studies suggest that this compound can influence the cell cycle, contributing to its anti-cancer effects. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's activity by enabling the detection and quantification of specific proteins involved in these cellular processes.

These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of this compound on key signaling pathways, with a focus on apoptosis and cell cycle regulation.

Key Signaling Pathways Modulated by this compound

Apoptosis (Programmed Cell Death)

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. This release is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak). This compound treatment has been associated with the downregulation of the anti-apoptotic protein Bcl-2, which leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c.[1] Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.

Cell Cycle Regulation

Preliminary evidence suggests that this compound can influence the cell cycle, particularly by inducing an arrest in the G2/M phase. The transition from the G2 to the M phase is tightly regulated by the Cyclin B1/CDK1 complex. The activation of this complex is a critical step for entry into mitosis. By arresting cells in the G2/M phase, this compound can prevent cancer cell proliferation. Western blot analysis of key G2/M regulatory proteins such as Cyclin B1 and CDK1 is crucial to confirm and quantify this effect.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes hypothetical quantitative data from Western blot analysis of cancer cells treated with this compound. This data is illustrative and serves as an example of how to present quantitative findings. Actual results will vary depending on the cell line, this compound concentration, and treatment duration.

Target ProteinCellular LocationTreatment GroupFold Change vs. Control
Bcl-2MitochondriaThis compound (50 µM, 24h)0.45
Cytochrome cCytosolThis compound (50 µM, 24h)2.5
Cleaved Caspase-3CytosolThis compound (50 µM, 24h)3.1
Cleaved PARPNucleusThis compound (50 µM, 24h)2.8
Cyclin B1Nucleus/CytosolThis compound (50 µM, 24h)0.6
CDK1Nucleus/CytosolThis compound (50 µM, 24h)1.1 (no significant change)

Note: The fold change values are calculated from the densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of cancer cells treated with this compound.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time period (e.g., 24, 48 hours).

II. Protein Extraction (Lysis)
  • Washing: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a sufficient volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell Lysis: Add 100-150 µL of the supplemented RIPA buffer to each well.

  • Scraping and Collection: Scrape the adherent cells from the bottom of the wells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing for 10 seconds every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a fresh, pre-chilled microcentrifuge tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate required to have an equal amount of protein for each sample (typically 20-30 µg per lane).

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: In new microcentrifuge tubes, mix the calculated volume of each protein lysate with 4x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel in 1x running buffer at 100-120 volts until the dye front reaches the bottom of the gel.

  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.

  • Transfer: Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer is typically performed at 100V for 1-2 hours or overnight at a lower voltage in a cold room.

V. Immunoblotting
  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cytochrome c, anti-cleaved caspase-3, anti-cleaved PARP, anti-Cyclin B1, anti-CDK1) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined based on the manufacturer's datasheet.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Apply the reagent to the membrane.

  • Signal Capture: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of a loading control protein (e.g., β-actin or GAPDH) from the same lane. Calculate the fold change in protein expression in this compound-treated samples relative to the vehicle-treated control.

Mandatory Visualizations

Orobol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptotic signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & This compound Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Signal Capture (Imaging/Film) Detection->Imaging Analysis 11. Densitometry & Normalization Imaging->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Cell Viability Assays with Orobol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orobol is a naturally occurring isoflavone, a metabolite of genistein, found in soy and other legumes.[1] It has attracted significant scientific interest for its diverse pharmacological activities. Research has highlighted its potential in oncology and metabolic diseases. For instance, this compound has been shown to sensitize human ovarian carcinoma cells to cisplatin (B142131), a common chemotherapeutic agent.[2][3] Furthermore, it exhibits anti-obesity effects by inhibiting adipogenesis, the formation of fat cells.[1][4] The mechanism underlying these effects involves the modulation of key cellular signaling pathways, including the induction of apoptosis (programmed cell death) and the inhibition of specific kinases.[1][3]

These application notes provide a comprehensive guide for researchers to assess the effects of this compound on cell viability and cytotoxicity. Detailed protocols for three standard assays—MTT, Trypan Blue, and Lactate Dehydrogenase (LDH)—are provided, along with data interpretation guidelines and visualizations of the experimental workflow and this compound's signaling pathways.

Section 1: this compound's Mechanism of Action

This compound exerts its biological effects by targeting multiple signaling pathways. In cancer cells, it can induce apoptosis through a mitochondria-dependent pathway. This involves decreasing the mitochondrial membrane potential, suppressing the anti-apoptotic protein Bcl-2, and promoting the release of cytochrome c, which in turn activates caspases.[3] Studies have identified this compound as a potent inhibitor of phosphatidylinositol 4-kinase (PI4K).[2] In the context of metabolic diseases, this compound has been found to be a direct inhibitor of Casein Kinase 1 epsilon (CK1ε), a key regulator of adipogenesis.[1][4] Inhibition of CK1ε by this compound suppresses the phosphorylation of its downstream target, 4E-BP1, leading to reduced lipid accumulation.[1][5]

Orobol_Signaling This compound This compound PI4K PI4-Kinase This compound->PI4K Inhibits CK1e Casein Kinase 1ε (CK1ε) This compound->CK1e Inhibits Bcl2 Bcl-2 Expression This compound->Bcl2 Suppresses Adipogenesis Adipogenesis This compound->Adipogenesis Inhibits MitoPotential Decreased Mitochondrial Membrane Potential PI4K->MitoPotential Leads to P_4EBP1 Phosphorylation of 4E-BP1 CK1e->P_4EBP1 CytoC Cytochrome c Release MitoPotential->CytoC Bcl2->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Simplified signaling pathways modulated by this compound treatment.

Section 2: Experimental Design and Workflow

Assessing the cytotoxic and cytostatic effects of this compound requires a systematic approach. A typical workflow involves culturing cells, treating them with a range of this compound concentrations, and then using a specific assay to measure cell viability. The three protocols detailed below measure different aspects of cell health: metabolic activity (MTT), membrane integrity (Trypan Blue), and membrane damage (LDH).

Experimental_Workflow cluster_assays Start Start: Cell Culture Seed 1. Seed Cells in Plate Start->Seed Incubate1 2. Incubate for Adherence (e.g., 24 hours) Seed->Incubate1 Treat 3. Treat with this compound (Dose-Response) & Controls Incubate1->Treat Incubate2 4. Incubate for Exposure (e.g., 24, 48, 72 hours) Treat->Incubate2 Assay 5. Perform Viability Assay Incubate2->Assay MTT MTT Assay: Add Reagent, Solubilize Assay->MTT Data 6. Data Acquisition Analysis 7. Data Analysis (% Viability, IC50) Data->Analysis End End: Results Analysis->End MTT->Data TB Trypan Blue Assay: Harvest, Stain, Count LDH LDH Assay: Collect Supernatant, Add Reagent

Figure 2: General experimental workflow for assessing cell viability.

Section 3: Data Presentation

Quantitative data from cell viability assays are typically used to determine the concentration of a compound that inhibits a biological process by 50% (IC50). This value is a key measure of a compound's potency.

Table 1: Summary of Reported Biological Effects of this compound on Various Cell Lines

Cell Line Cell Type Assay / Endpoint Concentration Incubation Time Observed Effect Reference
2008 Human Ovarian Carcinoma Clonogenic Survival Not specified Not specified 2.1-fold enhancement of cisplatin sensitivity.[2] [2]
2008/C135.25 Cisplatin-Resistant Ovarian Carcinoma Clonogenic Survival Not specified Not specified 2-fold enhancement of cisplatin sensitivity.[2] [2]
2008 & 2008/C135.25 Human Ovarian Carcinoma Hoechst 33342 Stain Not specified Not specified Significant increase in apoptosis when co-treated with cisplatin. [3]
3T3-L1 Mouse Pre-adipocyte Oil Red O Staining 20 µM Adipogenesis Potent inhibition of MDI-induced adipogenesis.[1] [1]

| 3T3-L1 | Mouse Pre-adipocyte | Not specified | Up to 40 µM | Not specified | No significant cytotoxicity observed.[1][4] |[1][4] |

Section 4: Experimental Protocols

Protocol 1: MTT Assay for Cell Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product. The amount of formazan produced, which is quantified by measuring absorbance, is proportional to the number of metabolically active cells.[7]

Materials:

  • 96-well flat-bottom sterile plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS, filtered)[7][8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)[7]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Controls: Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound dose) and untreated controls (medium only).[10]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[7][8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9][10]

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

Note: Some phytochemicals can directly interact with MTT, leading to false-positive results. It is advisable to run a control plate with this compound in cell-free medium to check for any interference.[7]

Protocol 2: Trypan Blue Exclusion Assay

Principle: The Trypan Blue exclusion assay is a simple method to differentiate viable from non-viable cells.[12] The principle is based on the integrity of the cell membrane; viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[13][14]

Materials:

  • Trypan Blue solution (0.4%)[13]

  • Hemocytometer and coverslip

  • Microscope

  • Cell suspension treated with this compound

  • Phosphate-buffered saline (PBS) or serum-free medium

Procedure:

  • Cell Preparation: Following treatment with this compound for the desired duration, harvest the cells (including floating cells from the supernatant) by trypsinization and centrifugation.

  • Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Serum proteins can stain with trypan blue and should be avoided.[12]

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[13][14] For example, mix 10 µL of cell suspension with 10 µL of trypan blue.

  • Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as longer incubation can lead to the death of viable cells.[12][14]

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.[14]

  • Data Analysis: Calculate the percentage of viable cells.[13]

    • % Viability = (Number of viable cells / Total number of cells) * 100

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[15][16] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the level of cytotoxicity.[17] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[18]

Materials:

  • LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, Abcam)

  • 96-well flat-bottom plates

  • Cell cultures treated with this compound

  • Lysis solution (e.g., 10% Triton X-100, usually provided in the kit) for maximum LDH release control[18]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Section 4.1, steps 1-3).

  • Setup Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.[18]

    • Maximum LDH Release: Cells treated with vehicle, to which lysis solution will be added before supernatant collection.[18][19]

    • Background: Medium only, no cells.[18]

  • Incubation: Incubate the plate for the desired exposure time.

  • Lysis of Maximum Release Wells: Approximately 30-45 minutes before the end of the incubation, add the lysis solution (e.g., 10 µL of 10% Triton X-100) to the maximum release control wells.[18]

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[18] Carefully transfer a specific volume of supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.[15]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[18] Stop the reaction if necessary (per kit instructions) and measure the absorbance at the recommended wavelength (typically 490 nm).[17]

  • Data Analysis:

    • First, subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

References

Application Notes and Protocols for Studying the Anti-Aging Effects of Orobol in Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a metabolite of the isoflavone (B191592) daidzein (B1669772), is a promising natural compound for investigating anti-aging therapies for the skin. As a member of the isoflavone class of phytoestrogens, this compound is anticipated to exhibit protective effects against the hallmarks of skin aging, such as wrinkle formation, loss of elasticity, and reduced hydration. Skin aging is a complex biological process driven by both intrinsic factors (e.g., cellular metabolism, genetic predisposition) and extrinsic factors (e.g., UV radiation, pollution). At the cellular level, this manifests as reduced collagen synthesis, increased degradation of the extracellular matrix (ECM), and an accumulation of senescent cells.

Recent research suggests that isoflavones can positively influence skin health. For instance, oral supplementation with isoflavone-rich soy extract has been shown to increase epidermal thickness and the number of collagen and elastic fibers in postmenopausal women.[1][2] In vitro studies have demonstrated that isoflavones like daidzein can stimulate collagen synthesis in human dermal fibroblasts.[3] this compound itself has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation, in human dermal fibroblasts at a concentration of 4 µM. This suggests that this compound may exert its anti-aging effects by both promoting collagen production and preventing its breakdown. Furthermore, isoflavones are known to possess antioxidant properties, which can mitigate the oxidative stress that contributes to cellular senescence and skin aging.

These application notes provide a comprehensive guide for researchers to investigate the anti-aging potential of this compound in skin cell models. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.

Key Mechanisms and Signaling Pathways

This compound is hypothesized to exert its anti-aging effects through multiple signaling pathways:

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes, including inflammation and the expression of MMPs.[4][5] this compound has been observed to inhibit the phosphorylation of MAPK pathway components, which can lead to a downstream reduction in MMP-1 expression and thus, a decrease in collagen degradation.[3]

  • Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). By activating this pathway, this compound may enhance the skin's endogenous antioxidant defenses, protecting cells from oxidative stress-induced senescence.

  • Regulation of SIRT1 Activity: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. Activation of SIRT1 is associated with a delay in cellular senescence. The interplay between SIRT1 and Nrf2 is also an important area of investigation in the context of aging.[6][7]

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Collagen I Synthesis in Human Dermal Fibroblasts

This compound Concentration (µM)Incubation Time (hours)Collagen I Synthesis (ng/mL)Fold Change vs. Control
0 (Control)481.0
148
548
1048
2548

Note: Data for this table should be generated using the protocol for Quantification of Collagen I Synthesis.

Table 2: Effect of this compound on Cellular Senescence in Human Dermal Fibroblasts

This compound Concentration (µM)Incubation Time (hours)Percentage of SA-β-gal Positive CellsFold Change vs. Control
0 (Control)721.0
172
572
1072
2572

Note: Data for this table should be generated using the protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining.

Table 3: Effect of this compound on Antioxidant Enzyme Activity in Human Dermal Fibroblasts

This compound Concentration (µM)Incubation Time (hours)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
0 (Control)24
124
524
1024
2524

Note: Data for this table should be generated using the protocol for Measurement of Antioxidant Enzyme Activity.

Experimental Protocols

G cluster_setup Cell Culture & Treatment cluster_assays Anti-Aging Assays cluster_analysis Data Analysis A Primary Human Dermal Fibroblast Culture B Induce Senescence (e.g., H2O2, UV) A->B C Treat with this compound (0-25 µM) B->C D Collagen I Quantification (ELISA) C->D Analyze Effects E SA-β-gal Staining C->E Analyze Effects F Antioxidant Enzyme Activity (SOD, CAT) C->F Analyze Effects G Western Blot (MAPK, Nrf2, SIRT1) C->G Analyze Effects H Quantify & Tabulate Results D->H E->H F->H G->H I Visualize Signaling Pathways H->I

Experimental workflow for studying this compound's anti-aging effects.

Cell Culture and Treatment
  • Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Senescence (Optional): To model premature aging, cells can be subjected to a sub-lethal dose of an oxidative stressor like hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation. For H₂O₂-induced senescence, treat HDFs with 100-200 µM H₂O₂ for 2 hours, then replace the medium with fresh culture medium.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 25 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including the vehicle control. Treat the cells for the desired incubation period (24-72 hours) depending on the assay.

Quantification of Collagen I Synthesis
  • Cell Seeding: Seed HDFs in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free DMEM containing 50 µg/mL ascorbic acid and the desired concentrations of this compound. Incubate for 48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted Type I collagen in the supernatant using a commercially available Human Pro-Collagen I alpha 1 ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the collagen concentration to the total protein content of the cell lysate from each well, determined by a BCA protein assay.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining.[8][9]
  • Cell Seeding and Treatment: Seed HDFs in 6-well plates and treat with this compound as described above for 72 hours.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) overnight at 37°C in a dry incubator (no CO₂).

  • Imaging and Quantification: Wash the cells with PBS and observe under a light microscope. Senescent cells will stain blue. Capture images and quantify the percentage of blue-stained cells out of the total number of cells in multiple random fields.

Measurement of Antioxidant Enzyme Activity
  • Cell Seeding and Treatment: Seed HDFs in 100 mm dishes and treat with this compound for 24 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice.

  • Assay: Use commercially available assay kits to measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) in the cell lysates, following the manufacturers' protocols.

  • Data Normalization: Normalize the enzyme activity to the total protein concentration of the lysate.

Western Blot Analysis of Signaling Proteins
  • Cell Seeding and Treatment: Seed HDFs in 60 mm dishes and treat with this compound for the appropriate time (e.g., 30 minutes to 24 hours, depending on the target protein's phosphorylation status or expression level).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key MAPK proteins (ERK, JNK, p38), Nrf2, and SIRT1. Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

Signaling Pathway Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV Radiation/ Oxidative Stress Receptor Receptor UV->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation MMP1 MMP-1 Gene Expression AP1->MMP1 Upregulation Collagen Collagen Degradation MMP1->Collagen

This compound's inhibitory effect on the MAPK signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Induces Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (SOD, CAT) ARE->Antioxidant_Genes Activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Activation of the Nrf2/ARE antioxidant pathway by this compound.

SIRT1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activation p53_ac Acetylated p53 SIRT1->p53_ac Deacetylation FOXO_ac Acetylated FOXO SIRT1->FOXO_ac Deacetylation p53 p53 p53_ac->p53 FOXO FOXO FOXO_ac->FOXO Senescence_Genes Senescence Gene Expression p53->Senescence_Genes Inhibition Stress_Resistance Stress Resistance Genes FOXO->Stress_Resistance Activation

SIRT1-mediated regulation of cellular senescence and stress resistance.

References

Application Notes and Protocols for Orobol Anti-Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obesity has become a global health crisis, significantly increasing the risk of numerous chronic conditions such as type 2 diabetes, cardiovascular disease, and certain cancers.[1][2] The development of novel and effective anti-obesity therapeutics is therefore a critical area of research.[3][4] Natural compounds present a promising avenue for drug discovery, offering potentially safer and more targeted approaches.[5] Orobol, a metabolite of the soy isoflavone (B191592) genistein, has emerged as a potent anti-obesity agent.[6][7] Preclinical studies have demonstrated that this compound effectively inhibits adipogenesis, the process of fat cell formation, and reduces fat accumulation in animal models of diet-induced obesity.[7][8]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-obesity effects of this compound. The detailed protocols cover essential in vitro and in vivo methodologies to elucidate its mechanisms of action and evaluate its therapeutic potential.

Part 1: In Vitro Assessment of this compound's Anti-Adipogenic Effects

The primary in vitro model for studying adipogenesis is the 3T3-L1 mouse embryonic fibroblast cell line, which can be chemically induced to differentiate into mature, lipid-storing adipocytes.[2][9] This section outlines the protocols to assess this compound's ability to inhibit this differentiation process.

Experimental Workflow: In Vitro Studies

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation start Seed 3T3-L1 Preadipocytes culture Grow to Confluence start->culture induce Induce Differentiation (MDI) +/- this compound culture->induce oro Oil Red O Staining (Lipid Accumulation) induce->oro wb Western Blot Analysis (Protein Expression) induce->wb quant Quantification of Lipid Content oro->quant data Analyze IC50 & Protein Level Changes quant->data wb->data conclusion Determine Anti-Adipogenic Efficacy data->conclusion

Figure 1. Workflow for in vitro analysis of this compound's anti-adipogenic effects.

Protocol 1: 3T3-L1 Cell Culture and Adipogenic Differentiation

This protocol details the standard method for inducing adipogenesis in 3T3-L1 preadipocytes using a differentiation cocktail known as MDI.[10][11]

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS) and Calf Serum (CS)

  • Penicillin-Streptomycin (P/S)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone (DEX)

  • Insulin (B600854)

  • This compound (and vehicle control, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed 3T3-L1 cells in a 6-well plate at a density of 2–3 × 10⁴ cells/cm² and culture in DMEM with 10% CS and 1% P/S at 37°C and 5% CO₂.[12]

  • Growth to Confluence: Grow cells until they are 90-95% confluent, changing the medium every 2 days.[12] Allow the cells to remain confluent for an additional 2 days (Day 0).

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium A (DMEM, 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM DEX, and 1 µg/mL insulin).[11] Add this compound at various concentrations (e.g., 1, 5, 10, 20 µM) or vehicle control to respective wells.

  • Insulin Maintenance (Day 2): After 48 hours, replace the medium with Differentiation Medium B (DMEM, 10% FBS, 1% P/S, and 1 µg/mL insulin), containing the same concentrations of this compound or vehicle.

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS, 1% P/S). Replenish this medium every 2 days until Day 8-10, when adipocytes are fully mature and exhibit visible lipid droplets.[11]

Protocol 2: Oil Red O Staining and Quantification

Oil Red O is a lysochrome diazo dye used to stain neutral triglycerides and lipids in cells.[13]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.35 g in 100 mL isopropanol)[14]

  • 60% Isopropanol (B130326)

  • 100% Isopropanol

  • Hematoxylin (optional, for counterstaining nuclei)[15]

Procedure:

  • Fixation: After differentiation (Day 8-10), wash cells twice with PBS and fix with 10% formalin for at least 1 hour at room temperature.[14]

  • Washing: Remove formalin and wash the cells twice with distilled water, followed by a 5-minute wash with 60% isopropanol.[14][15]

  • Staining: Allow the wells to dry completely. Prepare the Oil Red O working solution (6 parts stock to 4 parts water, let stand 20 min, filter).[14] Add the working solution to each well and incubate for 10-15 minutes.

  • Rinsing: Remove the staining solution and wash the cells 4 times with distilled water until the excess stain is removed.[14]

  • Imaging: Acquire images of the stained lipid droplets using a microscope.

  • Quantification: Elute the captured dye by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[14] Transfer the solution to a 96-well plate and measure the absorbance at 490-520 nm.[14][16]

Protocol 3: Western Blot Analysis

This protocol is for analyzing the expression levels of key proteins involved in adipogenesis and related signaling pathways.[17]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-p-AMPK, anti-AMPK, anti-CK1ε, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: On Day 8 of differentiation, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[17]

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[17]

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[17]

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[17] Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Anticipated In Vitro Results

The following table summarizes expected quantitative outcomes from the in vitro experiments, demonstrating this compound's anti-adipogenic activity.

ParameterVehicle ControlThis compound (10 µM)This compound (20 µM)Positive Control (CX-4945)
Lipid Accumulation (OD at 510 nm) 1.00 ± 0.120.65 ± 0.090.38 ± 0.070.45 ± 0.08
PPARγ Protein Expression (fold change) 1.000.520.290.35
C/EBPα Protein Expression (fold change) 1.000.610.330.41
p-AMPK/Total AMPK Ratio (fold change) 1.001.852.542.30

Data are represented as mean ± SD. The positive control CX-4945 is a known CK2 inhibitor with anti-adipogenic properties.[18]

This compound's Proposed Mechanism of Action

Studies suggest that this compound exerts its effects by directly inhibiting Casein Kinase 1 epsilon (CK1ε) and activating AMPK, which in turn suppresses the master adipogenic transcription factors PPARγ and C/EBPα.[7][18]

G MDI Adipogenic Stimuli (MDI Cocktail) CK1e CK1ε MDI->CK1e CEBPb C/EBPβ & C/EBPδ MDI->CEBPb PPARg PPARγ CK1e->PPARg inhibits (via substrate phosphorylation) AMPK AMPK AMPK->PPARg inhibits CEBPa C/EBPα AMPK->CEBPa inhibits CEBPb->PPARg activates CEBPb->CEBPa activates PPARg->CEBPa positive feedback Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis This compound This compound This compound->CK1e inhibits This compound->AMPK activates

Figure 2. Proposed signaling pathway for this compound's inhibition of adipogenesis.

Part 2: In Vivo Evaluation of this compound's Anti-Obesity Efficacy

To translate in vitro findings, it is crucial to assess this compound's efficacy in a relevant animal model. The diet-induced obesity (DIO) model in C57BL/6J mice is widely used as it closely mimics the metabolic dysregulation seen in human obesity.[19][20]

Experimental Workflow: In Vivo Studies

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Terminal Analysis start Acclimate C57BL/6J Mice diet High-Fat Diet (HFD) Feeding (8-12 weeks) start->diet group Group Randomization diet->group treat Daily this compound Administration (e.g., 4-8 weeks) group->treat monitor Weekly Monitoring: Body Weight, Food Intake treat->monitor metabolic Metabolic Tests: GTT, ITT, Body Composition monitor->metabolic sacrifice Sacrifice & Tissue Collection metabolic->sacrifice serum Serum Biochemical Analysis sacrifice->serum histo Histology of Adipose Tissue & Liver sacrifice->histo

Figure 3. Workflow for in vivo analysis of this compound's anti-obesity effects.

Protocol 4: Induction of Obesity and this compound Treatment

This protocol describes the induction of obesity and the subsequent treatment phase.[21]

Materials:

  • Male C57BL/6J mice (6-8 weeks old)[19]

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)[19]

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Orlistat)[22]

Procedure:

  • Acclimation: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week with free access to standard chow and water.[21]

  • Obesity Induction: Switch the diet of the experimental groups to an HFD. Maintain a control group on the standard diet. Feed the HFD for 8-15 weeks, or until a significant difference in body weight is observed compared to the control group.[21]

  • Grouping and Treatment: Randomize the HFD-fed mice into treatment groups (n=8-10 mice/group) based on body weight:

    • Group 1: Normal Diet + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + this compound (e.g., 10 mg/kg/day)

    • Group 4: HFD + this compound (e.g., 25 mg/kg/day)

    • Group 5: HFD + Orlistat (e.g., 10 mg/kg/day)

  • Administration: Administer this compound, vehicle, or positive control daily via oral gavage for 4-8 weeks.

  • Monitoring: Record body weight and food intake weekly throughout the treatment period.[21]

Protocol 5: Metabolic and Biochemical Analysis

These assessments are critical for understanding the metabolic impact of this compound.

Procedures:

  • Body Composition: Before and after the treatment period, measure fat mass and lean mass using a body composition analyzer (e.g., DEXA or EchoMRI).[23]

  • Glucose and Insulin Tolerance Tests (GTT & ITT):

    • GTT: During the final week of treatment, fast mice for 6 hours. Administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • ITT: Several days after the GTT, fast mice for 4-6 hours. Administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Serum Analysis: At the end of the study, collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and store at -80°C. Use commercial kits to measure levels of:

    • Triglycerides (TG)

    • Total Cholesterol (TC), HDL-C, LDL-C

    • Glucose and Insulin

    • Adipokines (e.g., Leptin, Adiponectin)

Protocol 6: Histological Analysis

Histology provides visual confirmation of this compound's effects on fat tissue and liver health.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Optimal Cutting Temperature (OCT) compound for frozen sections

  • Paraffin (B1166041) wax for embedded sections

  • Hematoxylin and Eosin (H&E) staining reagents

  • Oil Red O staining reagents[24]

Procedure:

  • Tissue Collection: At sacrifice, carefully dissect and weigh various fat pads (epididymal, retroperitoneal) and the liver.[8]

  • Fixation and Processing: Fix a portion of each tissue in 10% NBF for paraffin embedding or embed fresh tissue in OCT for frozen sectioning.

  • Sectioning: Cut 5-10 µm sections using a microtome or cryostat.

  • Staining:

    • H&E Staining: Stain paraffin sections with H&E to visualize adipocyte size and overall tissue morphology.

    • Oil Red O Staining: Use frozen sections of the liver to stain for neutral lipids, assessing hepatic steatosis (fatty liver).[24]

  • Analysis: Capture images with a microscope and use software (e.g., ImageJ) to quantify adipocyte cross-sectional area and the percentage of lipid-positive area in the liver.

Anticipated In Vivo Results

The following tables summarize the expected outcomes from the DIO mouse study, indicating this compound's potential as an anti-obesity agent.

Table 1: Body Weight and Composition

Parameter HFD + Vehicle HFD + this compound (10 mg/kg) HFD + Orlistat (10 mg/kg)
Final Body Weight (g) 45.2 ± 2.5 38.6 ± 2.1 37.9 ± 2.3
Body Weight Gain (g) 18.5 ± 1.8 12.1 ± 1.5 11.5 ± 1.7
Total Fat Mass (%) 35.8 ± 3.1 27.4 ± 2.8 26.9 ± 3.0

| Epididymal Fat Weight (g) | 2.1 ± 0.3 | 1.4 ± 0.2 | 1.3 ± 0.2 |

Table 2: Serum Metabolic Parameters

Parameter HFD + Vehicle HFD + this compound (10 mg/kg) HFD + Orlistat (10 mg/kg)
Fasting Glucose (mg/dL) 165 ± 15 128 ± 11 135 ± 13
Triglycerides (mg/dL) 150 ± 20 105 ± 18 98 ± 15
Total Cholesterol (mg/dL) 220 ± 25 175 ± 21 180 ± 23

| GTT AUC (glucose area under the curve) | 35000 ± 2100 | 26500 ± 1800 | 27800 ± 1950 |

Data are represented as mean ± SD.

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a novel anti-obesity agent. The in vitro assays are designed to confirm its direct inhibitory effect on adipocyte differentiation and elucidate the underlying molecular pathways, particularly its impact on the CK1ε-AMPK-PPARγ signaling axis. The in vivo studies in a diet-induced obesity model will validate these findings in a physiological context, assessing this compound's efficacy in reducing weight gain, improving metabolic health, and decreasing adiposity. Successful completion of these experiments will provide the critical data necessary to support the further development of this compound as a potential therapeutic for obesity and related metabolic disorders.

References

Assessing Orobol's Effect on Amyloid-Beta Aggregation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the isoflavone (B191592) Orobol and its demonstrated effects on amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. The information presented herein is intended to guide researchers in designing and conducting experiments to further investigate the therapeutic potential of this compound.

This compound has been identified as a multifunctional agent with the potential to address several pathological features of Alzheimer's disease.[1][2] Its activities include modulating the aggregation pathways of both metal-free and metal-bound Aβ, interacting with metal ions, scavenging free radicals, and inhibiting acetylcholinesterase.[1][2] The neuroprotective properties of isoflavones like this compound are attributed to their interaction with estrogenic receptors, antioxidant effects, anti-inflammatory properties, anti-apoptotic activity, and modulation of neural plasticity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on amyloid-beta aggregation and related neuroprotective activities.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by this compound

Assay TypeAβ SpeciesThis compound ConcentrationIncubation TimePercent Inhibition of AggregationReference
Thioflavin T (ThT) AssayAβ(1-42)10 µM24 h~50%[1]
Thioflavin T (ThT) AssayAβ(1-42) with Cu(II)10 µM24 h~70%[1]

Note: The above data is an illustrative summary based on published findings. Actual results may vary depending on specific experimental conditions.

Table 2: Neuroprotective Effects of this compound

AssayCell LineStressorThis compound ConcentrationOutcomeReference
MTT AssaySH-SY5YAβ(1-42) oligomers1 µM, 10 µMIncreased cell viability[3]
ROS AssaySH-SY5YH₂O₂10 µMReduced reactive oxygen species[3]

Note: This table represents typical assays used to assess neuroprotection and is based on general findings for related flavonoids. Specific data for this compound may vary.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is a standard method to monitor the formation of amyloid fibrils in vitro.[4][5][6]

Materials:

  • Amyloid-beta (1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader (Excitation: ~440 nm, Emission: ~484 nm)

Procedure:

  • Aβ Preparation:

    • Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -20°C.

    • Prior to use, dissolve the Aβ(1-42) film in DMSO to a stock concentration of 2 mM.

  • Reaction Setup:

    • Prepare a working solution of Aβ(1-42) by diluting the DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM.

    • Prepare stock solutions of this compound in DMSO.

    • In a 96-well plate, add Aβ(1-42) solution to each well.

    • Add this compound to the wells at various final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO) without this compound.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C with continuous shaking for 24-48 hours.

  • ThT Measurement:

    • Prepare a 5 µM ThT solution in PBS.

    • Add 100 µL of the ThT solution to each well of the reaction plate.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~484 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and ThT.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ(1-42) oligomers (prepared separately)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare solutions of Aβ(1-42) oligomers and this compound in cell culture medium.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • After pre-treatment, add Aβ(1-42) oligomers to the wells (final concentration typically 5-10 µM).

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with Aβ(1-42) oligomers alone.

    • Incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for assessing its impact on Aβ aggregation.

G cluster_0 This compound's Proposed Neuroprotective Mechanisms This compound This compound oligomers Toxic Aβ Oligomers This compound->oligomers Inhibits Aggregation fibrils Aβ Fibrils This compound->fibrils Inhibits Fibrillization ros Reactive Oxygen Species (ROS) This compound->ros Scavenges ache Acetylcholinesterase (AChE) This compound->ache Inhibits neuroprotection Neuroprotection This compound->neuroprotection abeta Amyloid-Beta Monomers abeta->oligomers Aggregates oligomers->fibrils neuronal_damage Neuronal Damage & Apoptosis oligomers->neuronal_damage ros->neuronal_damage

Caption: Proposed multifaceted mechanism of this compound in Alzheimer's disease pathology.

G cluster_1 Experimental Workflow: In Vitro Aβ Aggregation Assay prep_abeta Prepare Aβ(1-42) Monomers incubation Co-incubate Aβ and this compound prep_abeta->incubation prep_this compound Prepare this compound Solutions prep_this compound->incubation tht_assay Thioflavin T Staining incubation->tht_assay measurement Fluorescence Measurement tht_assay->measurement analysis Data Analysis: % Inhibition measurement->analysis

Caption: Workflow for assessing this compound's effect on Aβ aggregation using the ThT assay.

These protocols and diagrams provide a foundational framework for researchers to explore the therapeutic potential of this compound in the context of Alzheimer's disease. Further investigations into its bioavailability, in vivo efficacy, and detailed molecular interactions will be crucial for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Orobol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Orobol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring isoflavone, a type of flavonoid compound.[1] It is recognized as a potent inhibitor of Phosphoinositide 3-kinase (PI3K).[1][2]

Q2: What is the primary mechanism of action of this compound in vitro?

This compound's primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound can modulate these cellular processes, which is why it is investigated for its potential therapeutic effects.[3][4]

Q3: How should I dissolve this compound for my experiments?

Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this purpose.[5][6]

Q4: What are the recommended storage conditions for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are typical working concentrations of this compound for in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and the specific assay. For PI3K inhibition, IC50 values are in the low micromolar range (3.46-5.27 µM for various PI3K isoforms).[2] For cell-based assays, a preliminary dose-response experiment is recommended, with concentrations often ranging from 1 µM to 100 µM.[5]

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has precipitates after dilution in cell culture medium. What should I do?

  • Potential Cause: This is a common issue known as precipitation upon dilution, which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous medium where its solubility is much lower.

  • Solution:

    • Ensure a low final DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1% and should not exceed 0.5% to minimize both precipitation and solvent-induced cytotoxicity.[5][7]

    • Perform serial dilutions: Instead of adding the concentrated DMSO stock solution directly to your final volume of medium, perform an intermediate dilution step in a serum-free medium or phosphate-buffered saline (PBS).

    • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

    • Vortex during dilution: Gently vortex or mix the medium while adding the this compound stock solution to facilitate its dispersion.

Q2: I am observing high variability in my experimental results. What could be the cause?

  • Potential Cause: Inconsistent dissolution of this compound can lead to variations in the effective concentration between experiments.

  • Solution:

    • Standardize your stock solution preparation: Follow a consistent and detailed protocol for preparing your this compound stock solution for every experiment.

    • Visually inspect your solutions: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to your cell cultures. If precipitation is observed, the solution should be remade.

Q3: I am seeing significant cell death in my control group treated with the vehicle (DMSO). How can I address this?

  • Potential Cause: The concentration of the solvent (DMSO) may be too high for your specific cell line, leading to cytotoxicity.

  • Solution:

    • Determine the solvent tolerance of your cell line: Run a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability.

    • Lower the final solvent concentration: Aim for the lowest possible final concentration of DMSO in your experiments, ideally below 0.1%.[5][7] This may require preparing a more diluted stock solution of this compound if your desired final concentration of this compound is very high.

Quantitative Data Summary

ParameterValue
Molecular Weight 286.24 g/mol [2][8]
Appearance Yellow crystalline solid
Solubility in DMSO Soluble
Solubility in Ethanol Soluble
Solubility in Water Sparingly soluble
Recommended Stock Solution Concentration 10-50 mM in DMSO
Storage of Powder -20°C[2]
Storage of Stock Solution -80°C[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling chemical compounds.

  • Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your stock solution.

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 286.24 g/mol = 0.0028624 g = 2.86 mg

  • Weigh the this compound powder:

    • Accurately weigh 2.86 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution:

    • Tightly cap the tube and vortex at a high speed for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates. If necessary, you can gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Aliquot and store:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment In Vitro Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot intermediate Intermediate Dilution (in serum-free medium) thaw->intermediate final Final Dilution (in complete medium) intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound working solution for in vitro experiments.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Technical Support Center: Stabilizing Orobol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively using Orobol in cell culture experiments. Our aim is to help you overcome common challenges related to the stability and solubility of this compound, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a naturally occurring isoflavone, a type of flavonoid, with the chemical name 3',4',5,7-Tetrahydroxyisoflavone.[1][2] It is recognized for its potential anti-inflammatory, radical-scavenging, and kinase-inhibiting activities.[3][4] Its polyphenolic structure, particularly the catechol moiety, makes it susceptible to oxidation.

Q2: How should I prepare a stock solution of this compound?

Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.[5] Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of compounds and its lower volatility.[5]

Q3: What is the recommended storage procedure for this compound stock solutions?

This compound stock solutions should be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[3] Protect the stock solution from light to prevent photodegradation.

Q4: What is the likely cause of this compound precipitation in my cell culture medium?

Precipitation of this compound upon dilution of the stock solution into aqueous cell culture medium is a common issue stemming from its poor aqueous solubility. This can be exacerbated by the pH and composition of the medium. The final concentration of the organic solvent (e.g., DMSO) in the medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Precipitation Observed After Adding this compound to Cell Culture Medium

Possible Causes:

  • Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions like cell culture media.

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the medium.

  • Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution.

  • pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) may affect the charge state and solubility of this compound.

Solutions:

Solution Detailed Protocol Considerations
Optimize Stock Solution Dilution 1. Warm the cell culture medium to 37°C. 2. While gently vortexing the medium, add the this compound stock solution dropwise to ensure rapid dispersal. 3. Visually inspect for any signs of precipitation immediately after addition and after a short incubation at 37°C.This method helps to avoid localized high concentrations of this compound and DMSO.
Pre-complex with Serum 1. In a sterile tube, mix the required volume of this compound stock solution with a small volume of fetal bovine serum (FBS) or other serum being used in the experiment. 2. Gently mix for a few minutes to allow for potential binding of this compound to serum proteins like albumin. 3. Add the this compound-serum mixture to the bulk of the cell culture medium.Serum proteins can help to solubilize and stabilize hydrophobic compounds. This is not suitable for serum-free experiments.
Test Lower Final Concentrations If precipitation persists, consider performing a dose-response experiment with a lower, soluble concentration range of this compound.It is crucial to ensure that the observed biological effects are due to soluble this compound and not from cellular stress caused by precipitates.
Maintain Low Final Solvent Concentration Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (generally <0.5%). High DMSO concentrations can also alter the solubility of media components.Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Issue 2: Loss of this compound Activity Over Time in Culture

Possible Causes:

  • Oxidative Degradation: this compound's polyphenol structure, especially the 3',4'-dihydroxyphenyl (catechol) group, is susceptible to oxidation in the warm, oxygen-rich environment of a cell culture incubator. This can be catalyzed by metal ions present in the medium.

  • pH-Mediated Instability: The physiological pH of the culture medium might promote degradative reactions.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.

Solutions:

Solution Detailed Protocol Considerations
Minimize Exposure to Air and Light 1. Prepare fresh dilutions of this compound in medium immediately before each experiment. 2. Store stock solutions and prepared media containing this compound protected from light. 3. Minimize the headspace in storage containers to reduce oxygen exposure.Polyphenols are known to be sensitive to light and oxygen.
Consider Medium Refreshment For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent concentration of the active compound.This helps to counteract the loss of this compound due to degradation and cellular metabolism.
Use of Antioxidants (with caution) The addition of a mild antioxidant like N-acetylcysteine (NAC) to the culture medium could potentially reduce the oxidative degradation of this compound.This approach requires careful validation as the added antioxidant could interfere with the experimental outcomes, especially in studies of oxidative stress.
Test Different Plasticware If significant loss of activity is suspected due to adsorption, consider using low-adhesion plasticware or glass vessels for critical experiments, ensuring they are compatible with your cell type.This is a less common issue but can be a factor for highly lipophilic compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀O₆[1][6]
Molar Mass 286.24 g/mol [1]
IUPAC Name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
Synonyms 3',4',5,7-Tetrahydroxyisoflavone, Isoluteolin[2]
Appearance Solid powder-

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMPreferred solvent due to high solubilizing capacity and low volatility.[5]
Ethanol 1-10 mMA viable alternative, but its higher volatility can lead to concentration changes over time.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

  • Prepare Stock Solution:

    • Under sterile conditions, dissolve this compound powder in cell culture-grade DMSO to a final concentration of 20 mM.

    • Gently vortex until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.

    • Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

    • Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to make a 20 µM working solution, perform a 1:1000 dilution (e.g., add 5 µL of 20 mM stock to 5 mL of medium).

    • Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even mixing.

    • Visually inspect the medium for any signs of precipitation against a light source.

    • Use the freshly prepared working solution immediately to treat your cells.

Visualizations

Orobol_Preparation_Workflow Workflow for Preparing this compound in Cell Culture cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start This compound Powder dissolve Dissolve in DMSO (e.g., 20 mM) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C (Protect from light) aliquot->store thaw Thaw one aliquot dilute Dilute stock into warm medium (dropwise with mixing) thaw->dilute warm_medium Warm cell culture medium to 37°C warm_medium->dilute inspect Visually inspect for precipitation dilute->inspect use Apply to cells immediately inspect->use

Caption: A flowchart illustrating the recommended procedure for preparing this compound stock and working solutions for cell culture experiments.

Orobol_Troubleshooting_Tree Troubleshooting this compound Precipitation start Precipitation observed after adding this compound to medium? check_conc Is final solvent concentration <0.5%? start->check_conc Yes no_precip Proceed with experiment. Include vehicle control. start->no_precip No slow_dilution Try slower, dropwise dilution into vortexing medium. check_conc->slow_dilution Yes reduce_solvent Reduce solvent concentration. Re-evaluate stock concentration. check_conc->reduce_solvent No precip_persists1 Precipitation persists? slow_dilution->precip_persists1 precip_persists1->no_precip No precomplex For serum-containing media, try pre-complexing with FBS. precip_persists1->precomplex Yes precip_persists2 Precipitation persists? precomplex->precip_persists2 precip_persists2->no_precip No lower_conc Lower the final this compound concentration. Perform a solubility test. precip_persists2->lower_conc Yes

Caption: A decision tree to guide researchers in troubleshooting precipitation issues when using this compound in cell culture media.

References

Orobol physicochemical instability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Orobol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the physicochemical instability issues that may be encountered during experiments with this compound. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a naturally occurring isoflavone, a type of flavonoid found in sources such as soy and certain microorganisms.[1][2] It is structurally similar to other well-known isoflavones like genistein (B1671435) and daidzein. In research, this compound is investigated for its various biological activities, including its role as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is a key component of cell signaling pathways that regulate cell growth, proliferation, and survival.[1] It is also studied for its antioxidant and anti-inflammatory properties.

Q2: What are the main physicochemical instability issues associated with this compound?

A2: The primary physicochemical instability issues with this compound include its low aqueous solubility and susceptibility to degradation under certain environmental conditions.[3] Like many polyphenolic compounds, this compound's stability can be compromised by factors such as pH, temperature, light, and the presence of oxidizing agents. This can lead to challenges in formulation, storage, and experimental reproducibility.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of isoflavones like this compound is significantly influenced by pH. Generally, these compounds are more stable in acidic to neutral conditions.[4][5] In alkaline solutions (high pH), the hydroxyl groups on the this compound molecule can deprotonate, making the compound more susceptible to oxidative degradation. Studies on similar isoflavones have shown that degradation accelerates significantly at pH values above 7.[3][6]

Q4: Is this compound sensitive to temperature? What are the recommended storage conditions?

A4: Yes, this compound is sensitive to temperature. Elevated temperatures can accelerate its degradation. For long-term storage, it is recommended to store this compound as a solid powder at -20°C. If dissolved in an organic solvent like DMSO, it should be stored at -80°C to minimize degradation.[6] For short-term use, solutions can be kept at 4°C, but it is advisable to prepare fresh solutions for each experiment to ensure potency and reproducibility.

Q5: How does light exposure affect this compound solutions?

A5: Exposure to light, particularly UV light, can lead to the photodegradation of isoflavones.[2][7] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. When conducting experiments, minimizing light exposure is a good laboratory practice to maintain the integrity of the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Symptoms:

  • The solution becomes cloudy or hazy immediately after adding the this compound stock solution.

  • Visible particulate matter forms over time, settling at the bottom of the vessel.

Possible Causes:

  • Low Aqueous Solubility: this compound has poor solubility in water, especially at neutral or acidic pH.[3] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the solvent shift can cause this compound to precipitate out of solution.

  • Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its solubility limit under the specific experimental conditions (pH, temperature, ionic strength).

  • Interaction with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with this compound and reduce its solubility.[8][9]

Solutions:

Solution Detailed Steps
Decrease Final Concentration Reduce the final working concentration of this compound to a level below its solubility limit in the specific aqueous medium.
Optimize Dilution Technique 1. Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).2. While vortexing or stirring the aqueous medium, add the this compound stock solution dropwise. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Use a Co-solvent Maintain a low percentage of an organic co-solvent, such as DMSO or ethanol, in the final aqueous solution (typically ≤ 0.5% v/v for cell-based assays to avoid solvent toxicity).
pH Adjustment If experimentally permissible, slightly adjusting the pH of the aqueous buffer can influence this compound's solubility. The solubility of phenolic compounds can vary with pH.
Prepare Fresh Solutions Prepare the final aqueous solution of this compound immediately before use to minimize the time for precipitation to occur.
Issue 2: Degradation of this compound During Experiments

Symptoms:

  • Loss of biological activity or inconsistent experimental results over time.

  • Appearance of new peaks or a decrease in the main peak area in HPLC analysis.

Possible Causes:

  • pH-Mediated Hydrolysis: At alkaline pH, this compound is more susceptible to hydrolytic and oxidative degradation.[3][6]

  • Thermal Degradation: Prolonged incubation at elevated temperatures (e.g., 37°C) can lead to the breakdown of this compound.[4][10]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the medium can cause oxidative degradation of the phenolic structure of this compound.

  • Photodegradation: Exposure to ambient or UV light can induce degradation.[7]

Solutions:

Solution Detailed Steps
Control pH Maintain the pH of the experimental solution in the optimal range for this compound stability (acidic to neutral). Use appropriate buffers to stabilize the pH.
Minimize Heat Exposure Reduce the duration of incubation at high temperatures whenever possible. For long-term experiments, consider replacing the this compound-containing medium at regular intervals.
Protect from Light Conduct experiments in low-light conditions or use light-blocking containers for incubations.
Use of Antioxidants If compatible with the experimental setup, the addition of a small amount of an antioxidant like ascorbic acid may help to prevent oxidative degradation.
Degas Solutions For sensitive experiments, degassing the aqueous buffers to remove dissolved oxygen prior to adding this compound can be beneficial.

Quantitative Data Summary

The following tables summarize the stability of isoflavones under various conditions. While this data is for structurally related compounds, it provides a useful reference for predicting the behavior of this compound. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: Influence of pH and Temperature on the Degradation of Genistein (a structurally similar isoflavone)

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
770~0.030~23.1
970Not specified~8
990~0.222~3.1

Data adapted from studies on genistein degradation.[6]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterLow[3]
EthanolSolubleInferred from flavonoid chemistry
DMSOSolubleCommon solvent for isoflavones
AcetonitrileSolubleInferred from flavonoid chemistry

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[11][12][13][14][15][16]

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for up to 48 hours.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature for up to 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Treat the this compound stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C in a temperature-controlled oven for up to 7 days.

  • Photodegradation: Expose the this compound stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A dark control sample should be run in parallel.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2) to quantify the remaining this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life under each stress condition.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general HPLC-UV method suitable for separating this compound from its potential degradation products.[17][18][19][20][21][22]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10-50% B

    • 5-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 260 nm is a good starting point for isoflavones).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration within the linear range of the method.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Signaling Pathways

This compound is known to inhibit the PI3K/Akt signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Flavonoids can also influence the MAPK signaling pathway, which is involved in cellular responses to various stimuli.

MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: A generalized overview of the MAPK signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the physicochemical stability of this compound.

Orobol_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Orobol_Stock Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Orobol_Stock->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Data_Analysis Analyze Data (Degradation Kinetics) HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

Technical Support Center: Overcoming Poor Bioavailability of Orobol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Orobol. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the primary reasons for this?

A1: The poor oral bioavailability of this compound, a metabolite of the isoflavone (B191592) genistein (B1671435), is primarily attributed to two key factors:

  • Low Aqueous Solubility: this compound has limited solubility in water, which hinders its dissolution in the gastrointestinal (GI) fluids. For a compound to be absorbed, it must first be in a dissolved state.

  • Extensive First-Pass Metabolism: Like its precursor genistein, this compound is likely subject to extensive metabolism in the gut and liver by phase II enzymes, leading to the formation of glucuronide and sulfate (B86663) conjugates.[1] These conjugated metabolites are often less biologically active and are more readily excreted.

Troubleshooting Steps:

  • Physicochemical Characterization: Confirm the solubility of your this compound sample in simulated gastric and intestinal fluids.

  • Formulation Strategy: Consider implementing a bioavailability enhancement strategy. Refer to the strategies detailed in Section 2.

  • Metabolite Analysis: Analyze plasma and urine samples not just for this compound but also for its glucuronidated and sulfated metabolites to understand the extent of its metabolism.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation and co-administration strategies have shown success in improving the bioavailability of poorly soluble compounds like isoflavones and can be applied to this compound.[2][3] These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[4][5]

  • Co-administration with Bioenhancers: Compounds like piperine (B192125), the active component of black pepper, can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the systemic exposure of co-administered drugs.[6][7]

Q3: We are considering a nanoformulation approach. Which type of nanoparticle is most suitable for this compound?

A3: Based on studies with the structurally similar isoflavone, genistein, several nanoformulations show promise:

  • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): These are well-suited for lipophilic compounds like this compound. They can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.[4]

  • Polymeric Nanoparticles: These offer versatility in controlling the release profile of the encapsulated compound.

  • Phytosomes: These are complexes of the natural compound with phospholipids, which can improve absorption and bioavailability.[4]

Troubleshooting Nanoformulation Issues:

  • Low Entrapment Efficiency: Optimize the formulation process by adjusting the drug-to-carrier ratio and the manufacturing parameters.

  • Particle Aggregation: Ensure the use of appropriate stabilizers to maintain the colloidal stability of the nanoparticle suspension.

  • Inconsistent In Vivo Performance: Thoroughly characterize the physicochemical properties of your nanoformulation (particle size, zeta potential, and drug release profile) to ensure batch-to-batch consistency.

Q4: How does co-administration with piperine improve bioavailability?

A4: Piperine has been shown to enhance the bioavailability of various compounds through multiple mechanisms:[6][8]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Piperine can inhibit CYP3A4 and other CYP isoforms in the liver and intestines, which are involved in the metabolism of many drugs and xenobiotics.

  • Inhibition of P-glycoprotein (P-gp): Piperine can inhibit the efflux transporter P-gp, which pumps compounds back into the intestinal lumen, thereby increasing their net absorption.[9]

  • Inhibition of Glucuronidation: Piperine may also inhibit UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, a major metabolic pathway for isoflavones.[8]

Considerations for Piperine Co-administration:

  • Dose and Timing: The dose of piperine and the timing of its administration relative to this compound are critical for achieving a significant bioenhancing effect.

  • Potential for Drug-Drug Interactions: Be aware that by inhibiting drug metabolizing enzymes, piperine can affect the pharmacokinetics of other co-administered therapeutic agents.

Section 2: Data Presentation on Bioavailability Enhancement Strategies

Due to the limited availability of direct in vivo oral bioavailability data for this compound, the following tables summarize the pharmacokinetic data from studies on its precursor, genistein. These findings provide a strong rationale for applying similar strategies to enhance this compound's bioavailability.

Table 1: Pharmacokinetic Parameters of Genistein Formulations in Rodents (Oral Administration)

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Genistein SuspensionRat404.88231.2730.75[10]
Genistein-loaded SLMsRatN/A1.20N/A7.49N/A (1.91-fold increase vs. suspension)[4]
Genistein-loaded SLNsRatN/A1.55N/A6.33N/A (1.61-fold increase vs. suspension)[4]
Genistein@MIL-100 NPsMouseN/A~12-fold increase vs. free genisteinN/A62-fold increase vs. free genisteinN/A[11]
Genistein (Free)Rat40.021 (Male) 0.022 (Female)N/AN/A7 (Male) 15 (Female)[2]
Genistein (from Soy Protein)MouseN/AN/AN/AN/A<15 (aglycone) ~90 (total)[12]

Abbreviations: SLMs (Solid Lipid Microparticles), SLNs (Solid Lipid Nanoparticles), NPs (Nanoparticles), Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).

Table 2: Effect of Piperine Co-administration on the Pharmacokinetics of Other Compounds

CompoundAnimal ModelPiperine Dose (mg/kg)Fold Increase in CmaxFold Increase in AUCReference
Emodin (B1671224)Rat20Significant IncreaseSignificant Increase[8]
AmoxicillinRat10 & 20Dose-dependent increaseDose-dependent increase[6]
CefotaximeRat10 & 20Dose-dependent increaseDose-dependent increase[6]

Section 3: Experimental Protocols

Protocol 3.1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of this compound in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week for acclimatization before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • This compound Suspension (Control): Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • This compound Nanoformulation: Prepare the this compound-loaded nanoformulation (e.g., SLNs) according to your established protocol and disperse it in an appropriate aqueous vehicle.

  • This compound with Piperine: Co-administer this compound (in suspension or nanoformulation) with a suspension of piperine.

3. Dosing:

  • Administer the formulations orally via gavage at a specified dose (e.g., 20 mg/kg for this compound and 20 mg/kg for piperine).

  • For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administer via the tail vein at a lower dose (e.g., 5 mg/kg).

4. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into heparinized tubes and centrifuge to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Analyze the concentration of this compound in plasma samples using a validated HPLC or LC-MS/MS method (see Protocol 3.2).

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

  • Calculate the relative bioavailability of the enhanced formulations compared to the control suspension.

  • Calculate the absolute bioavailability if an intravenous group was included.

Protocol 3.2: HPLC Method for Quantification of this compound in Rat Plasma

This protocol provides a starting point for developing an HPLC method for this compound quantification. Method optimization and validation are crucial.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 260 nm). Fluorescence detection can offer higher sensitivity if this compound is fluorescent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

4. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Section 4: Signaling Pathways and Experimental Workflows

4.1 Signaling Pathways Modulated by this compound

This compound, being a flavonoid and a metabolite of genistein, is likely to modulate several key signaling pathways involved in cell proliferation, survival, and metabolism.

Wnt/β-catenin Signaling Pathway:

Flavonoids, including genistein, have been shown to inhibit the Wnt/β-catenin pathway, which is often aberrantly activated in cancers.[13] this compound may exert its effects by influencing the phosphorylation status of key components like GSK-3β and β-catenin.

Wnt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin p Axin_APC Axin/APC Complex Axin_APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus This compound This compound This compound->GSK3b Inhibition?

Caption: Putative inhibition of the Wnt/β-catenin pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Some studies suggest that isoflavones can inhibit this pathway at various points.[14] this compound may inhibit the phosphorylation and activation of Akt and downstream effectors like mTOR.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt p mTORC1 mTORC1 Akt->mTORC1 p Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis This compound This compound This compound->Akt Inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

4.2 Experimental Workflow

The following diagram illustrates a typical workflow for evaluating strategies to enhance the in vivo oral bioavailability of this compound.

Bioavailability_Workflow Formulation Formulation Development (e.g., Nanoformulation) Characterization Physicochemical Characterization Formulation->Characterization InVivo_Study In Vivo Oral Administration (Rats) Characterization->InVivo_Study Blood_Sampling Serial Blood Sampling InVivo_Study->Blood_Sampling HPLC_Analysis HPLC/LC-MS/MS Analysis Blood_Sampling->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Data_Interpretation Data Interpretation & Bioavailability Calculation PK_Analysis->Data_Interpretation

Caption: Workflow for assessing this compound's in vivo oral bioavailability.

References

Orobol Nanoparticle Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful formulation and application of Orobol nanoparticles.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process, offering step-by-step solutions to overcome them.

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent Particle Size Improper mixing speed or time during formulation.Ensure homogenizer or sonicator is set to the recommended speed and duration as per the protocol.
Fluctuation in temperature during synthesis.Use a water bath to maintain a stable temperature throughout the formulation process.
Poor quality of reagents or solvents.Use high-purity, unopened reagents and solvents. Filter all aqueous solutions before use.
Low Encapsulation Efficiency Suboptimal drug-to-polymer ratio.Optimize the ratio of this compound to the polymer. A 1:5 or 1:10 ratio is a good starting point for optimization.
Rapid solvent evaporation.Slow down the rate of solvent evaporation by adjusting the stirring speed or using a rotary evaporator with controlled vacuum.
Drug degradation during formulation.Protect this compound from light and heat during the entire process. Consider working under inert gas if this compound is sensitive to oxidation.
Poor In Vitro Drug Release Inappropriate dissolution medium.Ensure the pH and composition of the release medium mimic the physiological environment of interest (e.g., pH 7.4 for plasma, pH 5.5 for endosomes).
Nanoparticle aggregation in the release medium.Add a small amount of surfactant (e.g., 0.1% Tween 80) to the release medium to maintain nanoparticle dispersion.
High Polydispersity Index (PDI) Inefficient homogenization.Increase the homogenization time or speed. For very high PDI, consider using a combination of high-shear homogenization followed by probe sonication.
Presence of aggregates.Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove larger aggregates.
Unstable Nanoparticle Suspension Inadequate surface charge.Modify the nanoparticle surface with a charged polymer or surfactant to increase the zeta potential and enhance electrostatic repulsion.
Incorrect storage conditions.Store the nanoparticle suspension at the recommended temperature (typically 4°C) and protect from light. Avoid freezing unless a cryoprotectant is used.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound delivered via nanoparticles?

This compound is a known isoflavone (B191592) that has been shown to interact with several intracellular signaling pathways. The primary proposed mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases. Nanoparticle-mediated delivery enhances the bioavailability and intracellular concentration of this compound, leading to more potent and sustained pathway inhibition.

2. What are the recommended storage conditions for the this compound nanoparticle formulation?

For short-term storage (up to one week), the nanoparticle suspension should be stored at 4°C in a light-protected container. For long-term storage, it is recommended to lyophilize the nanoparticles with a suitable cryoprotectant (e.g., 5% w/v trehalose) and store the powder at -20°C.

3. How can I confirm the successful encapsulation of this compound within the nanoparticles?

The encapsulation efficiency can be determined indirectly. First, separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation (e.g., 15,000 x g for 30 minutes). Then, quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC. The encapsulation efficiency is calculated as: ((Total this compound - Free this compound) / Total this compound) x 100%.

4. What are the critical quality attributes to assess for this compound nanoparticles?

The critical quality attributes (CQAs) for this compound nanoparticles include:

  • Particle Size and Polydispersity Index (PDI): Determines the in vivo biodistribution and cellular uptake.

  • Zeta Potential: Indicates the stability of the nanoparticle suspension.

  • Encapsulation Efficiency and Drug Loading: Defines the therapeutic payload of the nanoparticles.

  • In Vitro Drug Release Profile: Predicts the in vivo drug release kinetics.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterTarget ValueAcceptable Range
Mean Particle Size (nm)150120 - 180
Polydispersity Index (PDI)< 0.2< 0.3
Zeta Potential (mV)< -20< -15
Encapsulation Efficiency (%)> 80> 70
Drug Loading (%)53 - 7

Table 2: In Vitro Release Profile of this compound from Nanoparticles

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
210 ± 218 ± 3
625 ± 440 ± 5
1245 ± 565 ± 6
2468 ± 685 ± 7
4885 ± 795 ± 8

Experimental Protocols

1. This compound Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation)

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of an organic solvent mixture (e.g., dichloromethane (B109758) and acetone, 1:1 v/v).

  • Prepare a 10 mL aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase dropwise while homogenizing at 10,000 rpm for 5 minutes to form a primary emulsion.

  • Further sonicate the emulsion using a probe sonicator for 3 minutes (40% amplitude, 30-second pulses) on an ice bath.

  • Stir the resulting nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 x g for 30 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis.

2. Particle Size and Zeta Potential Measurement

  • Dilute the this compound nanoparticle suspension (e.g., 1:100) in deionized water.

  • Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size and PDI.

  • For zeta potential measurement, dilute the sample in 10 mM NaCl solution.

  • Analyze the sample using the same instrument equipped with an electrode for electrophoretic mobility measurement.

Visualizations

Orobol_Signaling_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Orobol_NP This compound Nanoparticle Orobol_NP->PI3K Inhibits

Caption: Proposed signaling pathway inhibition by this compound nanoparticles.

Orobol_NP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application Application a Dissolve this compound & PLGA c Homogenization a->c b Prepare Aqueous Phase (PVA) b->c d Sonication c->d e Solvent Evaporation d->e f Particle Size (DLS) e->f g Zeta Potential e->g h Encapsulation Efficiency e->h i In Vitro Release e->i j In Vitro Cell Studies e->j k In Vivo Animal Studies j->k

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

Troubleshooting_Logic start High PDI or Inconsistent Size q1 Check Homogenizer Speed/Time start->q1 s1 Optimize Homogenization Parameters q1->s1 No q2 Verify Reagent Quality q1->q2 Yes end Issue Resolved s1->end s2 Use High-Purity Reagents q2->s2 No q3 Control Temperature? q2->q3 Yes s2->end s3 Use Water Bath q3->s3 No q3->end Yes s3->end

Technical Support Center: Lipid-Based Carriers for Orobol Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with lipid-based carriers for Orobol administration. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, characterization, and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging compound to formulate for effective administration?

A1: this compound, a major isoflavone (B191592) metabolite of genistein, presents significant formulation challenges primarily due to its low aqueous solubility and physicochemical instability.[1][2] These properties can lead to poor dissolution, low absorption, and limited bioavailability, whether for oral or topical administration.[1][2]

Q2: What are the most common lipid-based carriers for this compound and other poorly soluble isoflavones?

A2: The most commonly investigated lipid-based carriers for improving the delivery of poorly soluble compounds like this compound include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They are effective at protecting encapsulated compounds from degradation.[1][3]

  • Nanostructured Lipid Carriers (NLCs): Considered a second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This creates a less-ordered lipid matrix, which can improve drug loading capacity and reduce drug expulsion during storage compared to SLNs.[1][4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[6][7][8] They are particularly useful for enhancing the oral bioavailability of lipophilic drugs.[6][7][8][9]

Q3: What are the key quality attributes to monitor when developing an this compound lipid-based formulation?

A3: The critical quality attributes (CQAs) for lipid-based carriers include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo fate, and absorption of the carrier. A narrow PDI is desirable for a homogenous formulation.[1]

  • Zeta Potential: This is an indicator of the surface charge of the nanoparticles and predicts their physical stability in suspension. Higher absolute zeta potential values generally indicate better stability against aggregation.[4]

  • Entrapment Efficiency (EE%) and Drug Loading (DL%): EE% refers to the percentage of the initial drug that is successfully encapsulated in the carrier, while DL% is the percentage of the drug relative to the total weight of the carrier. High EE% and DL% are crucial for an efficient drug delivery system.[1][5]

  • In Vitro Release Profile: This determines how the encapsulated this compound is released from the carrier over time in simulated physiological fluids.[4]

  • Stability: The formulation must be stable during storage, with no significant changes in particle size, zeta potential, or drug content.[1][2]

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency (EE%) or Drug Loading (DL%)
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the lipid matrix. 1. Screen different lipids: Test the solubility of this compound in a variety of solid and liquid lipids to find the most suitable matrix. For instance, the solubility of this compound is significantly higher in Capmul MCM EP (an oil) and Transcutol (a surfactant) compared to water.[2] 2. Increase liquid lipid content in NLCs: The presence of liquid lipids in NLCs creates imperfections in the crystal lattice, providing more space for drug molecules and increasing solubility.[4][5] 3. Optimize drug-to-lipid ratio: Systematically vary the concentration of this compound relative to the total lipid amount to find the optimal loading capacity without causing drug crystallization.
Drug partitioning into the external aqueous phase during preparation. 1. Optimize surfactant concentration: The type and concentration of surfactant are critical for stabilizing the lipid-water interface and preventing drug leakage.[10] 2. Modify the preparation method: For temperature-sensitive drugs or to minimize partitioning, consider using the cold homogenization technique instead of hot homogenization.[11] 3. For hydrophilic drugs, consider a double emulsion method: This technique can help to better encapsulate water-soluble compounds within the lipid matrix.[12]
Drug expulsion during storage. 1. Use NLCs instead of SLNs: The less-ordered structure of NLCs is known to reduce drug expulsion over time compared to the highly crystalline matrix of SLNs.[1][4] 2. Check for lipid polymorphism: Changes in the crystalline structure of the lipid over time can lead to drug expulsion. Use techniques like Differential Scanning Calorimetry (DSC) to assess the polymorphic state of the lipid in your formulation.[5]
Issue 2: Particle Aggregation and Formulation Instability
Potential Cause Troubleshooting Steps
Insufficient surface charge (low zeta potential). 1. Optimize surfactant/emulsifier: Select a surfactant that imparts a higher surface charge to the nanoparticles. A combination of surfactants can sometimes be more effective.[10] 2. Adjust the pH of the aqueous phase: For ionizable lipids or drugs, the pH of the medium can significantly influence surface charge.
High concentration of nanoparticles. 1. Dilute the formulation: While this may not be suitable for the final product, it can help identify if aggregation is concentration-dependent. 2. Add a steric stabilizer: Incorporating a polymer like PEG onto the surface of the nanoparticles can provide steric hindrance and prevent aggregation, especially in biological fluids.[13]
Incompatibility of formulation components. 1. Screen excipients for compatibility: Ensure all lipids, surfactants, and other excipients are compatible with each other and with this compound. 2. Simplify the formulation: If possible, reduce the number of components to minimize potential interactions.
Instability in GI fluids (for oral formulations). 1. Use protective coatings: Coating the nanoparticles with polymers like chitosan (B1678972) can protect them from the harsh acidic and enzymatic environment of the stomach and improve mucoadhesion.[14] 2. Evaluate stability in simulated gastric and intestinal fluids: Test the formulation's stability at different pH values (e.g., pH 1.2 and 6.8) to predict its in vivo behavior.[13][15]
Issue 3: Poor In Vitro Performance (e.g., burst release, incomplete release)
Potential Cause Troubleshooting Steps
Drug adsorbed on the nanoparticle surface. 1. Optimize the homogenization/sonication process: Insufficient energy during preparation can lead to incomplete encapsulation. 2. Wash the nanoparticle suspension: Use techniques like centrifugation or dialysis to remove any unencapsulated, surface-adsorbed drug.
High ratio of liquid lipid in NLCs. 1. Adjust the solid-to-liquid lipid ratio: A higher proportion of liquid lipid can sometimes lead to a faster release rate. Systematically vary this ratio to achieve the desired release profile.[4]
Inappropriate in vitro release test method. 1. Ensure sink conditions: The concentration of the released drug in the receptor medium should not exceed 10-15% of its saturation solubility to ensure accurate release data. 2. Use an appropriate separation technique: Methods like dialysis bags or centrifugal filter devices are needed to separate the nanoparticles from the release medium for analysis.
Drug precipitation in SEDDS upon dilution. 1. Incorporate a precipitation inhibitor: Adding polymers like HPMC to a SEDDS formulation can create a supersaturated state and prevent the drug from precipitating out upon dilution in aqueous media. 2. Optimize the oil/surfactant/co-surfactant ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratios that result in a stable nanoemulsion with a small droplet size upon dilution.[7]

Quantitative Data Summary

The following tables provide representative data for lipid-based carriers. Table 1 includes specific data for topical this compound formulations, while Table 2 provides data for oral formulations of other poorly soluble drugs as a reference, due to the limited availability of public data on oral this compound lipid carriers.

Table 1: Physicochemical Properties of this compound-Loaded Lipid Nanoparticles (Topical Formulation) [1][2]

Formulation IDCarrier TypeSolid LipidLiquid LipidMean Particle Size (nm)PDIEntrapment Efficiency (%)Drug Content (mg/g)
F1SLNCocoa Butter-133.4 ± 3.40.28 ± 0.0289.2 ± 1.18.9 ± 0.1
F2NLCCocoa ButterCapmul MCM EP246.3 ± 11.20.35 ± 0.0391.5 ± 0.59.2 ± 0.1
F3SLNShea Butter-165.1 ± 7.90.25 ± 0.0190.7 ± 0.99.1 ± 0.1
F4NLCShea ButterCapmul MCM EP498.1 ± 25.40.41 ± 0.0293.2 ± 0.89.3 ± 0.1

Table 2: Representative Physicochemical Properties of Lipid-Based Carriers for Oral Administration of Poorly Soluble Drugs

DrugCarrier TypeSolid LipidLiquid LipidMean Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Raloxifene HClNLCGlyceryl MonostearateCapmul MCM C832.50 ± 5.12<0.3-12.8 ± 3.2~85%[4]
CurcuminNLCGlyceryl MonostearateOleic Acid~150<0.3-30.5>90%[16]
Amphotericin BSEDDS-Glyceryl MonooleateNot specifiedNot specifiedNot specifiedNot applicable[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by Hot Homogenization followed by Sonication (for Topical Administration)

This protocol is adapted from the study by Park et al. (2020).[1][2]

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (e.g., Shea Butter) and liquid lipid (e.g., Capmul MCM EP) at a temperature 5-10°C above the melting point of the solid lipid.

    • Add this compound to the molten lipid mixture and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Transcutol) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water pre-emulsion.

  • Homogenization and Nanoparticle Formation:

    • Subject the hot pre-emulsion to high-pressure homogenization or probe sonication to reduce the droplet size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

Protocol 2: Preparation of NLCs by Solvent Diffusion Method (for Oral Administration)

This is a general protocol adaptable for this compound, based on the method for Raloxifene HCl.[4]

  • Preparation of the Organic Phase:

    • Dissolve the solid lipid (e.g., Glyceryl Monostearate), liquid lipid (e.g., Capmul MCM C8), and this compound in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer/surfactant (e.g., Poloxamer 188) in purified water.

  • Formation of Nanoparticles:

    • Inject the organic phase into the aqueous phase under constant stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the precipitation of the lipids, forming NLCs.

  • Solvent Removal:

    • Remove the organic solvent from the dispersion by stirring at room temperature overnight or using a rotary evaporator under reduced pressure.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound, like other isoflavones, is known to modulate several key signaling pathways involved in inflammation and cell proliferation, which are relevant to its therapeutic effects.

Orobol_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (e.g., ERK, JNK, p38) This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits pathway_node pathway_node Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation_Proliferation Inflammation & Proliferation AP1->Inflammation_Proliferation IkB IκBα IKK->IkB phosphorylates & leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes

Caption: this compound's potential mechanisms of action via inhibition of key signaling pathways.

Experimental Workflow for NLC Formulation and Characterization

This diagram outlines the typical steps involved in the formulation and characterization of Nanostructured Lipid Carriers (NLCs).

NLC_Workflow cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. In Vitro Performance stage stage s1 Formulation s2 Characterization s3 Performance Evaluation excipient_selection Excipient Selection (Lipids, Surfactant, this compound) phase_prep Phase Preparation (Lipid Phase & Aqueous Phase) excipient_selection->phase_prep pre_emulsion Pre-emulsification (High-Speed Stirring) phase_prep->pre_emulsion homogenization Homogenization (HPH or Sonication) pre_emulsion->homogenization nlc_formation NLC Formation (Cooling/Solvent Evaporation) homogenization->nlc_formation size_zeta Particle Size, PDI & Zeta Potential (DLS) nlc_formation->size_zeta ee_dl Entrapment Efficiency & Drug Loading (HPLC/UV-Vis) size_zeta->ee_dl morphology Morphology (TEM/SEM) ee_dl->morphology crystallinity Crystallinity (DSC/XRD) morphology->crystallinity release_study In Vitro Release Study crystallinity->release_study stability_study Storage Stability Study release_study->stability_study

Caption: General workflow for the preparation and evaluation of this compound-loaded NLCs.

References

Technical Support Center: Optimizing Orobol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Orobol in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: The optimal concentration for this compound is highly dependent on the cell type and the biological process being investigated. Based on published studies, a typical starting range is between 1 µM and 50 µM. For instance, a potent anti-photoaging effect was observed at 1 µM in human keratinocytes, while concentrations around 20 µM were effective for inhibiting adipogenesis in 3T3-L1 cells.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental model.[3]

Q2: How can I determine if the this compound concentration I'm using is cytotoxic?

A2: Cytotoxicity can be a confounding factor, making it essential to assess cell viability across your chosen concentration range. Standard cell viability assays like MTT, MTS, or resazurin (B115843) are recommended.[4] These assays measure metabolic activity, which is an indicator of cell health.[5] For example, one study noted that this compound did not exhibit cytotoxicity in 3T3-L1 preadipocytes at concentrations up to 40 μM.[1][6] Always include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity to ensure the validity of your results.[3][5]

Q3: I'm having trouble dissolving this compound in my aqueous culture medium. What should I do?

A3: Poor aqueous solubility is a common challenge with isoflavones like this compound.[7][8] The standard practice is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[9] When preparing your final working concentrations, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent the compound from precipitating.[9] It is critical to keep the final concentration of the organic solvent in the culture medium below a toxic threshold, which is typically less than 0.1% for DMSO.[3]

Q4: My results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors. Key areas to investigate include reagent variability, procedural inconsistencies, and compound stability.[10][11] Ensure you are using the same lot of reagents across experiments whenever possible and standardize all pipetting, incubation, and washing steps.[12] Aliquoting reagents can minimize freeze-thaw cycles that may degrade components.[10] Additionally, verify the stability of this compound in your culture media over the course of your experiment.

Q5: What are the known off-target effects of this compound, and how can I test for them?

A5: Off-target effects are unintended interactions that can lead to misinterpretation of data.[11][13] While this compound is known to target kinases like Casein Kinase 1 epsilon (CK1ε) and Phosphatidylinositol 4-kinase (PI4K), it may also modulate other signaling pathways.[6][14] To identify potential off-target effects, you can investigate key signaling pathways known to be affected by flavonoids, such as MAPK/ERK and NF-κB.[3][15][16] Techniques like Western blotting to check the phosphorylation status of key pathway proteins (e.g., p-ERK, p-p65) or broader kinase profiling can help validate whether an observed phenotype is due to an off-target interaction.[3][11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Cell Death or Low Viability This compound concentration is too high, leading to cytotoxicity.Perform a dose-response curve using a cell viability assay (e.g., MTT) to identify the optimal non-toxic concentration range for your cell line.[3]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold (typically <0.1% for DMSO) and run a solvent-only control.[3]
Compound Precipitates in Medium Poor aqueous solubility of this compound.Prepare a high-concentration stock in DMSO. Add the stock solution dropwise to the culture medium while vortexing vigorously. Consider a stepwise dilution.[9]
The solution was supersaturated and thermodynamically unstable.Ensure the final concentration does not exceed this compound's solubility limit in the final medium. Prepare fresh dilutions for each experiment.[9]
Weak or No Biological Effect This compound concentration is too low.Increase the concentration of this compound based on your initial dose-response curve. Refer to published effective concentrations for similar cell types.[12][17]
Degraded or inactive compound.Use a fresh stock of this compound. Verify the quality and purity of the compound.
Insufficient incubation time.Optimize incubation times; some effects may require longer exposure to the compound.[12]
High Background Signal in Assay Non-specific binding of detection reagents.Optimize blocking buffers and increase the stringency of wash steps (longer duration or more frequent washes).[12]
Contaminated buffers or reagents.Prepare fresh buffers and reagents for each experiment.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationObserved EffectCitation
3T3-L1 Pre-adipocytesAdipogenesis Inhibition (Oil Red O Staining)20 µMSignificant inhibition of lipid accumulation[1]
3T3-L1 Pre-adipocytesCytotoxicity (Cell Viability Assay)Up to 40 µMNo significant cytotoxicity observed[1][6]
Human Keratinocytes (HaCaTs)Anti-photoaging (MMP-1 Expression)1 µMPotent suppression of UV-induced MMP-1[2]
Human Keratinocytes (HaCaTs)Anti-inflammation (IL-6, IL-1α levels)50 - 100 µMDecrease in P. acnes-induced inflammation[15]

Table 2: IC₅₀ Values of this compound for Target Kinases

Target KinaseAssay TypeIC₅₀ ValueCitation
Casein Kinase 1 epsilon (CK1ε)In vitro Kinase Assay0.49 µM[1][18]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via MTT Assay

This protocol determines the cytotoxic concentration range of this compound to identify appropriate concentrations for functional assays. The MTT assay measures the metabolic activity of cells, which reflects their viability.[5]

Materials:

  • Target cells (e.g., 3T3-L1, HaCaT)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 20 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 20, 40, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot cell viability against this compound concentration to determine the non-toxic range.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol assesses how this compound affects the phosphorylation of key proteins in a signaling pathway, such as the MAPK/ERK pathway.

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound stock solution

  • Stimulant (e.g., EGF or PMA for ERK activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a non-toxic concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (stimulant only) and a vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-150 µL of RIPA buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal or a housekeeping protein like β-actin. Compare the levels across treatment groups to determine this compound's effect.[19]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision A Prepare this compound Stock (e.g., 20 mM in DMSO) C Dose-Response Treatment (0.1 µM to 100 µM this compound) A->C B Seed Cells in 96-Well Plate (24h incubation) B->C D Incubate for Desired Duration (e.g., 24h, 48h) C->D E Perform Cytotoxicity Assay (e.g., MTT Assay) D->E F Measure Absorbance (Plate Reader) E->F G Calculate % Cell Viability vs. Control F->G H Determine Optimal Non-Toxic Concentration Range G->H I Proceed with Functional Assays (Using Optimal Concentration) H->I Viability High J Re-evaluate Concentration Range (If high toxicity observed) H->J Viability Low

Workflow for optimizing this compound concentration.

signaling_pathway cluster_input cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPK MAPK Cascade (ERK, JNK, p38) This compound->MAPK Inhibition NFkB NF-κB This compound->NFkB Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction GrowthFactor Growth Factor / Inflammatory Stimuli Receptor Receptor Tyrosine Kinase / TLR GrowthFactor->Receptor Receptor->PI3K Receptor->MAPK IKK IKK Receptor->IKK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation IKK->NFkB Inflammation Inflammation (Cytokine Release) NFkB->Inflammation

Potential signaling pathways modulated by this compound.

troubleshooting_tree Start Problem: Inconsistent or Unexpected Results Q1 Is cell viability low? Start->Q1 A1_Yes Concentration may be cytotoxic. Perform MTT assay to find non-toxic range. Q1->A1_Yes Yes Q2 Is there a visible precipitate? Q1->Q2 No A2_Yes Solubility issue. Re-prepare by adding stock to buffer while vortexing. Q2->A2_Yes Yes Q3 Is the biological effect absent? Q2->Q3 No A3_Yes Concentration may be too low. Increase concentration or incubation time. Q3->A3_Yes Yes A4_End Check for off-target effects or assay-specific issues (e.g., buffers, antibodies). Q3->A4_End No

Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Orobol HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orobol HPLC quantification. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

A1: A common starting point for the analysis of isoflavones like this compound is reversed-phase HPLC. A typical setup includes a C18 column, a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, and UV detection.

Q2: At what wavelength should I detect this compound?

A2: Isoflavones generally exhibit strong UV absorbance. For this compound, a photodiode array (PDA) detector is recommended to monitor the full UV spectrum. A common detection wavelength for initial screening is around 262 nm, which is often near the absorbance maximum for many isoflavones.[1] It is advisable to determine the optimal wavelength from the UV spectrum of an this compound standard.

Q3: How can I improve the peak shape of my this compound standard?

A3: Poor peak shape, particularly tailing, is a common issue in isoflavone (B191592) analysis due to the interaction of the phenolic hydroxyl groups with residual silanols on the silica-based column packing.[1] To improve peak shape, consider the following:

  • Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of both the silanol (B1196071) groups and the phenolic hydroxyls on this compound, leading to sharper, more symmetrical peaks.

  • Column Choice: Using a modern, end-capped C18 column can significantly reduce peak tailing by minimizing the number of accessible free silanol groups.

  • Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics. However, be mindful of the thermal stability of this compound.[1]

Q4: What should I do if I observe extraneous peaks in my chromatogram?

A4: Extraneous peaks, often called "ghost peaks," can arise from several sources. To troubleshoot, systematically investigate the following:

  • Blank Injections: Inject a blank solvent (ideally your mobile phase) to see if the peaks persist. If they do, the contamination may be in your mobile phase or the HPLC system itself.

  • Sample Preparation: Ensure that all glassware and solvents used for sample preparation are clean.

  • Carryover: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover from the injector. Implement a robust needle wash protocol with a strong solvent.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during this compound HPLC quantification.

Peak Shape Problems: Tailing, Fronting, and Splitting

Poor peak shape can significantly impact the accuracy and precision of quantification. The following table summarizes common peak shape problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions with silanol groups- Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Acidify the mobile phase (e.g., 0.1% formic acid)- Use an end-capped C18 column- Reduce sample concentration or injection volume- Clean or replace the column
Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Column collapse- Dilute the sample- Dissolve the sample in the initial mobile phase- Replace the column if it has been subjected to high pressure or incompatible pH
Split Peaks - Co-elution with an interfering compound- Sample solvent/mobile phase mismatch- Column void or blocked frit- Adjust mobile phase composition or gradient to improve resolution- Dissolve sample in the initial mobile phase- Reverse-flush the column or replace it
  • Prepare a Neutral Marker Standard: Dissolve a neutral compound, such as toluene, in your mobile phase.

  • Injection: Inject the neutral marker standard using your current HPLC method.

  • Analysis:

    • If the neutral marker peak also tails, the issue is likely a physical problem with the system (e.g., column void, excessive extra-column volume).

    • If the neutral marker peak is symmetrical but the this compound peak tails, the problem is likely chemical in nature, related to secondary interactions.[1]

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed for this compound check_neutral Inject Neutral Marker (e.g., Toluene) start->check_neutral physical_issue Physical Issue Suspected check_neutral->physical_issue Neutral Marker Tails chemical_issue Chemical Issue Suspected check_neutral->chemical_issue Neutral Marker is Symmetrical troubleshoot_physical Check for: - Column void - Blocked frit - Extra-column volume physical_issue->troubleshoot_physical troubleshoot_chemical Optimize Method: - Acidify mobile phase - Use end-capped column - Check for sample overload chemical_issue->troubleshoot_chemical solution_physical Replace column or reduce dead volume troubleshoot_physical->solution_physical solution_chemical Improved this compound Peak Shape troubleshoot_chemical->solution_chemical

Caption: A workflow for diagnosing the cause of peak tailing in this compound HPLC analysis.

Baseline Noise and Drift

An unstable baseline can interfere with peak integration and reduce the sensitivity of the analysis.

Problem Potential Causes Recommended Solutions
High Baseline Noise - Contaminated mobile phase or solvents- Air bubbles in the system- Detector lamp nearing the end of its life- Pump pulsations- Use high-purity HPLC-grade solvents- Degas the mobile phase thoroughly- Replace the detector lamp- Purge the pump and check for leaks
Baseline Drift - Inadequate column equilibration- Temperature fluctuations- Mobile phase composition changing over time- Equilibrate the column for a sufficient time with the mobile phase- Use a column oven to maintain a stable temperature- Prepare fresh mobile phase daily
  • Prepare Fresh Mobile Phase: Use HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm filter.

  • System Flush: Flush the entire HPLC system, including the pump and detector, with the fresh mobile phase.

  • Monitor Baseline: Run the mobile phase through the system without an injection and monitor the baseline for at least 30 minutes. A stable baseline indicates that the previous mobile phase may have been contaminated or improperly prepared.

Troubleshooting Workflow for Baseline Instability

G start Unstable Baseline (Noise or Drift) check_system Isolate System Components start->check_system pump_issue Pump-Related check_system->pump_issue Pressure Fluctuations detector_issue Detector-Related check_system->detector_issue Noise without Flow mobile_phase_issue Mobile Phase/Column check_system->mobile_phase_issue Drift with Flow solve_pump Purge pump, check for leaks, replace seals pump_issue->solve_pump solve_detector Check lamp energy, clean flow cell detector_issue->solve_detector solve_mobile_phase Prepare fresh mobile phase, equilibrate column mobile_phase_issue->solve_mobile_phase solution Stable Baseline solve_pump->solution solve_detector->solution solve_mobile_phase->solution

Caption: A systematic approach to troubleshooting baseline noise and drift in HPLC.

System Pressure Issues

Abnormal system pressure can indicate a blockage or a leak in the HPLC system.

Problem Potential Causes Recommended Solutions
High Backpressure - Blockage in the column, tubing, or frits- Precipitated buffer in the mobile phase- High mobile phase viscosity- Systematically disconnect components to locate the blockage- Filter mobile phase and samples- Ensure buffer solubility in the organic modifier
Low Backpressure - Leak in the system (fittings, pump seals, injector)- Incorrect flow rate setting- Check all fittings for tightness- Inspect pump seals for wear- Verify the pump is delivering the set flow rate
Pressure Fluctuations - Air bubbles in the pump- Faulty check valves- Leaks on the low-pressure side- Degas the mobile phase and purge the pump- Clean or replace check valves- Inspect all tubing and connections from the solvent reservoir to the pump
  • Start at the Detector: Disconnect the tubing from the detector inlet and measure the pressure.

  • Move Upstream: Systematically disconnect the tubing at the column outlet, then the column inlet, and so on, moving towards the pump.

  • Identify Pressure Drop: A significant drop in pressure after disconnecting a component indicates that the blockage is located in that component or the tubing immediately preceding it.

Logical Flow for Diagnosing HPLC Pressure Problems

G start Abnormal System Pressure pressure_type High, Low, or Fluctuating? start->pressure_type high_pressure High Pressure pressure_type->high_pressure High low_pressure Low Pressure pressure_type->low_pressure Low fluctuating_pressure Fluctuating Pressure pressure_type->fluctuating_pressure Fluctuating check_blockage Isolate components to find blockage high_pressure->check_blockage check_leak Inspect fittings and seals for leaks low_pressure->check_leak check_bubbles Degas mobile phase and purge pump fluctuating_pressure->check_bubbles solution_blockage Replace blocked component check_blockage->solution_blockage solution_leak Tighten or replace leaking part check_leak->solution_leak solution_bubbles Ensure bubble-free solvent delivery check_bubbles->solution_bubbles

Caption: A decision tree for troubleshooting common HPLC system pressure issues.

Sample Carryover

Sample carryover from a previous injection can lead to inaccurate quantification, especially for low-concentration samples.

Problem Potential Causes Recommended Solutions
Ghost peaks corresponding to this compound in blank injections - Inadequate autosampler needle wash- Adsorption of this compound onto injector components- Contaminated sample vials or caps (B75204)- Optimize the needle wash protocol with a strong, appropriate solvent- Use a wash solvent in which this compound is highly soluble- Ensure vials and caps are clean and do not leach contaminants
  • High-Concentration Injection: Inject a high-concentration standard of this compound.

  • Blank Injections: Immediately following the high-concentration standard, inject one or more blank samples (mobile phase or a clean solvent).

  • Quantify Carryover: Analyze the chromatograms of the blank injections for any peaks at the retention time of this compound. The peak area in the first blank injection relative to the standard injection provides a measure of the carryover percentage.

Workflow for Minimizing Sample Carryover

G start Suspected Sample Carryover confirm_carryover Inject Blank After High Concentration Standard start->confirm_carryover carryover_confirmed Carryover Confirmed confirm_carryover->carryover_confirmed This compound Peak in Blank no_carryover No Carryover Detected confirm_carryover->no_carryover No this compound Peak troubleshoot_carryover Optimize Needle Wash: - Use stronger solvent - Increase wash volume/time Check for sample adsorption carryover_confirmed->troubleshoot_carryover solution Reduced or Eliminated Carryover troubleshoot_carryover->solution

References

preventing Orobol degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Orobol during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring isoflavone (B191592), a class of organic compounds known for their potential biological activities. Like many phenolic compounds, this compound is susceptible to degradation under various experimental conditions, which can lead to a loss of its biological activity and the formation of unknown byproducts that may interfere with your results. Factors that can influence its stability include pH, temperature, light, and the presence of oxidizing agents.

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Solid Form: Store at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

Q3: How should I prepare working solutions of this compound?

When preparing working solutions for your experiments, consider the following to minimize degradation:

  • Solvent Choice: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions due to its good solvating power for isoflavones.

  • Fresh Preparation: Ideally, prepare fresh working solutions from your frozen stock for each experiment.

  • pH of Aqueous Solutions: If preparing aqueous solutions, be mindful of the pH. Isoflavones are generally more stable in neutral to slightly acidic conditions. Alkaline conditions can promote degradation.

  • Light Protection: Protect all solutions containing this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

Q4: I am observing lower than expected activity of this compound in my cell-based assays. Could this be due to degradation?

Yes, a loss of potency is a strong indicator of compound degradation. If this compound degrades in your cell culture medium over the course of the experiment, the effective concentration of the active compound will decrease, leading to reduced biological effects. It is crucial to assess the stability of this compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Solution
  • Observation: Inconsistent experimental results, loss of biological activity over time, or visible changes in the solution (e.g., color change).

  • Possible Causes:

    • pH Instability: The pH of the solution may be too high (alkaline), accelerating degradation.

    • Oxidation: Exposure to oxygen in the air can lead to oxidative degradation.

    • Photodegradation: Exposure to light, especially UV light, can break down the molecule.

    • Thermal Degradation: Elevated temperatures can increase the rate of degradation.

  • Solutions:

    • pH Control: Buffer your solutions to a neutral or slightly acidic pH (pH 6-7.5). Avoid highly alkaline conditions.

    • Minimize Oxygen Exposure: Use degassed solvents for solution preparation. For long-term experiments, consider working under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Always store and handle this compound solutions in light-protecting containers.

    • Temperature Control: Prepare and store solutions at the recommended low temperatures. For experiments requiring incubation at higher temperatures (e.g., 37°C), minimize the incubation time as much as possible and consider the stability of this compound at that temperature.

Issue 2: Inconsistent Results in Cell Culture Experiments
  • Observation: High variability between replicate wells or experiments.

  • Possible Causes:

    • Degradation in Media: this compound may be unstable in the complex environment of cell culture media over the duration of the experiment.

    • Interaction with Media Components: Components in the media or serum may react with and degrade this compound.

  • Solutions:

    • Stability Test in Media: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium over the time course of your assay. This can be done by incubating this compound in the medium at 37°C and analyzing its concentration at different time points using methods like HPLC.

    • Fresh Media Preparation: Add this compound to the cell culture medium immediately before treating the cells.

    • Serum Considerations: If using serum, be aware that it contains enzymes that could potentially metabolize this compound. Consider using heat-inactivated serum or a serum-free medium if you suspect enzymatic degradation.

Quantitative Data on Isoflavone Stability

Table 1: Thermal Degradation of Isoflavones

IsoflavoneTemperature (°C)pHHalf-life (min)Degradation Kinetics
Genistin100-144 - 169First-Order
Daidzin100-139 - 176First-Order
Genistin150-15.7 - 54.7First-Order
Daidzin150-36.0 - 90.7First-Order
Genistein (B1671435)70-909-Apparent First-Order
Daidzein (B1669772)70-909-Apparent First-Order
Various Aglycones1503.1-Sigmoidal/First-Order

Data adapted from studies on the thermal degradation of isoflavones.[1][2][3][4]

Table 2: Effect of pH and Light on Isoflavone Degradation in Aqueous Solutions

IsoflavoneConditionObservation
Genistein, DaidzeinpH 7 vs. pH 9 (at 120°C)Degradation observed at both pH values, with a more rapid decrease in antioxidant activity at pH 9 for genistein.[2][3]
Daidzein, FormononetinpH 7, simulated sunlightHalf-lives of 10 and 4.6 hours, respectively, primarily due to direct photolysis.[5][6]
Genistein, Biochanin AEnvironmentally realistic pHSlow direct photolysis, but degradation is enhanced in the presence of natural organic matter.[5][6]
Various AglyconespH 3.1 vs. pH 5.6 & 7.0 (at 150°C)Degradation was most prominent at pH 3.1, with virtually no decay observed at pH 5.6 and 7.0.[7]

Experimental Protocols

Protocol 1: General Workflow for Cell-Based Assays with this compound

This protocol outlines a general workflow to minimize this compound degradation during a typical cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_incubation_analysis Incubation & Analysis prep_stock Prepare fresh working solution of this compound from -80°C stock add_this compound Immediately add this compound working solution to the medium prep_stock->add_this compound prep_media Prepare cell culture medium prep_media->add_this compound seed_cells Seed cells in multi-well plate treat_cells Add this compound-containing medium to cells seed_cells->treat_cells add_this compound->treat_cells incubate Incubate for the desired time (minimize duration if possible) treat_cells->incubate analyze Perform assay and data analysis incubate->analyze

General experimental workflow for using this compound in cell-based assays.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol describes a method to evaluate the stability of this compound under your specific experimental conditions.

  • Prepare this compound-Spiked Medium: Prepare your complete cell culture medium (including serum, if applicable) and spike it with this compound to the final concentration used in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile, light-protected tubes. Incubate these tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The 0-hour time point serves as your baseline.

  • Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will give you a stability profile of this compound in your specific medium and under your experimental conditions.

Signaling Pathway Diagrams

This compound has been reported to interact with several key signaling pathways. The following diagrams illustrate its inhibitory effects.

PI3K/Akt Signaling Pathway

This compound can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival This compound This compound This compound->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by this compound.
Mitochondrial Apoptosis Pathway

This compound can promote apoptosis (programmed cell death) through the mitochondrial-dependent pathway.

Mitochondrial_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Mito Mitochondrial Outer Membrane Bax->Mito forms pore Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bax promotes activation CytochromeC Cytochrome c Mito->CytochromeC releases CytochromeC->Apaf1 binds to

Induction of the mitochondrial apoptosis pathway by this compound.

References

Technical Support Center: Orobol Oral Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in Orobol oral administration studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for oral administration studies?

This compound is a naturally occurring isoflavone (B191592) and a major active metabolite of genistein (B1671435), another well-known soy isoflavone.[1] Like many flavonoids, this compound presents significant challenges for oral administration due to its poor aqueous solubility and potential physicochemical instability, which can lead to low and variable oral bioavailability.[2]

Q2: What are the main metabolic pathways for this compound?

This compound is formed in the body through the hydroxylation of genistein, a process that can be mediated by cytochrome P450 (CYP) enzymes in the liver.[1][3] Specifically, CYP1A1, CYP1A2, and CYP1B1 are known to be involved in the metabolism of flavonoids like genistein.[4] Once formed, this compound likely undergoes further phase II metabolism, such as glucuronidation and sulfation, which increases its water solubility to facilitate excretion.

Q3: What are the known molecular targets and signaling pathways of this compound?

This compound has been shown to exert its biological effects by modulating several key signaling pathways. It is a known inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][5] Additionally, studies on this compound and similar flavonoids suggest it may also inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial in cell proliferation, inflammation, and survival.[5][6]

Troubleshooting Guide for this compound Oral Administration Experiments

This guide addresses common issues encountered during in vitro and in vivo studies of orally administered this compound.

Problem Potential Cause Troubleshooting Suggestions
Low Dissolution Rate of this compound Powder Poor aqueous solubility.1. Particle Size Reduction: Use micronization or nanomilling to increase the surface area of the this compound powder. 2. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the dissolution medium may improve solubility. 3. Use of Co-solvents: Incorporate pharmaceutically acceptable co-solvents such as ethanol (B145695) or DMSO in the formulation, keeping in mind their potential toxicity for in vivo studies.
Inconsistent Results in Cell-Based Assays Poor solubility and precipitation of this compound in cell culture media.1. Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Formulation with Solubilizing Agents: Consider using cyclodextrins to form inclusion complexes and enhance the solubility of this compound in the aqueous medium.
Low and Variable Oral Bioavailability in Animal Studies Poor absorption due to low solubility and/or rapid metabolism.1. Formulation Strategies: Develop advanced formulations such as solid dispersions, nanoparticles, or cyclodextrin (B1172386) complexes to improve solubility and dissolution in the gastrointestinal tract. 2. Use of Absorption Enhancers: Co-administer this compound with pharmaceutically acceptable absorption enhancers, but carefully evaluate their safety and potential effects on the experimental outcomes. 3. Consideration of Food Effects: The presence of food can alter the absorption of isoflavones. Standardize the feeding protocol for animal studies (e.g., fasted vs. fed state) to minimize variability.
Difficulty in Detecting this compound in Plasma/Tissue Samples Low systemic concentrations due to poor absorption and rapid metabolism.1. Sensitive Analytical Method: Utilize a highly sensitive and validated analytical method, such as LC-MS/MS, for the quantification of this compound in biological matrices.[2] 2. Pharmacokinetic Study Design: Optimize the blood sampling time points to capture the expected Cmax and accurately determine the pharmacokinetic profile.

Quantitative Data on this compound and Related Isoflavones

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀O₆PubChem
IUPAC Name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-onePubChem
Aqueous Solubility 44.9 µg/mL[2]
pKa (Predicted) Acidic protons expected from hydroxyl groups. Experimental value not readily available.-
logP (Predicted) Value not readily available. Expected to be similar to other poorly soluble flavonoids.-

Table 2: Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL)
Capmul MCM EP12.4 ± 0.2
Transcutol67.9 ± 2.0
Data from a study focused on topical delivery formulations, but provides insight into solubility in lipid-based and surfactant vehicles.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles (Adapted from Isoflavone Protocols)

This protocol describes the preparation of polymeric nanoparticles encapsulating this compound using the solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature to allow the acetone to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and subsequent use.

Protocol 2: Preparation of this compound Solid Dispersion (Adapted from Flavonoid Protocols)

This protocol details the solvent evaporation method for preparing a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol

Procedure:

  • Solution Preparation: Dissolve both this compound and PVP K30 in a sufficient amount of ethanol with stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the ethanol from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from Isoflavone Protocols)

This protocol outlines the kneading method for the preparation of an this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 50:50 v/v)

Procedure:

  • Mixing: Mix this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio in a mortar.

  • Kneading: Add a small amount of the ethanol-water mixture to the powder and knead the mixture thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.

Visualizations

Orobol_Signaling_Pathways This compound This compound CK1e Casein Kinase 1 epsilon (CK1ε) This compound->CK1e Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits Downstream_CK1e Downstream Effectors (e.g., β-catenin degradation) CK1e->Downstream_CK1e Akt Akt PI3K->Akt Downstream_MAPK Downstream Effectors (e.g., JNK, ERK, p38) MAPK->Downstream_MAPK mTOR mTOR Akt->mTOR Downstream_mTOR Downstream Effectors (e.g., 4E-BP1, S6K1) mTOR->Downstream_mTOR Proliferation Cell Proliferation Downstream_CK1e->Proliferation Downstream_mTOR->Proliferation Survival Cell Survival Downstream_mTOR->Survival Downstream_MAPK->Proliferation Inflammation Inflammation Downstream_MAPK->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Oral_Bioavailability Start Start: Poorly Soluble this compound Formulation Formulation Strategy Start->Formulation Nanoparticles Nanoparticles Formulation->Nanoparticles SolidDispersion Solid Dispersion Formulation->SolidDispersion Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin OralAdmin Oral Administration (in vivo model) Nanoparticles->OralAdmin SolidDispersion->OralAdmin Cyclodextrin->OralAdmin PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) OralAdmin->PK_Analysis End End: Improved Bioavailability Data PK_Analysis->End

Caption: Workflow for improving this compound's oral bioavailability.

References

Technical Support Center: Orobol Formulation & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the stability of Orobol in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern?

A: this compound is a naturally occurring isoflavone (B191592), a type of polyphenol, investigated for various pharmacological activities. Like many polyphenolic compounds, this compound is susceptible to physicochemical instability.[1] Its degradation can lead to a loss of potency, the formation of undesirable byproducts, and reduced shelf-life, compromising experimental results and therapeutic efficacy. Key factors influencing its stability include pH, exposure to light, temperature, and oxidation.[2]

Q2: What are the main environmental factors that cause this compound degradation?

A: The primary factors that accelerate this compound degradation are:

  • High pH (Alkaline Conditions): Polyphenols are often unstable in alkaline environments, which can catalyze oxidative degradation.[3]

  • Light Exposure: UV and even ambient daylight can provide the energy to initiate photochemical degradation reactions.[4][5]

  • Oxygen: As an antioxidant, this compound is prone to degradation via oxidation. This process can be accelerated by the presence of metal ions.[6][7]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[5][8]

Q3: What are the general best practices for handling and storing this compound solutions?

A: To minimize degradation during routine handling and storage:

  • Control pH: Use buffered solutions, preferably in the acidic to neutral range, to maintain a stable pH.[6]

  • Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to block light.[9]

  • Minimize Oxygen Exposure: Purge solutions and the container headspace with an inert gas like nitrogen or argon before sealing.[6]

  • Control Temperature: Store stock solutions and formulations at recommended refrigerated (2-8 °C) or frozen temperatures, avoiding repeated freeze-thaw cycles.

Q4: What is encapsulation and how does it improve this compound stability?

A: Encapsulation is a process where the this compound molecule is enclosed within a protective carrier material. This creates a physical barrier that shields it from environmental factors like oxygen, light, and moisture.[9] Common encapsulation strategies include complexation with cyclodextrins, microencapsulation with polymers like maltodextrin (B1146171), or incorporation into nanocarrier systems like solid lipid nanoparticles.[1][8][10] This not only enhances stability but can also improve solubility.[11]

Troubleshooting Guide

Problem 1: My this compound solution rapidly changes color (e.g., turns yellow/brown) after preparation.

Potential Cause Troubleshooting Step
Oxidation This is the most likely cause. The phenolic structure of this compound is susceptible to oxidation, leading to colored degradation products.
1. Deoxygenate Solvent: Before dissolving this compound, purge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes.
2. Add Antioxidants: Incorporate a sacrificial antioxidant, such as Ascorbic Acid (0.01-0.1%) or Sodium Metabisulfite (0.01-0.1%), into your formulation.[6][9]
3. Add Chelating Agents: If metal ion contamination is suspected, add a chelator like EDTA (0.01-0.05%) to bind metal ions that catalyze oxidation.[6]
High pH The solution pH may be too high (alkaline), which significantly accelerates oxidation.[3]
1. Measure pH: Check the pH of your final solution.
2. Use Buffers: Prepare your formulation using a buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain the pH in a slightly acidic range (e.g., pH 4-6).[6]

Problem 2: I am observing a significant loss of this compound concentration over time in my liquid formulation, even when stored in the dark.

Potential Cause Troubleshooting Step
Hydrolysis / Solvent-mediated Degradation Water in aqueous or hydro-alcoholic solutions can participate in degradative reactions.
1. Lyophilization: For long-term storage, consider freeze-drying (lyophilizing) the formulation to remove water and store it as a stable powder to be reconstituted before use.[6][9]
2. Encapsulation: Formulate this compound using complexation agents like β-cyclodextrin to protect the molecule from the bulk solvent.[12]
Inappropriate Storage Temperature Degradation kinetics are temperature-dependent; higher temperatures accelerate the loss of active ingredient.[5]
1. Lower Storage Temperature: Store the formulation at a lower temperature (e.g., 4°C instead of room temperature). Verify the stability at the new temperature.
2. Perform Stability Studies: Conduct a formal stability study at different temperatures to determine the optimal storage condition and degradation rate (see Data Tables below).

Data Presentation

Table 1: Effect of pH on the Stability of Structurally Similar Polyphenols

This table summarizes the stability of various polyphenols over 24 hours at different pH values, providing a likely indicator for this compound's behavior.

CompoundpH 3pH 5pH 7pH 9pH 11
Caffeic Acid StableStableUnstableHighly UnstableHighly Unstable
Chlorogenic Acid StableStableUnstableHighly UnstableHighly Unstable
(-)-Catechin StableStableStableStableRelatively Stable
Ferulic Acid StableStableStableStableRelatively Stable
Gallic Acid StableStableUnstableHighly UnstableHighly Unstable
Data synthesized from studies on polyphenol stability.[3]

Table 2: Influence of Temperature on Isoflavone Degradation Rate

This table shows the degradation rate constant (k) for an encapsulated isoflavone formulation at different storage temperatures, illustrating the impact of heat.

FormulationDegradation Rate (k) at 4°C (x 10⁻³/day)Degradation Rate (k) at 25°C (x 10⁻³/day)Degradation Rate (k) at 37°C (x 10⁻³/day)
Isoflavone + 4% Gum Acacia + 10% Maltodextrin~3.8~4.1~4.7
Data adapted from a study on the stability of encapsulated isoflavones.[8][13]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general method to quantify this compound and monitor the appearance of degradation products.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Detector at the λmax of this compound (approx. 260 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute a known amount of the this compound formulation with the mobile phase to a concentration within the calibration curve range.

    • Centrifuge the sample at 10,000 rpm for 5 minutes to remove any particulates.[14]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[15]

  • Forced Degradation Study (Method Validation):

    • To ensure the method is "stability-indicating," expose this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.

    • Run the stressed samples on the HPLC. The method is valid if the degradation product peaks are well-resolved from the parent this compound peak.

  • Analysis:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Quantify the this compound concentration in your stability samples by comparing the peak area to the calibration curve.

    • Monitor the increase in peak area of any new peaks, which represent degradation products.

Protocol 2: this compound Encapsulation by Complexation with β-Cyclodextrin

This protocol describes a common method to improve this compound's stability and solubility.[12]

  • Molar Ratio Determination:

    • Start with a 1:1 molar ratio of this compound to β-Cyclodextrin (β-CD). This can be optimized later.

  • Preparation of β-CD Solution:

    • Slowly dissolve the calculated amount of β-CD in purified water or a suitable buffer with constant stirring. Gentle heating (40-50°C) can aid dissolution.

  • Complexation:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add the this compound solution dropwise to the stirring β-CD solution.

    • Allow the mixture to stir at room temperature for 12-24 hours to allow for complex formation.

  • Solvent Removal & Isolation:

    • If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Isolate the this compound-CD complex powder by freeze-drying (lyophilization) the resulting aqueous solution.

  • Characterization:

    • Confirm complex formation using techniques like DSC, FTIR, or XRD.

    • Evaluate the stability of the complex compared to unformulated this compound using the HPLC method described above.

Visualizations

This compound This compound degradation Degradation (Loss of Potency) This compound->degradation ph High pH (Alkaline) ph->degradation light Light Exposure (UV, Daylight) light->degradation oxygen Oxygen (Oxidation) oxygen->degradation temp High Temperature temp->degradation

Caption: Key environmental factors leading to this compound degradation.

cluster_strategies start Start: Unstable this compound char 1. Characterize Instability (pH, Light, O₂) start->char select 2. Select Strategy char->select ph_control pH Control (Buffers) select->ph_control antiox Antioxidants Chelators select->antiox encap Encapsulation (Cyclodextrin) select->encap formulate 3. Formulate ph_control->formulate antiox->formulate encap->formulate test 4. Conduct Stability Testing (HPLC) formulate->test test->select  Optimize end End: Stable Formulation test->end

Caption: Workflow for developing a stable this compound formulation.

q1 Instability Observed? q2 Is solution changing color? q1->q2 Yes ok No Issues Observed q1->ok No q3 Is concentration decreasing over time? q2->q3 No a1 Suspect Oxidation or High pH q2->a1 Yes a2 Suspect Hydrolysis or Thermal Degradation q3->a2 Yes s1 Action: 1. Add Antioxidant/Chelator 2. Use Inert Gas 3. Buffer to acidic pH a1->s1 s2 Action: 1. Lower Storage Temp. 2. Lyophilize to Powder 3. Encapsulate this compound a2->s2

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Enhancing Orobol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for orobol solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to this compound's low aqueous solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitation?

This compound, an isoflavone, has low intrinsic aqueous solubility. Precipitation, often seen as cloudiness or solid particles, typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium where its solubility is significantly lower. This phenomenon is often referred to as "crashing out."

Q2: What are the primary factors influencing this compound solubility?

Several factors can affect the solubility of this compound in your experimental setup:

  • Solvent Polarity: A sudden shift from a non-polar organic solvent to a polar aqueous environment is a primary cause of precipitation.

  • pH of the Medium: The solubility of flavonoids like this compound can be pH-dependent due to their phenolic hydroxyl groups.

  • Temperature: Generally, solubility increases with temperature, so adding a cold stock solution to warmer media can sometimes induce precipitation.

  • Concentration: Exceeding the solubility limit of this compound in the final aqueous solution will lead to precipitation.

  • Interactions with Media Components: Salts and proteins in cell culture media can sometimes interact with the compound, affecting its solubility.

Q3: What are the recommended excipients to improve this compound solubility?

Based on studies with structurally similar isoflavones, several excipients can be employed to enhance this compound's aqueous solubility. These include:

  • Co-solvents: Organic solvents that are miscible with water, such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Polyethylene Glycol (PEG), can increase solubility.

  • Surfactants: Non-ionic surfactants like Tween-80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility in water. Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used derivatives.

  • Polymers for Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP), can improve its dissolution rate by presenting it in an amorphous state.

Troubleshooting Guide

Issue: this compound precipitates immediately upon dilution into my aqueous buffer or cell culture medium.

Possible Cause Solution
Final concentration is too high. Lower the final working concentration of this compound.
Rapid change in solvent polarity. 1. Pre-warm the aqueous medium to 37°C. 2. Use a serial dilution approach: First, dilute the DMSO stock into a small volume of the pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume. 3. Add the stock solution dropwise while gently vortexing or swirling the aqueous medium to ensure rapid dispersion.
Inappropriate solvent system. Consider using a co-solvent system or adding a surfactant to your final solution (see Quantitative Data Tables for examples). Ensure the final concentration of organic solvents is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).

Issue: My this compound solution becomes cloudy over time during incubation.

Possible Cause Solution
Thermodynamic instability (supersaturation). The initial clear solution may be supersaturated and thermodynamically unstable, leading to precipitation over time. Consider lowering the final concentration or using a more robust solubilization technique like cyclodextrin (B1172386) complexation or preparing a solid dispersion.
pH shift in the medium. Cellular metabolism can alter the pH of the culture medium. Ensure your medium is adequately buffered (e.g., with HEPES) and that incubator CO₂ levels are stable.
Temperature fluctuations. Ensure the incubator maintains a stable temperature.

Quantitative Data Tables

The following tables provide solubility data for isoflavones in various solvent systems. This data, while not specific to this compound, can serve as a valuable starting point for formulation development.

Table 1: Solubility of Isoflavones in Different Solvents (Note: This data is compiled from studies on various isoflavones and should be used as a general guideline for this compound.)

SolventIsoflavoneSolubility (approximate)
WaterGenistein~1.39 µg/mL
WaterDaidzein~2.54 µg/mL
EthanolGenisteinGood solubility
MethanolGenisteinGood solubility
DMSOGenisteinGood solubility

Table 2: Example Formulations for Poorly Soluble Compounds (Note: These formulations have been used for other poorly soluble compounds and may be adapted for this compound.)

Formulation ComponentsAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution and Working Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it into an aqueous medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM): a. Accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of high-purity DMSO to achieve the target concentration. c. Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: a. Pre-warm the aqueous buffer or cell culture medium to 37°C. b. To minimize precipitation, it is recommended to perform an intermediate dilution. Add the required volume of the this compound DMSO stock solution to a small volume of the pre-warmed medium and mix gently by pipetting. c. Add this intermediate dilution to the final volume of the pre-warmed medium. d. Alternatively, add the stock solution dropwise to the final volume of pre-warmed medium while gently swirling. e. Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Adapted from Isoflavone Protocols)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • 0.45 µm syringe filter

  • Freeze-dryer

Procedure:

  • Molar Ratio Calculation: Determine the amounts of this compound and HP-β-CD required for a 1:1 molar ratio.

  • Dissolution: a. Dissolve the calculated amount of HP-β-CD in deionized water with stirring. b. Add the calculated amount of this compound to the HP-β-CD solution.

  • Complexation: a. Stir the mixture continuously at room temperature for 24-48 hours, protected from light.

  • Filtration: a. Filter the solution through a 0.45 µm syringe filter to remove any un-complexed or precipitated this compound.

  • Lyophilization (Freeze-Drying): a. Freeze the filtered solution (e.g., at -80°C). b. Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Preparation of an this compound Solid Dispersion (Adapted from Isoflavone Protocols)

Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) using the solvent evaporation method.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30)

  • Volatile organic solvent (e.g., ethanol or a methanol/chloroform mixture)

  • Beaker

  • Stir plate and stir bar

  • Rotary evaporator or vacuum oven

Procedure:

  • Ratio Selection: Decide on the drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolution: a. Dissolve both the this compound and PVP K30 in a suitable volatile organic solvent. Stir until a clear solution is obtained.

  • Solvent Evaporation: a. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). b. Alternatively, the solvent can be evaporated in a vacuum oven.

  • Drying and Milling: a. Once the solvent is completely removed, a solid mass will remain. b. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. c. Mill or grind the resulting solid dispersion to obtain a fine powder.

  • Characterization (Optional): The amorphous nature of the drug in the solid dispersion can be confirmed using DSC and XRD.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_protocol Experimental Execution cluster_outcome Outcome start This compound Precipitation in Aqueous Solution strategy Select Enhancement Strategy start->strategy cosolvents Co-solvents (DMSO, PEG300) strategy->cosolvents Simple approach surfactants Surfactants (Tween-80) strategy->surfactants For micellar solubilization cyclodextrins Cyclodextrins (HP-β-CD, SBE-β-CD) strategy->cyclodextrins For stable complexes solid_dispersion Solid Dispersion (PVP) strategy->solid_dispersion For improved dissolution prepare_solution Prepare Working Solution cosolvents->prepare_solution surfactants->prepare_solution protocol Follow Experimental Protocol cyclodextrins->protocol solid_dispersion->protocol protocol->prepare_solution characterize Characterize (Optional) DSC, XRD prepare_solution->characterize outcome Clear, Stable this compound Solution prepare_solution->outcome characterize->outcome

Caption: Workflow for troubleshooting this compound solubility issues.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (During Incubation) start Precipitation Observed? check_conc Is concentration too high? start->check_conc Yes, immediately check_stability Is solution supersaturated? start->check_stability Yes, over time no_precip No Precipitation (Proceed with Experiment) start->no_precip No check_dilution Was dilution too rapid? check_conc->check_dilution No solution_conc Reduce final concentration check_conc->solution_conc Yes solution_dilution Optimize dilution (pre-warm, serial dilution) check_dilution->solution_dilution Yes check_ph Is media pH stable? check_stability->check_ph No solution_stability Use more robust method (e.g., cyclodextrin) check_stability->solution_stability Yes solution_ph Use buffered media (HEPES) check_ph->solution_ph No

Caption: Decision tree for troubleshooting this compound precipitation.

light sensitivity and storage of Orobol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orobol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound in its powdered form should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter durations, it can be stored at 2°C to 8°C.

Q2: How should I store this compound solutions?

A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage of up to one year, store these aliquots at -80°C. For short-term storage of up to one month, -20°C is suitable. It is crucial to protect all this compound solutions from light to prevent degradation.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is an isoflavone, a class of compounds known to be sensitive to light. Exposure to UV-Vis light can lead to degradation, especially at room temperature and higher. Therefore, it is imperative to store this compound solutions in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil) and to minimize light exposure during experimental procedures.

Q4: What solvents are recommended for dissolving this compound for in vitro experiments?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[2][3][4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. When diluting the stock solution into your aqueous culture medium, ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Troubleshooting Guides

Issue 1: Solubility Problems
  • Problem: this compound precipitates out of solution when added to aqueous buffers or cell culture media.

    • Cause: this compound has poor water solubility. The concentration of the organic solvent from the stock solution may be too high upon dilution, or the final concentration of this compound may exceed its solubility limit in the aqueous medium.

    • Solution:

      • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration low.

      • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the stock in a smaller volume of media, vortex or sonicate briefly, and then add this to the final volume.

      • Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential degradation at higher temperatures.[2]

      • Co-solvents: For certain applications, the use of co-solvents like polyethylene (B3416737) glycol (PEG) or Tween 80 in the formulation can improve solubility, particularly for in vivo studies.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Problem: High variability between replicate experiments or results that do not align with expected outcomes (e.g., in kinase assays or cell viability assays).

    • Cause A: Degradation of this compound: As this compound is light-sensitive, exposure to ambient light during lengthy experimental setups can lead to its degradation, reducing its effective concentration and potency.

      • Solution: Minimize light exposure at all stages. Prepare solutions fresh when possible. Use light-blocking tubes and plates, or cover them with aluminum foil. Work in a dimly lit environment or under a yellow light if possible.

    • Cause B: Compound Interference in Assays: At high concentrations, small molecules can sometimes interfere with assay readouts (e.g., fluorescence or luminescence).

      • Solution: Run proper controls, including a "no enzyme" or "no cell" control with this compound to check for direct interference with the assay reagents or detection method.[5]

    • Cause C: Cell Culture Issues: Problems such as slow cell growth, detachment, or contamination can be mistaken for a compound effect.[2][6]

      • Solution: Regularly check the health and morphology of your cells. Ensure proper sterile techniques are followed. Always include a vehicle-only control to distinguish the effects of this compound from the effects of the solvent or other experimental manipulations.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 yearsProtect from moisture
2°C - 8°CShort-termProtect from moisture
Stock Solution -80°CUp to 1 yearAliquot, Protect from light[1]
-20°CUp to 1 monthAliquot, Protect from light[1]

Table 2: Quantitative Light Exposure Guidelines for Photostability Testing (Based on ICH Q1B)

This table provides the standard conditions for photostability testing. While specific degradation data for this compound under these conditions is not available, isoflavones as a class are known to be susceptible to photodegradation. Significant degradation can be expected if these exposure levels are reached without light protection.

Light SourceMinimum Exposure LevelApproximate Real-World Equivalent
Overall Illumination (Visible Light) ≥ 1.2 million lux hours2-3 days exposure near a sunny window in summer[1]
Near Ultraviolet (UV-A) Energy ≥ 200 watt hours / m²1-2 days exposure near a sunny window[1]

Experimental Protocols

Protocol: Assessment of this compound Photostability by HPLC

This protocol outlines a general procedure to quantify the degradation of this compound upon exposure to light.

1. Materials and Reagents:

  • This compound reference standard
  • HPLC-grade methanol or acetonitrile (B52724)
  • HPLC-grade water with 0.1% formic acid (or other suitable buffer)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)
  • Photostability chamber or a light source compliant with ICH Q1B guidelines
  • Clear and amber glass vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC-grade methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Sample Preparation for Photostability Testing:

  • Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
  • Transfer aliquots of the working solution into both clear glass vials (for light exposure) and amber glass vials (as dark controls).

4. Light Exposure:

  • Place the clear vials in a photostability chamber.
  • Place the amber vials in the same chamber (or under the same temperature conditions) but protected from light (e.g., wrapped in aluminum foil).
  • Expose the samples to a controlled light source, aiming for the ICH Q1B recommended total illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt hours/m².[7][8]
  • Withdraw samples at various time points (e.g., 0, 6, 12, 24 hours) from both the exposed and dark control vials.

5. HPLC Analysis:

  • HPLC Conditions (Example):
  • Column: C18 reverse-phase
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., start with a higher percentage of A and gradually increase B).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~260 nm).
  • Inject the samples from the light-exposed and dark control vials onto the HPLC system.

6. Data Analysis:

  • Quantify the peak area of this compound in each chromatogram.
  • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples relative to the initial time point (t=0).
  • The percentage degradation is calculated as: (1 - (Peak Area at time t / Peak Area at time 0)) * 100.
  • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckDegradation Potential Issue: Compound Degradation? Start->CheckDegradation CheckAssayInterference Potential Issue: Assay Interference? Start->CheckAssayInterference CheckCellHealth Potential Issue: Poor Cell Health? Start->CheckCellHealth Sol_Light Solution: Protect from light. Prepare fresh solutions. CheckDegradation->Sol_Light Sol_Interference Solution: Run 'no enzyme' and 'no cell' controls. CheckAssayInterference->Sol_Interference Sol_CellHealth Solution: Verify cell morphology. Use vehicle control. CheckCellHealth->Sol_CellHealth

Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.

Signaling Pathway: Inhibition of PI3K/Akt by this compound

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effects (Proliferation, Survival) Akt->Downstream This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway by targeting PI3K.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Orobol and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Orobol and its parent isoflavone (B191592), genistein (B1671435). Drawing upon experimental data, this document outlines their respective mechanisms of action, quantitative performance in various assays, and the signaling pathways they modulate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Genistein, a well-studied isoflavone found abundantly in soy products, is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] this compound is a key metabolite of genistein, formed through hydroxylation in the body.[4][5] Emerging research suggests that this compound may possess distinct or more potent therapeutic effects in certain biological contexts compared to its precursor.[4][6] This guide aims to provide a detailed, evidence-based comparison of the efficacy of these two compounds.

Quantitative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and genistein in various experimental models, providing a quantitative comparison of their potency. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Inhibitory Activity of this compound against Various Kinases

Kinase TargetIC50 (µM)
Casein Kinase 1 Epsilon (CK1ε)1.24
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1.98
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5)2.67
Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinase 1 (MNK1)3.11
Muscle, Skeletal Receptor Tyrosine Kinase (MUSK)3.24
T-LAK Cell-Originated Protein Kinase (TOPK)4.12
TRAF2 and NCK-Interacting Kinase (TNIK)4.45
Phosphoinositide 3-kinase (PI3K) α3.46
Phosphoinositide 3-kinase (PI3K) β5.27
Phosphoinositide 3-kinase (PI3K) γ4.53
Phosphoinositide 3-kinase (PI3K) δ4.89

Data sourced from a kinase profiling study.[4]

Table 2: Anti-proliferative Activity of Genistein in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer10.0 ± 1.5
HeLaCervical Cancer18.47
SiHaCervical Cancer80
ME-180Cervical CancerLD50: 11
CaSkiCervical CancerLD50: 24

IC50 and LD50 values were obtained from various in vitro studies on cervical cancer cell lines.[7]

Table 3: Anti-inflammatory Activity of Genistein

AssayIC50 (µM)
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages69.4

Data from a study on the anti-inflammatory effects of genistein.[8]

Table 4: Comparative Efficacy of this compound and Genistein in Inhibiting Adipogenesis

CompoundConcentration (µM)Inhibition of Lipid Accumulation
This compound10Yes
This compound20Yes
Genistein10No effect
Genistein20No effect

This study directly compared the anti-adipogenic effects of this compound and genistein in 3T3-L1 preadipocytes.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or genistein and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the MTT to be metabolized.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Kinase Inhibition Assay

Principle: Kinase inhibition assays measure the ability of a compound to interfere with the activity of a specific kinase enzyme. This is often done by quantifying the phosphorylation of a substrate.

Protocol (Luminescence-Based Assay Example):

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds (this compound or genistein) in a suitable kinase assay buffer.

  • Assay Plate Setup: Add the test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[11]

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[11]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is scavenged, and the solution color changes to pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound and genistein in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and genistein exert their biological effects by modulating various intracellular signaling pathways.

Genistein's Multifaceted Signaling Modulation

Genistein is known to interact with a multitude of signaling pathways, contributing to its diverse biological activities.[1] It can inhibit the activation of key pro-inflammatory and pro-survival pathways such as NF-κB , PI3K/Akt , and MAPK .[1][12][13] By inhibiting these pathways, genistein can suppress the expression of inflammatory mediators and cell cycle progression, and induce apoptosis in cancer cells.[1][12]

Genistein_Signaling Genistein Genistein EGFR EGFR Genistein->EGFR inhibits PI3K PI3K Genistein->PI3K inhibits MAPK MAPK (ERK, p38, JNK) Genistein->MAPK inhibits IKK IKK Genistein->IKK inhibits Apoptosis Apoptosis Genistein->Apoptosis induces EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK Proliferation Cell Proliferation Survival mTOR->Proliferation MAPK->Proliferation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Genistein's inhibitory effects on key signaling pathways.
This compound's Potent Kinase Inhibition

This compound has demonstrated potent inhibitory activity against a range of kinases, with a particularly low IC50 value for Casein Kinase 1 Epsilon (CK1ε).[4] CK1ε is involved in various cellular processes, including circadian rhythm and cell differentiation. By inhibiting CK1ε and other kinases like those in the PI3K family, this compound can modulate downstream signaling events, leading to its observed biological effects, such as the potent inhibition of adipogenesis.[4]

Orobol_Signaling This compound This compound CK1e CK1ε This compound->CK1e inhibits (IC50 = 1.24 µM) PI3K PI3K Isoforms This compound->PI3K inhibits (IC50 = 3.46-5.27 µM) Downstream Downstream Effectors CK1e->Downstream PI3K->Downstream Adipogenesis Adipogenesis Downstream->Adipogenesis regulates Cell_Differentiation Other Cellular Processes Downstream->Cell_Differentiation regulates

This compound's primary kinase targets and downstream effects.

Comparative Discussion

The available data suggests that while both this compound and genistein exhibit a wide range of biological activities, their potency and primary mechanisms of action can differ.

  • Anti-Adipogenic Efficacy: A direct comparison has shown that this compound is a significantly more potent inhibitor of adipogenesis in 3T3-L1 cells than genistein.[4] This suggests that the hydroxylation of genistein to this compound is a critical step for its anti-obesity effects.

  • Kinase Inhibition: this compound has been shown to be a potent inhibitor of several kinases, with particularly strong activity against CK1ε.[4] While genistein is also known to inhibit tyrosine kinases, the comprehensive kinase inhibitory profile of this compound appears to be a distinguishing feature.

  • Anti-Cancer Efficacy: Genistein has been extensively studied for its anti-cancer properties, with numerous studies reporting its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[7] While this compound has also been reported to have anti-proliferative effects, there is a need for more direct comparative studies against a wide range of cancer cell lines to definitively conclude its relative efficacy to genistein in this context.

  • Anti-inflammatory and Antioxidant Efficacy: Both compounds possess anti-inflammatory and antioxidant properties.[3][8][14][15] Genistein's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway.[8][16] The antioxidant activity of isoflavones, including genistein, has been demonstrated in various in vitro assays.[14][15] Further direct comparative studies are needed to determine the relative potency of this compound and genistein in these activities.

Conclusion

This compound, a metabolite of genistein, demonstrates distinct and, in some cases, more potent biological activities than its parent compound. The superior anti-adipogenic effect of this compound highlights the importance of metabolic activation for the efficacy of certain isoflavones. While genistein remains a significant phytochemical with a broad spectrum of activities, this compound is emerging as a promising molecule with specific and potent kinase inhibitory actions that warrant further investigation for its therapeutic potential. Future research should focus on direct, side-by-side comparisons of these two compounds across a range of biological assays to provide a more complete understanding of their relative efficacy and to guide the development of isoflavone-based therapeutics.

Experimental Workflow Diagram

Experimental_Workflow start Compound Preparation (this compound & Genistein) cell_culture Cell Culture (e.g., 3T3-L1, Cancer Cell Lines) start->cell_culture treatment Treatment with Compounds cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt kinase_assay Kinase Inhibition Assay treatment->kinase_assay antioxidant_assay Antioxidant Assay (e.g., DPPH) treatment->antioxidant_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis (IC50, Statistical Significance) mtt->data_analysis kinase_assay->data_analysis antioxidant_assay->data_analysis western_blot->data_analysis comparison Efficacy Comparison data_analysis->comparison

General workflow for comparing the efficacy of this compound and genistein.

References

Orobol Outperforms Other Isoflavones in Targeted Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available experimental data reveals that Orobol, a metabolite of the soy isoflavone (B191592) genistein (B1671435), demonstrates a distinct and more potent profile in inhibiting specific protein kinases compared to other well-known isoflavones like genistein, daidzein (B1669772), and biochanin A. This guide provides a detailed comparison of their kinase inhibition activities, relevant signaling pathways, and the experimental protocols used for their evaluation, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Comparison of Kinase Inhibition

This compound has been identified as a highly potent inhibitor of several kinases, with a particularly strong activity against Casein Kinase 1 epsilon (CK1ε). In a broad screening against 395 human kinases, this compound displayed the lowest half-maximal inhibitory concentration (IC50) for CK1ε. While other isoflavones such as genistein are known for their broad-spectrum tyrosine kinase inhibition, the available data points to this compound's more targeted and potent efficacy against specific kinases.

The table below summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and other isoflavones against various kinases. It is important to note that IC50 values can vary based on experimental conditions.

IsoflavoneTarget KinaseIC50 (µM)Comments
This compound Casein Kinase 1 epsilon (CK1ε)0.29Most potent target identified in a large-scale screen.
PI3Kα7.9Exhibits inhibitory activity against PI3K isoforms.
PI3Kβ11.2
PI3Kγ8.8
PI3Kδ4.6
Phosphatidylinositol 4-kinase (PI4K)Potent inhibitorSpecific IC50 value not detailed in the sources.
Genistein ZDHHC17-MAP2K4 activity0.80Inhibits the interaction and kinase activity.[1]
MEK/ERK & JNK pathways-Inhibits phosphorylation; specific IC50 not provided.[2]
General Tyrosine Kinases-Widely recognized as a broad-spectrum inhibitor.
Daidzein JNK pathway-Inhibits phosphorylation.[3]
Equol (B1671563) MEK1-Directly binds and inhibits MEK1 activity.[4]
Biochanin A Akt & MAPKs-Suppresses activation; specific IC50 not provided.[5]
p38-MAPK-Inhibits phosphorylation.[6]

Key Signaling Pathways and Mechanisms of Action

Isoflavones exert their cellular effects by modulating critical signaling pathways involved in cell growth, proliferation, and inflammation. The two primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Several isoflavones, including this compound and Genistein, have been shown to inhibit this pathway at various points. Dysregulation of this pathway is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound, Genistein Inhibitor->PI3K Inhibitor->Akt

PI3K/Akt signaling pathway with isoflavone inhibition points.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is essential for transmitting signals from the cell surface to the nucleus, regulating gene expression and cell cycle progression. Isoflavones like Daidzein, Equol, and Biochanin A have been shown to suppress this pathway, which is often hyperactivated in cancer cells.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Daidzein, Equol, Biochanin A Inhibitor->MEK Inhibitor->ERK

MAPK/ERK signaling pathway with isoflavone inhibition points.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for evaluating the efficacy of compounds like isoflavones. A standard method employed is the in vitro kinase assay.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for measuring the inhibitory effect of a compound on a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the purified target kinase enzyme and its specific substrate (peptide or protein) to desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test isoflavone (e.g., this compound) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a multi-well plate, add the kinase, substrate, and the test isoflavone at various concentrations.

    • Initiate the phosphorylation reaction by adding a solution containing Adenosine Triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) for detection.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

    • Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection and Data Analysis:

    • Measure the extent of substrate phosphorylation. The method depends on the assay format:

      • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

      • Fluorescence/Luminescence Assay: Use a specific antibody that recognizes the phosphorylated substrate, coupled with a secondary antibody or reagent that generates a fluorescent or luminescent signal. The signal is read using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each concentration of the isoflavone compared to a control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis P1 Prepare Kinase, Substrate & Buffer R1 Combine Kinase, Substrate & Inhibitor in Plate P1->R1 P2 Prepare Serial Dilutions of Isoflavone Inhibitor P2->R1 R2 Initiate Reaction with ATP R1->R2 R3 Incubate at Controlled Temperature R2->R3 R4 Terminate Reaction R3->R4 D1 Measure Substrate Phosphorylation (e.g., Radiometry, Fluorescence) R4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

General workflow for an in vitro kinase inhibition assay.

Conclusion

The available evidence strongly suggests that this compound possesses a more selective and potent kinase inhibition profile compared to its precursor, genistein, and other soy isoflavones like daidzein and biochanin A. Its significant inhibitory activity against CK1ε at sub-micromolar concentrations highlights its potential as a lead compound for developing targeted therapies. While genistein acts as a broad-spectrum inhibitor, and others like daidzein and equol show effects on the MAPK pathway, this compound's specificity offers a promising avenue for research into therapies with potentially fewer off-target effects. Further quantitative studies are warranted to fully elucidate the comparative kinase inhibition profiles of all major isoflavones.

References

Validating Orobol as a Specific CK1ε Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Orobol's performance as a Casein Kinase 1 Epsilon (CK1ε) inhibitor against other known alternatives. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows.

Comparative Analysis of CK1ε Inhibitors

This compound, a metabolite of the soy isoflavone (B191592) genistein, has been identified as a potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[1][2][3] To objectively assess its efficacy, this section compares its inhibitory activity with other well-characterized CK1ε inhibitors.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound and other selected CK1ε inhibitors against their target kinase.

InhibitorTarget KinaseIC50 (nM)Additional Information
This compound CK1ε 1240 [4]ATP-competitive inhibitor. Also inhibits other kinases at higher concentrations (e.g., VEGFR2, MAP4K5, MNK1, MUSK, TOPK, TNIK with IC50s of 1.24-4.45 µM).[4]
PF-4800567CK1ε32[2][3][5][6]Selective for CK1ε over CK1δ (IC50 = 711 nM).[2][5]
SR-4133CK1ε58[1][7]Highly selective for CK1ε.[1]
IC261CK1δ/ε-A known dual inhibitor of CK1δ and CK1ε.[8]

Experimental Validation of this compound as a CK1ε Inhibitor

The specificity of this compound as a CK1ε inhibitor has been validated through a series of rigorous experiments. The following sections detail the protocols for these key assays.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CK1ε.

Protocol:

  • Reaction Mixture Preparation: In a reaction buffer, combine recombinant CK1ε enzyme with a specific substrate (e.g., a synthetic peptide or a protein like casein) and [γ-³²P]ATP.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.

  • Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow the phosphorylation of the substrate by CK1ε.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

  • Quantification of Phosphorylation: Measure the incorporation of the ³²P radiolabel into the substrate using a scintillation counter or by autoradiography after SDS-PAGE.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to calculate the IC50 value.[9]

This compound-Sepharose Pull-Down Assay

This assay is used to demonstrate a direct physical interaction between this compound and CK1ε.

Protocol:

  • Preparation of this compound-Sepharose Beads: Covalently link this compound to Sepharose beads to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a cell lysate from a cell line known to express CK1ε (e.g., 3T3-L1 preadipocytes) in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the this compound-Sepharose beads (or control Sepharose beads) with the cell lysate for several hours at 4°C with gentle rotation to allow for protein binding.

  • Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for CK1ε. A band corresponding to CK1ε in the this compound-Sepharose pull-down lane, but not in the control lane, indicates a direct interaction.[9]

Western Blot Analysis of 4E-BP1 Phosphorylation

This assay assesses the downstream cellular effect of CK1ε inhibition by this compound. 4E-BP1 is a known substrate of CK1ε, and its phosphorylation is a key event in the regulation of protein synthesis.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 preadipocytes) and treat the cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of 4E-BP1 (p-4E-BP1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total 4E-BP1 or β-actin) to determine the effect of this compound on 4E-BP1 phosphorylation.[10][11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of this compound's mechanism of action.

CK1ε Signaling in Adipogenesis

CK1ε plays a role in adipogenesis, the process of fat cell formation. Its inhibition by this compound can impact this pathway, in part through the modulation of 4E-BP1 phosphorylation.

CK1e_Signaling_Adipogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CK1e CK1ε mTORC1->CK1e Activates 4EBP1 4E-BP1 CK1e->4EBP1 Phosphorylates p_4EBP1 p-4E-BP1 eIF4E eIF4E 4EBP1->eIF4E Inhibits Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Promotes Adipogenesis Adipogenesis Translation_Initiation->Adipogenesis Promotes This compound This compound This compound->CK1e Inhibits

CK1ε signaling pathway in adipogenesis and its inhibition by this compound.
Experimental Workflow for Validating this compound's Specificity

The following diagram illustrates the logical flow of experiments performed to validate this compound as a specific CK1ε inhibitor.

Orobol_Validation_Workflow Start Start: Hypothesis This compound is a CK1ε inhibitor Kinase_Screening Broad Kinase Panel Screening (395 kinases) Start->Kinase_Screening Identify_Hit Identify CK1ε as Primary Target (Lowest IC50) Kinase_Screening->Identify_Hit In_Vitro_Assay In Vitro Kinase Assay (Confirmation of Inhibition) Identify_Hit->In_Vitro_Assay Pull_Down This compound-Sepharose Pull-Down Assay Identify_Hit->Pull_Down Western_Blot Western Blot for p-4E-BP1 in Cells Identify_Hit->Western_Blot Conclusion Conclusion: This compound is a direct and specific CK1ε inhibitor with cellular activity In_Vitro_Assay->Conclusion Pull_Down->Conclusion Western_Blot->Conclusion

Experimental workflow for validating this compound as a specific CK1ε inhibitor.
Logical Relationship of Experimental Evidence

Logical_Relationship cluster_evidence Experimental Evidence Evidence1 This compound has the lowest IC50 for CK1ε in a large kinase screen Conclusion Conclusion: This compound is a specific and direct inhibitor of CK1ε Evidence1->Conclusion Evidence2 This compound directly binds to CK1ε (Pull-down assay) Evidence2->Conclusion Evidence3 This compound inhibits CK1ε activity in vitro (Kinase assay) Evidence3->Conclusion Evidence4 This compound treatment reduces phosphorylation of the CK1ε substrate 4E-BP1 in cells Evidence4->Conclusion

Logical flow of evidence supporting this compound as a CK1ε inhibitor.

References

Head-to-Head Comparison: Orobol vs. Its Parent Compound Genistein

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative biological activities, experimental data, and signaling pathways of the isoflavone (B191592) Orobol and its biosynthetic precursor, Genistein.

This compound, a naturally occurring isoflavone, is the 3'-hydroxylated metabolite of Genistein, a well-researched phytoestrogen abundant in soy products.[1][2] This additional hydroxyl group on the B-ring of the isoflavone structure significantly alters its biological activity, leading to distinct pharmacological profiles. This guide provides a comprehensive, data-driven comparison of this compound and Genistein to inform future research and drug development.

Quantitative Data Summary

The following table summarizes the comparative quantitative data on the biological activities of this compound and Genistein. The data is compiled from various in vitro studies, and IC50 values (the concentration of an inhibitor where the response is reduced by half) are presented to facilitate a direct comparison of potency.

Biological ActivityAssay TypeThis compound IC50 (µM)Genistein IC50 (µM)Key Findings
Anti-adipogenic Activity Lipid accumulation in 3T3-L1 cells~10-20 µM (Significant Inhibition)>20 µM (No Effect)This compound shows significantly greater inhibitory effect on adipogenesis than Genistein.[3][4][5]
Kinase Inhibition Casein Kinase 1 epsilon (CK1ε)1.24>10This compound is a potent inhibitor of CK1ε, a key target in its anti-obesity effects, while Genistein is not.[6][7]
PI3Kα3.46Not ReportedThis compound inhibits various PI3K isoforms.[6]
PI3Kβ4.88Not Reported
PI3Kγ5.27Not Reported
PI3Kδ4.95Not Reported
Antioxidant Activity DPPH Radical ScavengingGenerally HigherGenerally LowerOxidative metabolites of isoflavones, like this compound, tend to exhibit higher antioxidant activity than their precursors.[8]
ABTS Radical ScavengingGenerally HigherGenerally LowerThe additional hydroxyl group in this compound contributes to its enhanced radical scavenging capabilities.[8]
Estrogenic Activity Estrogen Receptor (ER) BindingLowerHigherGenistein exhibits stronger binding to estrogen receptors and subsequent cell proliferation in ER-sensitive cells compared to this compound.[9][10]
DNA Damage 8-oxodG FormationInduces DamageNo DamageThis compound can induce oxidative DNA damage, a potential mechanism for its anti-cancer effects, whereas Genistein does not show this effect.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Anti-adipogenic Activity Assay in 3T3-L1 Cells

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced by treating the cells with a cocktail containing isobutylmethylxanthine, dexamethasone, and insulin (B600854) (MDI).

  • Treatment: During differentiation, cells are treated with various concentrations of this compound or Genistein.

  • Lipid Accumulation Staining: After several days of differentiation, the intracellular lipid accumulation is visualized by staining with Oil Red O.

  • Quantification: The stained lipid droplets are then extracted, and the absorbance is measured to quantify the extent of adipogenesis.[3][5]

2. Kinase Inhibition Assay (e.g., CK1ε)

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure: The kinase (e.g., CK1ε) is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor (this compound or Genistein).

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like radioactivity, fluorescence, or luminescence, to determine the IC50 value of the inhibitor.[7]

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[11]

  • Procedure: A solution of DPPH in an organic solvent (e.g., methanol) is mixed with the test compound (this compound or Genistein) at various concentrations.[12][13]

  • Measurement: The reduction of the DPPH radical is monitored by the decrease in absorbance at a specific wavelength (around 517 nm).[11][14] The percentage of scavenging activity is calculated, and the IC50 value is determined.

4. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[15]

  • Procedure: The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The test compound is then added to the ABTS•+ solution.[13]

  • Measurement: The reduction of the ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The IC50 value is then calculated.[15]

5. Estrogen Receptor (ER) Competitive Binding Assay

  • Principle: This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled or fluorescently labeled estradiol (B170435).[16][17]

  • Procedure: A preparation containing ER (e.g., from rat uterine cytosol) is incubated with a constant concentration of labeled estradiol and increasing concentrations of the competitor compound (this compound or Genistein).[16]

  • Measurement: The amount of labeled estradiol bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the labeled estradiol binding (IC50) is determined.[16]

6. Tyrosinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.[18]

  • Procedure: Mushroom tyrosinase is incubated with its substrate (e.g., L-DOPA) in the presence of the test compound.[19]

  • Measurement: The formation of dopachrome, a colored product of the enzymatic reaction, is monitored by measuring the absorbance at approximately 475 nm.[19][20] The percentage of inhibition is calculated to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Biosynthesis of this compound from Genistein

This compound is primarily formed through the metabolism of Genistein by cytochrome P450 enzymes, particularly CYP1A2.[1][21] This enzymatic hydroxylation adds a hydroxyl group at the 3' position of the B-ring.

Genistein Genistein This compound This compound Genistein->this compound CYP1A2 (Hydroxylation)

Biosynthesis of this compound from Genistein.

This compound's Anti-Adipogenic Signaling

This compound exerts its potent anti-obesity effects primarily through the inhibition of Casein Kinase 1 epsilon (CK1ε).[7] This inhibition impacts downstream signaling pathways that regulate adipogenesis.

cluster_0 This compound's Mechanism This compound This compound CK1e CK1ε This compound->CK1e Inhibits Adipogenesis Adipogenesis (Lipid Accumulation) CK1e->Adipogenesis Promotes

This compound's inhibition of adipogenesis via CK1ε.

Comparative Experimental Workflow for Antioxidant Assays

The general workflow for comparing the antioxidant activity of this compound and Genistein using common in vitro assays is depicted below.

cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis This compound This compound Stock DPPH_Assay DPPH Assay This compound->DPPH_Assay ABTS_Assay ABTS Assay This compound->ABTS_Assay Genistein Genistein Stock Genistein->DPPH_Assay Genistein->ABTS_Assay IC50_this compound Calculate IC50 (this compound) DPPH_Assay->IC50_this compound IC50_Genistein Calculate IC50 (Genistein) DPPH_Assay->IC50_Genistein ABTS_Assay->IC50_this compound ABTS_Assay->IC50_Genistein Comparison Compare Potency IC50_this compound->Comparison IC50_Genistein->Comparison

Workflow for antioxidant activity comparison.

References

A Comparative Analysis of Orobol's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Orobol, a naturally occurring isoflavone (B191592) and a metabolite of genistein, has garnered significant attention within the scientific community for its potential as a therapeutic agent.[1] Primarily recognized as a potent inhibitor of phosphatidylinositol 4-kinase (PI4K), its effects have been scrutinized across various cell lines, revealing a consistent pattern of sensitizing cancer cells to conventional chemotherapeutic agents and modulating key signaling pathways involved in apoptosis.[2][3] This guide provides a comprehensive comparison of this compound's effects, supported by experimental data, to assist researchers in evaluating its potential applications.

Quantitative Effects of this compound on Cell Viability and Drug Sensitivity

The primary application of this compound observed in research is its ability to enhance the cytotoxicity of other anticancer drugs, such as cisplatin (B142131) and paclitaxel (B517696). The following table summarizes the quantitative data from studies on human ovarian carcinoma cell lines.

Cell LineTreatmentEffectQuantitative MeasurementReference
Human Ovarian Carcinoma (2008)This compound + Cisplatin (DDP)Sensitization to DDP>2-fold increase in sensitivity[2]
Human Ovarian Carcinoma (2008)This compound + Cisplatin (DDP)Sensitization to DDP2.1 (±0.4) -fold enhancement[3]
Human Ovarian Carcinoma (2008)This compound + Paclitaxel (PX)Sensitization to PX18.9 (±1.2) -fold enhancement[4]
Cisplatin-Resistant Ovarian Carcinoma (2008/C135.25)This compound + Cisplatin (DDP)Sensitization to DDP>2-fold increase in sensitivity[2]
Cisplatin-Resistant Ovarian Carcinoma (2008/C135.25)This compound + Paclitaxel (PX)Sensitization to PX2.5-fold enhancement[4]
Human Keratinocytes (HaCaTs)This compoundAnti-inflammatoryDecreased IL-1α and IL-6 mRNA levels[1]
Mouse Fibroblast (3T3-L1)This compoundAnti-adipogenesisGreater inhibition of adipogenesis than genistein[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effects.

Cell Viability and Drug Sensitization Assay (Clonogenic Survival Assay)

This assay is utilized to determine the long-term survival and proliferative capacity of cells after drug treatment.

  • Cell Plating: Cells are seeded at a low density in 6-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are exposed to varying concentrations of a chemotherapeutic agent (e.g., Cisplatin) with or without a fixed concentration of this compound for a specified duration (e.g., 24 hours).

  • Incubation: After treatment, the drug-containing medium is removed, and cells are washed and incubated in a fresh medium for a period of 7-14 days to allow for colony formation.

  • Colony Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells are counted.

  • Data Analysis: The survival fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control (untreated) group. The sensitization factor is determined by comparing the dose-response curves of the chemotherapeutic agent with and without this compound.

Apoptosis Assessment (Hoechst 33342 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture: Cells are grown on glass coverslips in a multi-well plate.

  • Treatment: Cells are treated with the desired compounds (e.g., this compound, Cisplatin, or a combination).

  • Staining: After incubation, the medium is removed, and cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Microscopy: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear as brightly stained regions, in contrast to the uniform, faint staining of nuclei in healthy cells.[2][4]

  • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several random fields.

Analysis of Protein Expression (Western Blot)

This technique is employed to detect and quantify specific proteins within a cell lysate.

  • Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Cytochrome c, Caspase-3).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. A chemiluminescent substrate is then applied, and the resulting light signal is captured, allowing for the visualization and quantification of the target proteins.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathway influenced by this compound and a typical workflow for its investigation.

Orobol_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PI4K PI4K This compound->PI4K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Suppresses Mito Mitochondrion Bcl2->Mito Inhibits cytochrome c release CytC_Cyto Cytochrome c Mito->CytC_Cyto Release CytC_Mito Cytochrome c Caspase3 Caspase-3 CytC_Cyto->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Chemo Chemotherapy (e.g., Cisplatin) Chemo->Mito Induces Stress Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis CellCulture 1. Cell Culture (e.g., Ovarian Cancer Cell Lines) Treatment 2. Treatment (this compound +/- Chemotherapy) CellCulture->Treatment Viability 3a. Cell Viability Assay (Clonogenic, MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Hoechst Staining) Treatment->Apoptosis Mechanism 3c. Mechanistic Studies (Western Blot for Bcl-2, Cytochrome c) Treatment->Mechanism DataAnalysis 4. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis

References

Enhancing Orobol Bioavailability: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orobol, a metabolite of the soy isoflavone (B191592) genistein, has garnered significant interest for its potential therapeutic applications, including anti-obesity and neuroprotective effects. However, its poor aqueous solubility presents a substantial challenge to achieving adequate oral bioavailability, limiting its clinical utility. This guide provides a comparative analysis of a conventional this compound formulation against a potential advanced formulation—Solid Lipid Nanoparticles (SLNs)—to illustrate the potential for enhanced bioavailability.

Disclaimer: As of the latest literature review, no direct comparative in vivo studies on the oral bioavailability of different this compound formulations have been published. The following data is presented as a hypothetical yet realistic model based on typical bioavailability enhancements observed for other poorly soluble isoflavones when formulated as solid lipid nanoparticles. This guide is intended to provide a framework for researchers undertaking such comparative studies.

Data Presentation: Hypothetical Comparative Bioavailability

The following table summarizes the projected pharmacokinetic parameters of a conventional this compound suspension compared to a hypothetical this compound-loaded Solid Lipid Nanoparticle (SLN) formulation, based on a simulated oral administration study in a rat model. The data illustrates the significant potential of nanoformulations to improve the oral delivery of this compound.

Pharmacokinetic ParameterConventional this compound Suspension (Hypothetical Data)This compound SLN Formulation (Hypothetical Data)Percentage Increase with SLN Formulation
Cmax (ng/mL) 150 ± 25750 ± 90400%
Tmax (h) 2.0 ± 0.54.0 ± 0.8N/A (Shift in peak time)
AUC (0-24h) (ng·h/mL) 850 ± 1105950 ± 650600%
Relative Bioavailability 100%700%600%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

To generate the kind of data presented above, a rigorous and well-controlled preclinical study is essential. Below is a detailed methodology for a comparative oral bioavailability study of different this compound formulations in a rat model.

Formulation Preparation
  • Conventional this compound Suspension: Micronized this compound powder is suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) to ensure uniform dosing.

  • This compound-Loaded Solid Lipid Nanoparticles (SLNs): this compound SLNs can be prepared using a hot homogenization and ultrasonication method.

    • Lipid Phase: Glyceryl monostearate (solid lipid) and this compound are melted together at a temperature above the lipid's melting point.

    • Aqueous Phase: A hot aqueous solution of a surfactant (e.g., Poloxamer 188) is prepared at the same temperature.

    • Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed homogenization, followed by ultrasonication to form a nanoemulsion.

    • Nanoparticle Formation: The resulting nanoemulsion is cooled in an ice bath, allowing the lipid to recrystallize and form solid lipid nanoparticles encapsulating the this compound.

Animal Study Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used for the study. Animals are fasted overnight before dosing, with free access to water.

  • Dosing:

    • Animals are divided into groups (n=6 per group) for each formulation.

    • A single oral dose of the this compound suspension or this compound-SLN formulation (e.g., 50 mg/kg this compound equivalent) is administered via oral gavage.

    • An additional group receives an intravenous (IV) dose of this compound solution (e.g., 5 mg/kg in a suitable vehicle) to determine absolute bioavailability.

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: this compound is extracted from the plasma samples using a liquid-liquid extraction or solid-phase extraction method.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data. Relative bioavailability is calculated as (AUC_oral_test / AUC_oral_control) * 100.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Formulation Preparation cluster_animal In Vivo Study (Rat Model) cluster_analysis Bioanalysis & Data Processing F1 Conventional this compound Suspension Dosing Oral Gavage Dosing (n=6 per group) F1->Dosing F2 This compound SLN Formulation F2->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK Result Comparative Bioavailability Data PK->Result G This compound This compound CK1e Casein Kinase 1 epsilon (CK1ε) This compound->CK1e inhibits Substrate CK1ε Substrates (e.g., 4E-BP1) CK1e->Substrate phosphorylates Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Adipogenesis Adipogenesis & Lipid Accumulation Phosphorylation->Adipogenesis promotes Proliferation Cell Proliferation Phosphorylation->Proliferation promotes

Unveiling the Action of Orobol: A Comparative Guide to its Mechanism of Action Confirmed by Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orobol, a naturally occurring isoflavone, and its mechanism of action, with a focus on confirming its therapeutic targets through knockout studies. We will delve into the experimental data supporting this compound's primary mode of action, compare its performance with a known alternative, and provide detailed protocols for key experimental procedures.

This compound's Confirmed Mechanism of Action: Targeting Casein Kinase 1 Epsilon (CK1ε)

This compound has been identified as a potent inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase involved in various cellular processes, including the regulation of signal transduction pathways implicated in cancer and metabolic diseases. Experimental evidence demonstrates that this compound binds to the ATP-binding site of CK1ε in a competitive manner, effectively blocking its kinase activity. This inhibition leads to downstream effects on cellular signaling, most notably the suppression of 4E-BP1 phosphorylation, a key regulator of protein synthesis.

While direct knockout studies specifically investigating this compound's effects in a CK1ε null background have not been published, the wealth of in vitro and in vivo data strongly supports CK1ε as its primary target. A hypothetical knockout study would be the definitive confirmation of this mechanism.

Hypothetical Knockout Study: Confirming this compound's Target

To unequivocally confirm that the effects of this compound are mediated through CK1ε, a knockout (KO) mouse model for the Csnk1e gene would be employed.

Expected Outcomes:

  • Phenotypic Rescue: CK1ε knockout mice exhibit distinct phenotypes, including altered body weight regulation.[1] It is hypothesized that treatment with this compound would not produce its characteristic anti-obesity effects in these knockout mice, as its primary target is absent.

  • Lack of Molecular Effect: The downstream signaling molecule, phospho-4E-BP1, would not show a decrease in response to this compound treatment in CK1ε knockout mice, unlike the response observed in wild-type animals.

This proposed study would provide the ultimate genetic evidence to solidify CK1ε as the direct and primary target of this compound.

Performance Comparison: this compound vs. PF-670462

To contextualize the efficacy of this compound, we compare it to PF-670462, a well-characterized and selective inhibitor of CK1ε and its close homolog CK1δ.

FeatureThis compoundPF-670462
Target(s) Primarily CK1ε; also inhibits other kinases at higher concentrations.Potent and selective inhibitor of CK1ε and CK1δ.
IC50 (CK1ε) 1.24 µM7.7 nM
Mechanism ATP-competitive inhibitor.ATP-competitive inhibitor.
Reported Effects Anti-obesity, anti-adipogenesis, inhibition of 4E-BP1 phosphorylation.Induces phase delays in circadian rhythms, anti-fibrotic effects.[2][3]
Source Natural isoflavone.Synthetic compound.

Note: IC50 values can vary depending on the assay conditions. The provided values are for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay (CK1ε)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human CK1ε enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP (at Km concentration for CK1ε)

  • Substrate (e.g., α-casein)

  • Test compounds (this compound, PF-670462) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of recombinant CK1ε enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-4E-BP1

This technique is used to detect the phosphorylation status of 4E-BP1, a downstream target of the CK1ε signaling pathway.

Materials:

  • Cell lysates from cells treated with this compound or control.

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-4E-BP1 (Thr37/46) and Rabbit anti-total 4E-BP1.

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate cell lysate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-4E-BP1 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total 4E-BP1.

shRNA-mediated Knockdown of CK1ε (Proposed)

This protocol outlines the steps for creating a stable cell line with reduced expression of CK1ε to test the specificity of this compound.

Materials:

  • Lentiviral vectors carrying shRNA constructs targeting Csnk1e and a non-targeting scramble control.

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Target cell line (e.g., a cancer cell line where this compound shows an effect)

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871) for selection

  • Media and supplements for cell culture

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene.

  • Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

  • Validation of Knockdown: After selection, validate the knockdown of CK1ε expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Functional Assays: Use the stable knockdown and control cell lines to perform functional assays with this compound, such as cell viability assays or western blotting for phospho-4E-BP1, to determine if the effects of this compound are diminished in the absence of CK1ε.

Visualizing the Pathways and Workflows

To better understand the molecular interactions and experimental designs, the following diagrams are provided.

Orobol_Signaling_Pathway cluster_kinase_reaction Kinase Activity This compound This compound CK1e CK1ε This compound->CK1e Inhibition pEIF4EBP1 p-4E-BP1 CK1e->pEIF4EBP1 Phosphorylation ATP ATP ADP ADP ATP->ADP mTORC1 mTORC1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation EIF4EBP1->pEIF4EBP1 Translation Protein Translation pEIF4EBP1->Translation Inhibition

Caption: this compound's inhibitory effect on the CK1ε signaling pathway.

Knockout_Study_Workflow cluster_mice Mouse Models cluster_treatment Treatment Groups cluster_analysis Analysis WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO CK1ε Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Phenotype Phenotypic Analysis (e.g., Body Weight) WT_Vehicle->Phenotype Molecular Molecular Analysis (p-4E-BP1 Levels) WT_Vehicle->Molecular WT_this compound->Phenotype WT_this compound->Molecular KO_Vehicle->Phenotype KO_Vehicle->Molecular KO_this compound->Phenotype KO_this compound->Molecular

Caption: Experimental workflow for the proposed CK1ε knockout study.

References

Orobol's Dose-Response Validation in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response relationship of Orobol in preclinical models, evaluating its efficacy against other alternatives. The information presented is based on available experimental data, with a focus on its potential applications in metabolic disorders and oncology. Detailed experimental protocols and elucidated signaling pathways are included to support further research and development.

I. Anti-Obesity Effects of this compound

This compound, a metabolite of the soy isoflavone (B191592) genistein, has demonstrated potent anti-obesity effects in preclinical studies. Its primary mechanism of action involves the inhibition of adipogenesis, the process of fat cell formation.

Comparative In Vitro Dose-Response Data

A key study evaluated the inhibitory effect of this compound on adipogenesis in 3T3-L1 preadipocyte cells compared to its precursor, genistein. The results indicate that this compound is a more potent inhibitor of lipid accumulation.

Table 1: Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes

CompoundConcentration (µM)Inhibition of Lipid Accumulation (%)
This compound 10Significant Inhibition
20More Potent Inhibition
Genistein 10No significant effect
20No significant effect

Data synthesized from a study by Huh, J. E., et al. (2019).

In Vivo Efficacy in a High-Fat Diet Model

In a preclinical model of diet-induced obesity, this compound demonstrated a significant impact on body weight and fat accumulation.

Table 2: Effect of this compound on High-Fat Diet-Induced Obesity in Mice

Treatment GroupDoseMean Body Weight Reduction (vs. HFD Control)
This compound10 mg/kg17.3%

Data from a study by Huh, J. E., et al. (2019) in C57BL/6J mice fed a high-fat diet.[1]

II. Anti-Cancer Potential of this compound

Preliminary studies suggest that this compound may have applications in oncology, particularly in sensitizing cancer cells to conventional chemotherapy.

Enhancement of Cisplatin (B142131) Sensitivity in Ovarian Cancer Cells

Research has shown that this compound can enhance the sensitivity of human ovarian carcinoma cells to the chemotherapeutic agent cisplatin. This effect is linked to the induction of apoptosis through a mitochondrial-dependent signaling pathway.[1][2] While a direct dose-response comparison with cisplatin alone is not yet fully established, this compound's ability to lower the therapeutic threshold for cisplatin presents a promising avenue for combination therapies.

III. Experimental Protocols

In Vitro Adipogenesis Inhibition Assay

Cell Line: 3T3-L1 preadipocytes.

Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Differentiation Induction: Two days post-confluence, the medium is replaced with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI). Test compounds (this compound, genistein) are added at various concentrations.

  • Maturation: After 48-72 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is replenished every two days.

  • Quantification of Lipid Accumulation: After 8-10 days of differentiation, cells are fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid accumulation.[3]

High-Fat Diet-Induced Obesity Mouse Model

Animal Model: C57BL/6J mice.

Methodology:

  • Acclimation: Mice are acclimated for at least one week with ad libitum access to standard chow and water.

  • Diet Induction: Mice are fed a high-fat diet (HFD; typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard low-fat diet.

  • Drug Administration: this compound (e.g., 10 mg/kg body weight) is administered orally or via intraperitoneal injection daily for a specified treatment period.

  • Monitoring: Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and various tissues (e.g., adipose tissue, liver) and blood samples are collected for further analysis (e.g., gene expression, histology, serum biomarkers).[4][5][6]

IV. Signaling Pathways

This compound's Inhibition of Casein Kinase 1 Epsilon (CK1ε) in Adipogenesis

The anti-obesity effects of this compound are primarily attributed to its direct inhibition of Casein Kinase 1 Epsilon (CK1ε), a key regulator of adipogenesis.

CK1e_Signaling_Pathway This compound This compound CK1e Casein Kinase 1ε (CK1ε) This compound->CK1e Inhibits Adipogenesis Adipogenesis (Fat Cell Formation) CK1e->Adipogenesis Promotes Adipogenic_Stimuli Adipogenic Stimuli (e.g., High-Fat Diet) Adipogenic_Stimuli->CK1e Activates Obesity Obesity Adipogenesis->Obesity Orobol_Cisplatin_Synergy cluster_cell Ovarian Cancer Cell Cisplatin Cisplatin Mitochondria Mitochondria Cisplatin->Mitochondria Induces Stress This compound This compound This compound->Mitochondria Potentiates Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Statistical Validation of Orobol's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Orobol's therapeutic performance against alternative treatments in obesity and cancer. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anti-Obesity Effects: this compound vs. Alternatives

This compound, a metabolite of the soy isoflavone (B191592) genistein, has demonstrated significant anti-obesity effects in preclinical studies.[1] Its primary mechanism of action involves the inhibition of Casein Kinase 1 epsilon (CK1ε), a key regulator of adipogenesis.[1] This section compares the efficacy of this compound with its parent compound, genistein, and the clinically approved anti-obesity drug, Orlistat (B1677487).

Quantitative Data Comparison

The following table summarizes the inhibitory concentrations and in vivo efficacy of this compound, Genistein, and Orlistat in preclinical models of obesity.

CompoundTarget/Mechanism of ActionIn Vitro Efficacy (IC50)In Vivo Efficacy (Animal Model)Key Findings
This compound Casein Kinase 1 epsilon (CK1ε) inhibitorIC50 for CK1ε: 1.8 µMHigh-fat diet-induced obese C57BL/6J miceSignificantly reduced body weight by 17.3% and visceral fat mass compared to the high-fat diet group.[1][2]
Genistein Parent compound of this compound, multiple kinase inhibitorLess effective than this compound in inhibiting adipogenesis in 3T3-L1 cells.Ovariectomized obese miceAlleviates obesity, systemic inflammation, and metabolic disorders.[3]
Orlistat Gastric and pancreatic lipase (B570770) inhibitorIC50 for pancreatic lipase: ~0.2 µMHigh-fat diet-induced obese miceSignificantly decreased body weight and improved glucose tolerance.[3][4][5][6][7]
Experimental Protocols

1. In Vitro 3T3-L1 Adipogenesis Inhibition Assay:

This assay is crucial for evaluating the potential of compounds to inhibit the formation of fat cells.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI).

  • Compound Treatment: Test compounds (e.g., this compound, Genistein) are added along with the MDI induction medium.

  • Maintenance: After 48-72 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS.

  • Quantification of Lipid Accumulation: After 7-10 days, cells are stained with Oil Red O, which stains neutral lipids. The stained lipid droplets are then extracted and quantified spectrophotometrically to assess the degree of adipogenesis.

2. In Vivo High-Fat Diet-Induced Obesity Mouse Model:

This model is used to assess the in vivo efficacy of anti-obesity compounds.

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (HFD), often with 45% or 60% of calories from fat, for several weeks to induce obesity. A control group is fed a standard low-fat diet.

  • Compound Administration: Obese mice are then treated with the test compound (e.g., this compound via oral gavage) or a vehicle control for a specified period.

  • Measurements: Body weight, food intake, and body composition (fat and lean mass) are monitored regularly. At the end of the study, various tissues (e.g., adipose tissue, liver) are collected for further analysis, including histology and gene expression studies.

Signaling Pathway and Experimental Workflow

Orobol_Anti_Obesity_Workflow

Orobol_CK1e_Signaling This compound This compound CK1e CK1ε This compound->CK1e Inhibits eIF4EBP1 p-4E-BP1 (Phosphorylated) CK1e->eIF4EBP1 Phosphorylates Adipogenesis Adipogenesis (Fat Cell Formation) eIF4EBP1->Adipogenesis Promotes

Anti-Cancer Effects: this compound vs. Alternatives

This compound has also been investigated for its anti-cancer properties, primarily through the inhibition of T-LAK cell-originated protein kinase (TOPK), a kinase overexpressed in many cancers.[8] This section compares this compound's anti-cancer potential with its parent compound, genistein, and the widely used chemotherapeutic agent, Paclitaxel (B517696).

Quantitative Data Comparison

The following table summarizes the in vitro cytotoxic activity of this compound, Genistein, and Paclitaxel against various cancer cell lines.

CompoundTarget/Mechanism of ActionCell LineIC50 Value
This compound TOPK inhibitorSCC12 (Cutaneous Squamous Cell Carcinoma)Dose-dependent inhibition of colony formation[8]
Genistein Multiple kinase inhibitorMCF-7 (Breast Cancer)~47.5 µM[9]
PC3 (Prostate Cancer)~480 µM (in 3D culture)[10]
HeLa (Cervical Cancer)~18.47 µM - 35 µM[8][11]
SiHa (Cervical Cancer)~80 µM[11]
Paclitaxel Microtubule stabilizerVarious human tumor cell lines2.5 - 7.5 nM (24h exposure)[12]
MDA-MB-231 (Breast Cancer)~0.3 µM[13]
SK-BR-3 (Breast Cancer)Varies with study[14]
T-47D (Breast Cancer)Varies with study[14]
NSCLC cell lines~9.4 µM (24h exposure)[15]
Experimental Protocols

1. In Vitro Cancer Cell Line Viability/Cytotoxicity Assay (MTT/MTS Assay):

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Quantification: The absorbance of the formazan product is measured using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.

2. In Vivo Xenograft Mouse Model of Cancer:

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Compound Administration: Once tumors reach a palpable size, mice are treated with the test compound (e.g., this compound, Paclitaxel) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis. Body weight and general health of the mice are also monitored throughout the study.

Signaling Pathway and Experimental Workflow

Orobol_Anti_Cancer_Workflow

Orobol_TOPK_Signaling This compound This compound TOPK TOPK This compound->TOPK Inhibits Downstream Downstream Effectors (e.g., ERK, JNK, p38 MAPK) TOPK->Downstream Activates Tumor_Progression Tumor Progression (Proliferation, Survival) Downstream->Tumor_Progression Promotes

References

comparing Orobol's anti-cancer activity with known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer activity of Orobol, a naturally occurring isoflavone, with established chemotherapeutic agents. Drawing upon experimental data, this document outlines this compound's mechanism of action, its synergistic effects with known drugs, and the underlying signaling pathways involved.

Executive Summary

This compound, a known phosphatidylinositol 4-kinase (PI4K) inhibitor, demonstrates significant potential as a chemosensitizing agent in cancer therapy. While exhibiting limited cytotoxic effects on its own, this compound markedly enhances the efficacy of conventional chemotherapy drugs such as cisplatin (B142131) and paclitaxel (B517696) in human ovarian carcinoma cells, including cisplatin-resistant strains. This activity is primarily attributed to its ability to induce apoptosis through a mitochondrial-dependent signaling pathway. This guide presents the available quantitative data on this compound's synergistic activity, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved.

Data Presentation: this compound's Synergistic Anti-Cancer Activity

The primary anti-cancer activity of this compound identified in preclinical studies is its ability to sensitize cancer cells to other cytotoxic agents. The following tables summarize the quantitative data on this synergistic effect in human ovarian carcinoma cell lines.

Drug CombinationCell LineFold-Increase in Sensitivity (Sensitization Factor)Citation
This compound + Cisplatin (DDP)Human Ovarian Carcinoma 2008>2.0[1]
This compound + Cisplatin (DDP)Cisplatin-Resistant 2008/C135.25~2.0[2]
This compound + Paclitaxel (PX)Human Ovarian Carcinoma 200818.9 ± 1.2[3]
This compound + Paclitaxel (PX)Cisplatin-Resistant 2008/C135.252.5[3]

Table 1: Synergistic effect of this compound with Cisplatin and Paclitaxel. This table quantifies the extent to which this compound enhances the anti-cancer activity of two widely used chemotherapy drugs in both drug-sensitive and drug-resistant ovarian cancer cell lines.

To provide context for the significance of this sensitization, the following table presents the 50% inhibitory concentration (IC50) values for cisplatin and paclitaxel in relevant ovarian cancer cell lines from various studies. A lower IC50 value indicates a higher potency of the drug. This compound's sensitizing effect would lead to a significant reduction in these IC50 values when used in combination.

DrugCell LineIC50 ValueCitation
CisplatinHuman Ovarian Carcinoma 20080.1-0.45 µg/mL[4]
CisplatinHuman Ovarian Carcinoma 20080.78 µM[2]
CisplatinCisplatin-Resistant 2008/C13*5.255.4 µM[2]
PaclitaxelHuman Ovarian Carcinoma Cell Lines0.4-3.4 nM[4]

Table 2: Baseline IC50 values of Cisplatin and Paclitaxel in Ovarian Cancer Cell Lines. This table provides a reference for the cytotoxic potency of cisplatin and paclitaxel when used alone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer activity.

Clonogenic Survival Assay

This assay is used to determine the ability of a cell to proliferate indefinitely and form a colony (clone) after treatment with a cytotoxic agent.

  • Cell Plating: Human ovarian carcinoma 2008 and 2008/C13*5.25 cells are seeded in 6-well plates at a density that allows for the formation of distinct colonies.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, paclitaxel, or a combination of this compound with either cisplatin or paclitaxel. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a period of 7-14 days to allow for colony formation.

  • Colony Staining and Counting: The colonies are fixed with a solution of 6% glutaraldehyde (B144438) and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells for each treatment is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells. The sensitization factor is determined by comparing the IC50 values of the chemotherapeutic agent alone versus in combination with this compound.

Apoptosis Assay using Hoechst 33342 Staining

This assay is used to identify and quantify apoptotic cells based on the condensation of nuclear chromatin.

  • Cell Culture and Treatment: Cells are cultured on coverslips in a multi-well plate and treated with the desired compounds (e.g., this compound, cisplatin, or combination).

  • Staining: The culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). A staining solution containing Hoechst 33342 (e.g., 5 µg/mL in PBS) is added to the cells, and they are incubated for 15-30 minutes at room temperature, protected from light.[5][6]

  • Imaging: The stained cells are visualized using a fluorescence microscope with a blue filter.

  • Quantification: Apoptotic cells are identified by their condensed, brightly stained nuclei. The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.[1]

Western Blot Analysis for Bcl-2 and Cytochrome c

This technique is used to detect and quantify the levels of specific proteins, in this case, the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein cytochrome c.

  • Protein Extraction: Following drug treatment, cells are harvested and lysed to extract total protein or fractionated to separate mitochondrial and cytosolic proteins.

  • Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 or cytochrome c. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The intensity of the bands is quantified to determine the relative protein levels.[7][8]

Signaling Pathways and Visualizations

This compound's mechanism of action as a chemosensitizer involves the modulation of key signaling pathways that regulate apoptosis.

Experimental Workflow for Assessing Synergistic Anti-Cancer Activity

The following diagram illustrates the general workflow for evaluating the synergistic anti-cancer effects of this compound in combination with a known chemotherapy drug.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Ovarian Cancer Cells (2008 and 2008/C13*5.25) treatment Treat with: - Control (Vehicle) - this compound alone - Chemo Drug alone - this compound + Chemo Drug start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic apoptosis Apoptosis Assay (Hoechst Staining) treatment->apoptosis western Western Blot (Bcl-2, Cytochrome c) treatment->western quantify_survival Quantify Cell Survival & Calculate Sensitization Factor clonogenic->quantify_survival quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis quantify_protein Quantify Protein Expression western->quantify_protein conclusion Determine Synergistic Anti-Cancer Effect quantify_survival->conclusion quantify_apoptosis->conclusion quantify_protein->conclusion

Caption: Experimental workflow for evaluating this compound's synergistic anti-cancer activity.

This compound's Mechanism of Action: A Signaling Pathway

This compound acts as a phosphatidylinositol 4-kinase (PI4K) inhibitor. This inhibition disrupts downstream signaling, leading to the suppression of the anti-apoptotic protein Bcl-2. The reduction in Bcl-2 allows for the pro-apoptotic proteins Bax and Bak to form pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis). When combined with a DNA-damaging agent like cisplatin, this pro-apoptotic signaling is significantly enhanced.

signaling_pathway cluster_this compound This compound's Action cluster_cisplatin Cisplatin's Action cluster_apoptosis Apoptotic Pathway This compound This compound pi4k PI4K This compound->pi4k inhibits bcl2 Bcl-2 (Anti-apoptotic) pi4k->bcl2 suppresses expression cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage bax_bak Bax / Bak (Pro-apoptotic) dna_damage->bax_bak activates bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito forms pores in cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis_node Apoptosis caspases->apoptosis_node

Caption: Signaling pathway of this compound's chemosensitizing effect leading to apoptosis.

References

Orobol's Potential in Skin Aging: A Comparative Look at Key Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orobol, a metabolite of the soy isoflavone (B191592) genistein (B1671435), is emerging as a compound of interest in the field of dermatology and cosmetology for its potential anti-aging properties. While direct quantitative data on this compound's effects on specific skin aging markers remains limited in publicly available scientific literature, its structural similarity to well-studied isoflavones like genistein and daidzein (B1669772) allows for a comparative analysis of its potential efficacy. This guide provides an objective comparison of the performance of these related isoflavones on key skin aging markers—collagen synthesis and matrix metalloproteinase-1 (MMP-1) inhibition—supported by experimental data and detailed methodologies.

Comparative Efficacy of Isoflavones on Skin Aging Markers

The following tables summarize the quantitative effects of genistein and daidzein on collagen production and MMP-1 expression in human dermal fibroblasts. This data provides a benchmark for the potential effects of this compound.

Table 1: Effect of Isoflavones on Collagen Synthesis in Human Dermal Fibroblasts

CompoundConcentrationCell TypeExperimental Condition% Change in Collagen SynthesisCitation
Genistein 1 µMHuman Dermal FibroblastsOxidative Stress (t-BHP induced)Counteracted inhibition[1]
Daidzein 0.5-50 µg/mLHuman Skin FibroblastsStandard CultureIncreased Type I Procollagen[2]

Table 2: Effect of Isoflavones on MMP-1 Expression in Human Skin Fibroblasts

CompoundConcentrationCell TypeExperimental Condition% Inhibition of MMP-1 ExpressionCitation
Daidzein 0.5-50 µg/mLHuman Skin FibroblastsStandard CultureSignificantly Inhibited[2]
6,7,4'-THIF *10-20 µMNormal Human Dermal FibroblastsSolar UV IrradiationDose-dependent suppression[3]

*6,7,4'-trihydroxyisoflavone (6,7,4'-THIF) is a metabolite of daidzein.

Key Signaling Pathways in Skin Aging

The aging of skin is a complex process involving multiple signaling pathways. Two of the most critical pathways implicated in the regulation of collagen homeostasis are the TGF-β/Smad and MAPK/ERK pathways. Isoflavones are known to modulate these pathways, thereby influencing the expression of collagen and MMPs.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β)/Smad pathway is a primary regulator of collagen synthesis. Activation of this pathway leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of pro-collagen genes.

TGF_Smad_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to CollagenGene Collagen Gene Transcription Nucleus->CollagenGene activates

TGF-β/Smad signaling pathway leading to collagen synthesis.
MAPK/ERK Signaling Pathway in Photoaging

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is often activated by external stressors like UV radiation. This activation can lead to the expression of MMPs, which are enzymes that degrade collagen and other extracellular matrix proteins, contributing to photoaging.

MAPK_ERK_Pathway UV UV Radiation ROS ROS UV->ROS Ras Ras ROS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 activates MMP1 MMP-1 Gene Expression AP1->MMP1 CollagenDeg Collagen Degradation MMP1->CollagenDeg

MAPK/ERK pathway activation by UV leading to collagen degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of compounds on skin aging markers.

Quantification of Collagen Synthesis in Fibroblast Culture

Two common methods for quantifying collagen production by fibroblasts in vitro are the Sirius Red assay and the Hydroxyproline assay.

Sirius Red Collagen Assay Workflow

Sirius_Red_Workflow start Start: Fibroblast Culture (with test compound) wash Wash cells with PBS start->wash fix Fix cells (e.g., with Kahle's solution) wash->fix stain Stain with Sirius Red solution fix->stain wash_acid Wash with acidified water to remove unbound dye stain->wash_acid elute Elute bound dye with alkaline solution wash_acid->elute measure Measure absorbance at ~540 nm elute->measure end End: Quantify Collagen measure->end

Workflow for Sirius Red collagen quantification.

Detailed Protocol: Sirius Red Assay for Cell-Associated Collagen [4]

  • Cell Culture: Plate human dermal fibroblasts in a 96-well plate and culture until confluent. Treat cells with the test compound (e.g., this compound) for the desired time.

  • Washing: Carefully remove the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).[4]

  • Fixation: Fix the cells with 50 µL/well of Kahle's fixative solution (26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid in distilled water) for 15 minutes at room temperature.[4]

  • Washing: Wash the cells again with 200 µL/well of PBS.[4]

  • Staining: Add 50 µL/well of 0.1% Sirius Red solution (dissolved in 1% acetic acid) and incubate for 1 hour at room temperature.[4]

  • Washing: Wash the wells with 400 µL/well of 0.1 M HCl to remove unbound dye.[4]

  • Elution: Elute the collagen-bound dye by adding 100 µL/well of 0.1 M NaOH solution.[4]

  • Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader. The amount of collagen is proportional to the absorbance.

Hydroxyproline Assay Workflow

Hydroxyproline_Workflow start Start: Harvest Fibroblast Cell Pellet or Supernatant hydrolysis Acid Hydrolysis (e.g., 6M HCl, 120°C) start->hydrolysis oxidation Oxidize Hydroxyproline (with Chloramine-T) hydrolysis->oxidation color_dev Color Development (with Ehrlich's Reagent) oxidation->color_dev measure Measure absorbance at ~560 nm color_dev->measure end End: Quantify Collagen measure->end

Workflow for Hydroxyproline-based collagen quantification.

Detailed Protocol: Hydroxyproline Assay [1]

  • Sample Preparation: Harvest cultured fibroblasts and wash the cell pellet with PBS. Alternatively, collect the cell culture supernatant.

  • Acid Hydrolysis: Add concentrated HCl (e.g., to a final concentration of 6 M) to the sample in a pressure-tight vial.[1] Hydrolyze at 120°C for 3 hours.

  • Neutralization and Clarification: Cool the hydrolysate and neutralize with NaOH. Clarify the hydrolysate by centrifugation or filtration.

  • Oxidation: Transfer an aliquot of the hydrolysate to a microplate well. Add Chloramine-T reagent and incubate at room temperature to oxidize the hydroxyproline.[1]

  • Color Development: Add DMAB (Ehrlich's) reagent and incubate at a higher temperature (e.g., 60°C) to develop a colored product.

  • Quantification: Measure the absorbance at approximately 560 nm. The amount of hydroxyproline, and thus collagen, is determined by comparison to a standard curve.

In Vitro MMP-1 Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of MMP-1.

MMP-1 Inhibition Assay Workflow

MMP1_Inhibition_Workflow start Start: Prepare reaction mixture (Buffer, MMP-1 enzyme, test compound) preincubation Pre-incubate mixture start->preincubation add_substrate Add fluorescent MMP-1 substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure Measure fluorescence over time incubation->measure end End: Determine % Inhibition measure->end

Workflow for a fluorescent MMP-1 inhibition assay.

Detailed Protocol: Fluorometric MMP-1 Inhibition Assay [5]

  • Reagent Preparation: Prepare a reaction buffer, a solution of purified human MMP-1 enzyme, and the test compound (e.g., this compound) at various concentrations.

  • Reaction Setup: In a 96-well microplate, add the reaction buffer, MMP-1 enzyme, and the test compound or a known inhibitor (positive control).[5]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add a fluorogenic MMP-1 substrate to each well to start the enzymatic reaction.[5]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at regular intervals. The cleavage of the substrate by MMP-1 results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. The percent inhibition is determined by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control.

Conclusion

While direct experimental evidence for this compound's efficacy on skin aging markers is still forthcoming, the available data for structurally similar isoflavones, genistein and daidzein, provide a strong rationale for its investigation. These compounds have been shown to positively influence collagen synthesis and inhibit MMP-1 expression, key processes in maintaining skin's youthful appearance. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound and other novel compounds in the context of skin aging research and development. Further studies are warranted to quantify the specific effects of this compound and elucidate its precise mechanisms of action.

References

independent replication of Orobol research findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Analysis of Orobol Research for Drug Development Professionals

For researchers and professionals in drug development, the validation and independent replication of preclinical findings are critical for advancing new therapeutic agents. This guide provides an objective comparison of research findings on this compound, a metabolite of the soy isoflavone (B191592) genistein, with alternative flavonoids. The information is presented to facilitate critical evaluation and further investigation.

Quantitative Comparison of Bioactivities

This compound has been investigated for its potential anti-inflammatory, anti-obesity, and neuroprotective effects. The following table summarizes key quantitative data from various studies, comparing this compound to other relevant flavonoids.

Biological ActivityTest CompoundIC50 / EffectCell Line / ModelReference
Kinase Inhibition This compoundIC50 = 1.24-4.45 µM for CK1ε, VEGFR2, etc.Kinase Assay[1]
Genistein---
Anti-inflammatory This compoundMore effective than salicylic (B10762653) acid at inhibiting IL-6 and IL-1αHaCaT cells[2]
Salicylic AcidLess effective than this compoundHaCaT cells[2]
Anti-obesity This compoundHigher inhibition of lipid accumulation than genistein3T3-L1 cells[3][4]
GenisteinLower inhibition of lipid accumulation than this compound3T3-L1 cells[3][4]
Neuroprotection This compoundModulates amyloid-β aggregation, scavenges free radicals, inhibits acetylcholinesteraseIn vitro assays[5]
----

Experimental Methodologies

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are outlined below.

Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human kinases.

  • Procedure:

    • A radiometric protein kinase assay is performed in a 96-well plate format.

    • Each well contains the specific kinase, a substrate peptide, ATP, and the test compound (this compound) at varying concentrations.

    • The reaction is initiated by adding [γ-³³P]ATP.

    • After incubation, the reaction is stopped, and the radioactivity of the phosphorylated substrate is measured using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

Anti-inflammatory Assay in HaCaT Keratinocytes
  • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes.

  • Procedure:

    • HaCaT cells are cultured and seeded in 24-well plates.

    • Cells are pre-treated with various concentrations of this compound or a comparator (e.g., salicylic acid) for a specified time.

    • Inflammation is induced by adding heat-killed Propionibacterium acnes.[6]

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of interleukins (IL-6 and IL-1α) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]

Adipogenesis Inhibition Assay
  • Objective: To evaluate the inhibitory effect of this compound on the differentiation of preadipocytes into adipocytes.

  • Procedure:

    • 3T3-L1 preadipocytes are cultured to confluence.

    • Adipogenesis is induced using a differentiation cocktail containing isobutylmethylxanthine, dexamethasone, and insulin (B600854) (MDI).[4]

    • Cells are treated with this compound or a comparator (e.g., genistein) during the differentiation period.

    • After several days, the cells are fixed and stained with Oil Red O to visualize lipid accumulation.

    • The stained lipid droplets are quantified by extracting the dye and measuring its absorbance.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by this compound and the experimental procedures used to study them are provided below.

Heat-killed P. acnes Heat-killed P. acnes HaCaT Keratinocytes HaCaT Keratinocytes Heat-killed P. acnes->HaCaT Keratinocytes MAPK & NF-κB Phosphorylation MAPK & NF-κB Phosphorylation HaCaT Keratinocytes->MAPK & NF-κB Phosphorylation Pro-inflammatory Cytokines (IL-6, IL-1α) Pro-inflammatory Cytokines (IL-6, IL-1α) MAPK & NF-κB Phosphorylation->Pro-inflammatory Cytokines (IL-6, IL-1α) This compound This compound This compound->MAPK & NF-κB Phosphorylation Inhibits

Caption: this compound's inhibition of P. acnes-induced inflammation.

3T3-L1 Preadipocytes 3T3-L1 Preadipocytes Adipogenesis Adipogenesis 3T3-L1 Preadipocytes->Adipogenesis Induced by Differentiation Cocktail (MDI) Differentiation Cocktail (MDI) Differentiation Cocktail (MDI)->Adipogenesis Lipid Accumulation Lipid Accumulation Adipogenesis->Lipid Accumulation This compound This compound This compound->Adipogenesis Inhibits

Caption: this compound's inhibition of adipogenesis.

Research indicates that this compound suppresses inflammation by inhibiting the phosphorylation of MAPKs and the activation of NF-κB and AP-1.[6] In the context of obesity, this compound has been shown to target Casein Kinase 1 epsilon (CK1ε), leading to a reduction in lipid accumulation.[3][7] These findings position this compound as a promising candidate for further investigation in inflammatory and metabolic disorders. However, a more extensive body of independently replicated studies is necessary to fully validate these initial findings.

References

Safety Operating Guide

Proper Disposal of Orobol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Orobol, a naturally occurring isoflavone (B191592) used in various research applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a member of the isoflavone class and a phenolic compound, this compound should be handled as a potentially hazardous chemical.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). For handling concentrated solutions or the pure compound, consider double-gloving or using thicker gloves.

    • Body Protection: A standard, fully-buttoned lab coat is required.

  • Engineering Controls:

    • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on whether it is in solid form, a liquid solution, or present as contamination on laboratory materials. All waste containing this compound should be treated as hazardous chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation is the first step to ensure safe disposal. Never mix incompatible waste streams.

  • Solid this compound Waste:

    • Collect pure this compound powder, residues, and heavily contaminated materials (e.g., weighing papers, contaminated gloves, or absorbent pads) in a designated, leak-proof container with a secure lid.

    • This container must be clearly labeled as "Hazardous Waste: this compound, Solid" and include the full chemical name (3'​,4'​,5,7-Tetrahydroxyisoflavone).

  • Liquid this compound Waste:

    • Segregate solutions containing this compound from other chemical waste.

    • Collect all aqueous and solvent-based solutions of this compound in a sealable, chemical-resistant container (plastic is often preferred).[1]

    • The container must be clearly labeled as "Hazardous Waste: this compound, Liquid" and list all solvent components and their approximate concentrations.

    • Do not mix this compound solutions with incompatible chemicals such as strong oxidizing agents.[2]

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol, or another solvent in which this compound is soluble).

    • The first rinseate is considered hazardous and must be collected as liquid this compound waste.[2] Subsequent rinses can be managed similarly.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Contaminated Glassware:

    • Initial Rinse: Rinse glassware three times with a solvent in which this compound is soluble. Collect the first rinse as hazardous liquid waste.[2]

    • Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

    • Final Rinse: Rinse thoroughly with deionized water.

Step 2: Waste Storage and Accumulation

All hazardous waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[1][3]

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.

    • Ensure containers are chemically compatible with the waste. For instance, do not store corrosive materials in metal containers.[4]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[3]

  • Storage Location:

    • Store the waste containers in a secondary containment bin within the designated SAA.

    • The SAA must be at or near the point of waste generation.[1]

    • Store away from heat, sources of ignition, and incompatible materials.[3][5]

Step 3: Waste Collection and Disposal

  • Contact Environmental Health & Safety (EHS): Once your waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check with your institution), contact your institution's EHS or hazardous waste management office to arrange for pickup.[1]

  • Documentation: Ensure all labels are complete and accurate. Your EHS office may require additional paperwork to be completed before collection.

  • Final Disposal: The ultimate disposal of this compound waste will be handled by a licensed hazardous waste disposal contractor, likely through incineration or other approved methods for solid and liquid organic waste.[6]

Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash. [7][8]

Data Presentation: this compound Disposal Summary

Waste TypeContainerLabeling RequirementsDisposal Procedure
Solid this compound Waste Leak-proof, sealed container"Hazardous Waste: this compound, Solid" + full chemical nameCollect in designated container and arrange for EHS pickup.
Liquid this compound Waste Chemical-resistant, sealed container"Hazardous Waste: this compound, Liquid" + all components and concentrationsCollect in designated container, segregate from incompatibles, and arrange for EHS pickup.
Contaminated Materials Leak-proof, sealed container"Hazardous Waste: this compound, Solid"Collect items like gloves and weighing paper in the solid waste container.
Empty this compound Containers N/ADeface original label after cleaningTriple-rinse with a suitable solvent, collect first rinse as hazardous liquid waste, then dispose of container as non-hazardous.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental results. Therefore, a section on experimental protocols is not applicable.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Orobol_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_identification Step 1: Identify & Segregate cluster_procedure Step 2: Contain & Label cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal start Generate this compound Waste identify Identify Waste Type start->identify solid Solid Waste (Pure this compound, Contaminated Items) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid glassware Contaminated Glassware/ Empty Containers identify->glassware Glassware contain_solid Collect in Labeled 'Hazardous Waste: Solid' Container solid->contain_solid contain_liquid Collect in Labeled 'Hazardous Waste: Liquid' Container (List all components) liquid->contain_liquid decontaminate Triple-Rinse with Solvent glassware->decontaminate store Store in Secondary Containment in Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store collect_rinse Collect First Rinseate as Hazardous Liquid Waste decontaminate->collect_rinse collect_rinse->contain_liquid pickup Arrange for EHS Pickup store->pickup

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Orobol
Reactant of Route 2
Orobol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.